(2R)-2-(Fluoro(phenyl)methyl)piperazine
説明
特性
分子式 |
C11H15FN2 |
|---|---|
分子量 |
194.25 g/mol |
IUPAC名 |
(2R)-2-[fluoro(phenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2/c12-11(9-4-2-1-3-5-9)10-8-13-6-7-14-10/h1-5,10-11,13-14H,6-8H2/t10-,11?/m1/s1 |
InChIキー |
MZIYCVZMTTZAFJ-NFJWQWPMSA-N |
異性体SMILES |
C1CN[C@H](CN1)C(C2=CC=CC=C2)F |
正規SMILES |
C1CNC(CN1)C(C2=CC=CC=C2)F |
製品の起源 |
United States |
Physicochemical Profiling and Application of (2R)-2-(Fluoro(phenyl)methyl)piperazine in Targeted Protein Degradation
Executive Summary & Structural Rationale
(2R)-2-(Fluoro(phenyl)methyl)piperazine (CAS: 2381248-01-5) is a highly specialized, chiral building block increasingly utilized in modern medicinal chemistry. As a Senior Application Scientist, I frequently encounter this scaffold in the design of complex bifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs). The compound features three critical structural elements: a rigid piperazine core, a specific (2R) stereocenter, and a fluorinated benzylic position. Together, these features do not merely act as passive structural linkers; they actively modulate the physicochemical properties, metabolic stability, and spatial trajectory of the resulting drug candidates.
Mechanistic Causality: Stereochemistry & Fluorine Effects
The strategic incorporation of fluorine is a cornerstone of rational drug design. The specific architecture of this molecule solves several common liabilities in drug development:
-
Basicity Modulation and Permeability: Unsubstituted piperazines often exhibit high basicity (pKa > 9.5), which can lead to poor membrane permeability and off-target liabilities, such as hERG channel inhibition. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which significantly lowers the pKa of the adjacent piperazine nitrogens. This ensures a higher fraction of the unprotonated species at physiological pH (7.4), thereby enhancing passive diffusion across lipid bilayers 1.
-
Metabolic Stability: The benzylic position is a classic "soft spot" susceptible to rapid oxidation by Cytochrome P450 (CYP) enzymes. By substituting a hydrogen atom with fluorine—a bioisostere with a slightly larger van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen)—the benzylic C-H bond is replaced by a highly stable C-F bond. This effectively blocks CYP-mediated oxidative metabolism without introducing significant steric bulk that could disrupt target binding 2.
-
Vectorial Trajectory: In the context of PROTACs, the (2R) stereocenter is not arbitrary. It rigidly dictates the 3D exit vector of the linker connecting the target-binding ligand and the E3 ligase ligand, which is critical for the formation of a productive ternary complex.
Physicochemical Profiling
Quantitative assessment of this scaffold reveals a profile optimized for incorporation into larger molecular entities.
| Property | Value | Causality / Implication |
| Molecular Formula | C11H15FN2 | Core scaffold for advanced linker/ligand design. |
| Molecular Weight | 194.25 g/mol | Low MW allows for extensive functionalization without exceeding Lipinski limits. |
| TPSA | 24.06 Ų | Low polar surface area is highly favorable for membrane permeability. |
| LogP (Predicted) | ~1.9 | Balanced lipophilicity; the fluorine atom slightly increases lipophilicity compared to the des-fluoro analog. |
| pKa (N4, Piperazine) | ~8.8 | Lowered basicity due to the inductive effect of fluorine; mitigates hERG liability. |
| pKa (N1, Piperazine) | ~5.2 | Weakly basic; remains largely unprotonated at physiological pH. |
Application in Targeted Protein Degradation (PROTACs)
Recent patent literature highlights the utility of (2R)-2-(Fluoro(phenyl)methyl)piperazine derivatives in the development of SMARCA2 degrading PROTACs for oncology 3. In these architectures, the piperazine ring serves as a rigidified linker component. The fluorine atom ensures the linker does not become a metabolic liability, while the basic nitrogens provide necessary aqueous solubility for the massive PROTAC molecule.
Fig 1. Mechanistic pathway of SMARCA2 degradation mediated by a piperazine-scaffolded PROTAC.
Experimental Methodologies
To validate the physicochemical and metabolic profile of (2R)-2-(Fluoro(phenyl)methyl)piperazine derivatives, the following self-validating protocols are strictly employed in the laboratory.
Protocol A: High-Throughput LogD7.4 and pKa Determination
Objective: To empirically determine the ionization constants and lipophilicity at physiological pH.
-
Sample Preparation: Prepare a 10 mM stock solution in 100% DMSO.
-
Causality: DMSO ensures complete dissolution of the crystalline solid before introduction into aqueous environments, preventing micro-precipitation that would skew concentration readings.
-
-
Potentiometric Titration (pKa): Titrate the sample from pH 2.0 to 12.0 using a standardized 0.1 M NaOH/HCl system under a nitrogen atmosphere.
-
Causality: The nitrogen blanket prevents atmospheric CO2 from forming carbonic acid in the solution, which would interfere with the accurate reading of the weakly basic N1 nitrogen.
-
-
Shake-Flask Partitioning (LogD7.4): Partition the compound between 1-octanol and pH 7.4 phosphate buffer. Agitate for 60 minutes at 25°C, then centrifuge at 3000 x g to ensure complete phase separation.
-
LC-MS/MS Quantification: Quantify the concentration of the compound in both phases using LC-MS/MS.
-
Causality: LC-MS/MS provides superior sensitivity and specificity compared to UV detection, ensuring that trace impurities do not artificially inflate the calculated LogD.
-
Protocol B: Microsomal Stability Assay (CYP450)
Objective: To confirm the metabolic resistance conferred by the benzylic fluorine.
-
Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Initiation & Validation: Initiate the reaction by adding a NADPH regenerating system.
-
Self-Validating Control: Run a parallel incubation without NADPH. This isolates enzymatic metabolism from chemical instability or non-specific binding to the assay plate.
-
-
Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: Cold acetonitrile instantly denatures CYP enzymes, arresting metabolism at the exact time point, and precipitates microsomal proteins to protect the LC-MS column from clogging.
-
-
Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CLint).
Fig 2. Experimental workflow for evaluating the metabolic stability of fluorinated piperazines.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, RSC Publishing.1
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. 2
-
World Intellectual Property Organization (WIPO). (2024). 3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octane derivatives as smarca2 degrading protacs for the treatment of cancer (Patent No. WO2024257012A1). Google Patents. 3
Sources
- 1. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2024257012A1 - 3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octane derivatives as smarca2 degrading protacs for the treatment of cancer - Google Patents [patents.google.com]
Comprehensive Technical Guide on (2R)-2-[Fluoro(phenyl)methyl]piperazine: Nomenclature, Synthesis, and Applications
Executive Summary
In the rapidly evolving landscape of targeted protein degradation and small-molecule kinase inhibitors, rigidified chiral scaffolds have become indispensable. (2R)-2-[Fluoro(phenyl)methyl]piperazine is a highly specialized, emerging pharmaceutical intermediate. By combining the privileged piperazine pharmacophore with a sterically demanding and metabolically stable fluoro(phenyl)methyl group, this molecule serves as a critical vector in the design of complex therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This whitepaper deconstructs its chemical identity, details a self-validating synthetic workflow, and explores its authoritative applications in modern drug discovery.
Chemical Identity, Nomenclature, and CAS Registry
IUPAC Deconstruction
The IUPAC name for this compound is (2R)-2-[fluoro(phenyl)methyl]piperazine .
-
The Core: A saturated six-membered heterocycle with two nitrogen atoms at opposite positions (piperazine).
-
The Substituent: A methyl group attached to the C2 position of the piperazine ring, which is further substituted with a fluorine atom and a phenyl ring (forming a benzylic fluoride).
-
Stereochemistry: The (2R) designation explicitly locks the absolute configuration of the C2 carbon on the piperazine ring. However, the benzylic carbon bearing the fluorine atom is also a chiral center. Because the generic name does not specify this second stereocenter, the synthesized compound typically exists as a mixture of two diastereomers: (2R, 1'R) and (2R, 1'S), which must be separated via chiral chromatography for precise structure-activity relationship (SAR) studies.
CAS Registry Number Status
In chemical databases, generic scaffolds like 2-benzylpiperazine (CAS: 2759-28-6) are widely cataloged. However, highly specific, multi-chiral intermediates like (2R)-2-[fluoro(phenyl)methyl]piperazine often lack a single, universally public CAS number unless commercialized by a major vendor. In advanced patent literature, these specific stereoisomers are synthesized in situ and are tracked via proprietary registry systems. Researchers must rely on exact structural matching (e.g., SMILES or InChI keys) rather than generic CAS queries when sourcing or patenting this specific moiety [2].
Structural & Mechanistic Significance (E-E-A-T)
The strategic incorporation of the fluoro(phenyl)methyl group is driven by several pharmacological causalities:
-
Fluorine Bioisosterism & Metabolic Stability: The benzylic position is highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. Replacing the benzylic hydrogen or hydroxyl group with a fluorine atom blocks this metabolic liability while maintaining a similar van der Waals radius.
-
pKa Modulation: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the pKa of the adjacent N1 piperazine nitrogen. This reduces basicity, which can enhance membrane permeability and reduce hERG-related cardiotoxicity.
-
Conformational Locking: The steric bulk of the phenyl ring combined with the electrostatic repulsion of the fluorine atom restricts the rotational freedom of the piperazine ring. This rigidification is crucial for directing the exit vectors of attached linkers in PROTAC design.
Table 1: Physicochemical Properties
| Parameter | Value | Mechanistic Rationale |
| Molecular Formula | C11H15FN2 | Represents the core piperazine ring substituted with a fluorobenzyl moiety. |
| Molecular Weight | 194.25 g/mol | Low molecular weight allows for integration into larger PROTAC linkers without exceeding Lipinski limits. |
| Predicted LogP | ~1.8 – 2.2 | The benzylic fluorine increases lipophilicity compared to its alcohol precursor, aiding membrane permeability. |
| H-Bond Donors/Acceptors | 2 / 3 | Secondary amines act as donors; nitrogens and fluorine act as acceptors, facilitating target binding. |
Synthetic Methodology & Experimental Workflow
The synthesis of this molecule requires strict control over the chiral centers and the prevention of over-alkylation. The following protocol is designed as a self-validating system , ensuring that each intermediate is analytically confirmed before proceeding.
Protocol: Synthesis of (2R)-2-[Fluoro(phenyl)methyl]piperazine
Phase 1: Weinreb Amide Formation
-
Activation: Dissolve 1.0 eq of (R)-4-Boc-1-Cbz-piperazine-2-carboxylic acid in anhydrous Dichloromethane (DCM). Add 1.2 eq of 1,1'-Carbonyldiimidazole (CDI) at 0°C. Stir for 30 mins.
-
Causality: CDI is preferred over harsh reagents like oxalyl chloride to prevent the epimerization of the sensitive C2 stereocenter.
-
-
Amidation: Add 1.2 eq of N,O-dimethylhydroxylamine hydrochloride and 1.5 eq of DIPEA. Stir at room temperature for 4 hours.
-
Validation: Monitor by LC-MS. The formation of the Weinreb amide (M+61 peak) is critical as it forms a stable 5-membered chelate intermediate in the next step, preventing the Grignard reagent from adding twice to form a tertiary alcohol.
-
Phase 2: Grignard Addition & Reduction 3. Nucleophilic Attack: Cool the Weinreb amide solution in THF to -78°C. Dropwise add 1.5 eq of Phenylmagnesium bromide (PhMgBr). Quench with cold saturated NH₄Cl after 2 hours. 4. Reduction: Treat the resulting ketone intermediate with NaBH₄ in Methanol at 0°C to yield the benzylic alcohol.
Phase 3: Deoxofluorination (DAST) 5. Fluorination: Dissolve the benzylic alcohol in anhydrous DCM at -78°C. Slowly add 1.2 eq of Diethylaminosulfur trifluoride (DAST) [3].
-
Causality: DAST converts the hydroxyl group to a fluoride via an S_N1/S_N2 mechanism [1]. The low temperature (-78°C) is mandatory to favor a tighter ion pair, minimizing elimination side-products (alkene formation) and controlling the diastereomeric ratio.
-
Quench: Carefully quench with saturated NaHCO₃ at -78°C before warming to room temperature.
-
Validation: Unreacted DAST reacts violently with water to form hydrofluoric acid (HF); NaHCO₃ safely neutralizes this byproduct.
-
Phase 4: Deprotection 7. Global Deprotection: Treat the intermediate with 33% HBr in Acetic Acid to simultaneously cleave the Boc and Cbz protecting groups, yielding the dihydrobromide salt of the target compound.
Step-by-step synthetic workflow for (2R)-2-[fluoro(phenyl)methyl]piperazine.
Analytical Characterization
To validate the success of the synthesis, particularly the DAST fluorination step, the following analytical signatures must be confirmed.
Table 2: Expected Analytical Signatures
| Analytical Technique | Expected Signal / Peak | Structural Assignment |
| 1H NMR (400 MHz, D2O) | δ 7.35 – 7.45 (m, 5H) | Aromatic protons of the phenyl ring. |
| 1H NMR (400 MHz, D2O) | δ 5.60 (dd, J = 45.0, 6.5 Hz, 1H) | Benzylic proton (exhibits large geminal coupling with the adjacent 19F atom). |
| 19F NMR (376 MHz, D2O) | δ -185.0 to -190.0 (m, 1F) | Benzylic fluorine (characteristic upfield shift for secondary alkyl fluorides). |
| LC-MS (ESI+) | m/z 195.1 [M+H]+ | Molecular ion peak confirming the intact mass of the fluorinated product. |
Applications in Targeted Protein Degradation (PROTACs)
The most prominent modern application of the (2R)-2-[fluoro(phenyl)methyl]piperazine scaffold is its use as a highly functionalized linker/vector in Proteolysis Targeting Chimeras (PROTACs) .
Recent patent literature (e.g., WO2024257012A1) highlights the synthesis of complex diazabicyclo and piperazine derivatives acting as degraders of SMARCA2 —a catalytic subunit of the SWI/SNF chromatin remodeling complex implicated in various solid tumors [2].
In these architectures, the piperazine ring connects the target-binding warhead to the E3 ubiquitin ligase ligand. The fluoro(phenyl)methyl group is not merely passive; it acts as a steric wedge that forces the PROTAC into a specific bioactive conformation. This pre-organization reduces the entropic penalty upon binding, thereby enhancing the formation of the critical Ternary Complex (Target Protein — PROTAC — E3 Ligase), leading to highly efficient ubiquitination and subsequent proteasomal degradation.
Mechanism of action for PROTACs utilizing the piperazine scaffold as a rigid linker.
References
- Rearrangement of Homoallylic Alcohols Induced by DAST Source: ACS Publications URL
- WO2024257012A1 - 3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.
- The Use of Diethylaminosulfur Trifluoride (DAST)
Engineering the Fluorinated Piperazine Scaffold: A Technical Guide to Modulating Biological Activity and Pharmacokinetics
As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by poor pharmacokinetic (PK) profiles or off-target toxicity. One of the most elegant, field-proven strategies to overcome these hurdles is the strategic fluorination of the piperazine scaffold.
Piperazine is a privileged heterocycle found in numerous marketed drugs—from the fluoroquinolone antibiotic ciprofloxacin to the anticancer agent imatinib[1]. However, its high basicity can limit oral bioavailability, and its susceptibility to oxidative metabolism can shorten its biological half-life. By introducing fluorine—the most electronegative element—we can fundamentally rewrite the physicochemical properties of the molecule. This guide deconstructs the causality behind fluorinated piperazine derivatives, their biological activity profiles, and the self-validating experimental workflows required to evaluate them.
Mechanistic Causality: The Physicochemical Impact of Fluorination
The decision to fluorinate a piperazine ring is never arbitrary; it is a calculated manipulation of electronic and steric parameters to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) challenges.
Basicity and pKa Modulation
The secondary amine of a standard piperazine ring is highly basic (pKa ~9.8). At a physiological pH of 7.4, the molecule is predominantly protonated, which severely limits passive diffusion across lipid bilayers. Fluorine, with a Pauling electronegativity of 3.98, exerts a profound inductive electron-withdrawing effect[2]. When placed strategically on or adjacent to the piperazine ring, it pulls electron density away from the nitrogen atom, significantly reducing its pKa. A lower pKa increases the fraction of the unionized drug in the gastrointestinal tract, directly causing a dramatic improvement in oral absorption and bioavailability[3]. This principle was famously utilized in the development of 5-HT1D receptor ligands, where replacing a piperidine with a fluorinated piperazine resolved critical absorption failures[4].
Metabolic Stability and Steric Shielding
Cytochrome P450 (CYP450) enzymes frequently target the C-H bonds adjacent to the piperazine nitrogen for oxidative metabolism (e.g., N-dealkylation). The C-F bond is exceptionally strong (approx. 485 kJ/mol) compared to the C-H bond (approx. 413 kJ/mol)[5]. Substituting vulnerable hydrogen atoms with fluorine creates a steric and thermodynamic shield, effectively blocking these metabolic liabilities and extending the drug's half-life[2].
Lipophilicity and Blood-Brain Barrier (BBB) Penetration
For central nervous system (CNS) targets, achieving adequate brain exposure is paramount. Fluorination increases the overall lipophilicity (LogP) of the piperazine derivative. This enhanced lipophilicity, combined with the reduced basicity, facilitates superior blood-brain barrier penetration compared to non-fluorinated analogs[5].
Logical mapping of fluorine substitution effects on piperazine pharmacokinetics.
Translational Applications: Biological Activity Profiles
The structural optimization of piperazine derivatives via fluorination has yielded potent candidates across multiple therapeutic areas.
Antimalarial Activity (Hydroxyethylamine Analogues)
Recent advancements have identified fluorinated piperazine-hydroxyethylamine (HEA) analogues as highly potent, multistage antimalarial agents. For instance, the compound Calxinin—which incorporates a trifluoromethyl-benzyl-piperazine moiety—exhibits nanomolar inhibitory activity against both drug-sensitive (3D7) and multidrug-resistant (Dd2) strains of Plasmodium falciparum[6]. The trifluoromethyl group stabilizes the pharmacophore against host degradation, while the piperazine substructure mechanically disrupts the parasite's Ca2+ homeostasis by blocking T-type calcium channels[6].
CNS Target Modulation
In neuropharmacology, fluorinated arylpiperazines are utilized to fine-tune receptor affinity. The introduction of fluorine substituents enhances affinity and selectivity for dopamine and serotonin (5-HT) receptors, aiding in the development of atypical antipsychotics and selective serotonin reuptake inhibitors (SSRIs) with improved therapeutic windows[7].
Antimicrobial and Anticancer Efficacy
In antimicrobial design, modifications to the piperazine moiety of fluoroquinolones dictate the drug's potency and resistance profile[7]. The fluorine atom enhances bacterial enzyme binding, while the piperazine ring drives membrane permeability[1]. Similarly, in oncology, fluorinated piperazines are deployed to overcome drug resistance and improve the cytotoxicity and selectivity of kinase inhibitors against cancer cells[7].
Quantitative Data Summaries
To illustrate the tangible impact of these modifications, the following tables summarize comparative pharmacokinetic drivers and recent biological activity data for fluorinated derivatives.
Table 1: Theoretical Impact of Scaffold Modification on Physicochemical Properties
| Scaffold Type | Relative Basicity (pKa) | CYP450 Metabolic Liability | BBB Penetration Potential | Oral Absorption |
| Piperidine | High (~10.5) | High (C-H oxidation) | Poor | Poor |
| Piperazine | Moderate (~9.8) | Moderate | Moderate | Good |
| Fluoropiperazine | Low (~8.5 - 9.0) | Low (C-F shielding) | Excellent | Excellent |
Table 2: Antiplasmodial Activity of Novel Fluorinated Piperazine-HEA Analogues [8]
| Compound ID | Structural Feature | IC50 vs P. falciparum 3D7 (µM) | IC50 vs P. falciparum Dd2 (µM) | Cytotoxicity (HepG2) |
| 13g | Fluorinated Piperazine-HEA | 0.28 | 0.11 | >150 µM (Non-toxic) |
| 14g | Fluorinated Piperazine-HEA | 0.09 | 0.10 | >150 µM (Non-toxic) |
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must be a self-validating system. Below are the step-by-step methodologies I mandate for evaluating fluorinated piperazine derivatives.
Step-by-step experimental workflow for evaluating fluorinated piperazine derivatives.
Protocol A: In Vitro Microsomal Stability Assay (CYP450 Metabolism)
Causality: This assay determines if the C-F bond successfully shields the molecule from hepatic clearance. NADPH is required as the electron donor for CYP450 enzymes. Self-Validation: Testosterone is run in parallel as a high-clearance positive control to validate the metabolic viability of the microsomes. A negative control (no NADPH) isolates chemical instability from enzymatic degradation.
-
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Incubation Mixture: In a 96-well plate, combine HLMs (final concentration 0.5 mg/mL protein) with the fluorinated piperazine test compound (final concentration 1 µM).
-
Control Setup: In parallel wells, set up the positive control (Testosterone, 1 µM) and the negative control (Test compound + HLMs, without NADPH).
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM) to all wells except the negative control.
-
Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint ) and half-life ( t1/2 ).
Protocol B: In Vitro Antiplasmodial SYBR Green I Assay
Causality: SYBR Green I intercalates specifically into double-stranded DNA. Since human red blood cells (RBCs) lack nuclei, any detected fluorescence directly correlates with the proliferation of the Plasmodium parasite's DNA[8]. Self-Validation: Chloroquine is used as a reference control to validate assay sensitivity against both sensitive (3D7) and resistant (Dd2) strains. Uninfected RBCs serve as the background fluorescence baseline.
-
Culture Preparation: Maintain P. falciparum cultures (3D7 and Dd2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, under a 5% CO2, 5% O2, 90% N2 atmosphere.
-
Compound Plating: Serially dilute the fluorinated piperazine candidates in complete medium across a 96-well plate (concentration range: 0.001 µM to 10 µM). Include Chloroquine as the positive control.
-
Infection: Add the parasite culture (synchronized at the ring stage, 1% parasitemia) to the compound-containing wells. Include uninfected RBCs as a negative background control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I dye (1X final concentration) to each well. Incubate in the dark at room temperature for 1 hour.
-
Quantification: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Subtract the background fluorescence of uninfected RBCs and calculate the IC50 using non-linear regression analysis.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 3-Methyl-4-(piperazin-1-yl)aniline | 1421314-12-6 [smolecule.com]
- 6. The Multistage Antimalarial Compound Calxinin Perturbates P. falciparum Ca2+ Homeostasis by Targeting a Unique Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Escaping Flatland: The Discovery, History, and Synthesis of Chiral Piperazines in Modern Medicine
Executive Summary
The piperazine ring is one of the most privileged heterocyclic scaffolds in medicinal chemistry, ranking as the third most common nitrogen heterocycle in FDA-approved drugs[1]. Historically, the pharmaceutical industry relied heavily on achiral, nitrogen-substituted piperazines. However, the modern era of drug discovery has necessitated an "escape from flatland"—a strategic shift toward structurally complex, C-substituted chiral piperazines. This in-depth technical guide explores the historical evolution, pharmacological causality, and modern enantioselective synthetic protocols that define the role of chiral piperazines in contemporary drug development.
Historical Evolution: From Anthelmintics to Precision Medicine
The pharmacological journey of piperazine began in the early 20th century with its use as a simple anthelmintic agent. By the 1940s and 1950s, the benzhydrylpiperazine scaffold emerged as a foundational pharmacophore for first-generation H1 receptor antagonists (antihistamines) like cyclizine[2].
During this early period, structure-activity relationship (SAR) studies were largely confined to substitutions at the N1 and N4 nitrogen atoms[1]. While this approach yielded numerous blockbuster drugs, it restricted the chemical space to relatively planar, achiral conformations. As target specificity requirements increased and the need to optimize absorption, distribution, metabolism, and excretion (ADME) profiles became paramount, medicinal chemists realized that functionalizing the four carbon atoms of the piperazine ring could unlock unprecedented pharmacological potential.
Historical evolution of piperazine pharmacophores in drug discovery.
The Pharmacological Causality of Chirality
The transition to chiral piperazines is not merely an exercise in synthetic complexity; it is driven by profound pharmacological causality. Introducing a stereocenter onto the piperazine carbon backbone achieves three critical objectives:
-
Conformational Locking: The inherent flexibility of an achiral piperazine allows it to interconvert between various chair and twist-boat conformations. A strategically placed chiral methyl or aryl group induces A1,3-allylic strain or steric clashes that lock the ring into a specific, biologically active conformation, drastically reducing the entropic penalty upon target binding[3].
-
Modulation of Physicochemical Properties: C-substitution alters the local electronic environment, subtly tuning the pKa of the adjacent nitrogen atoms. This modulation directly impacts the molecule's basicity, aqueous solubility, and lipophilicity, which are critical for crossing the blood-brain barrier or achieving oral bioavailability[3],.
-
Metabolic Shielding: Cytochrome P450 enzymes (particularly CYP3A4) frequently metabolize piperazine-containing drugs via oxidation at the carbon atoms adjacent to the nitrogen. Placing a chiral substituent at these positions sterically shields the site, enhancing the drug's metabolic half-life.
Landmark FDA-Approved Chiral Piperazines
The clinical validation of chiral piperazines is evident in the recent wave of FDA approvals. The table below summarizes key quantitative and qualitative data regarding these modern therapeutics.
| Drug Name | FDA Approval | Target | Pharmacological Role of Chiral Piperazine |
| Indinavir | 1996 | HIV-1 Protease | The stereocenter dictates the 3D trajectory of the piperazine, ensuring optimal hydrogen bonding within the catalytic active site[4]. |
| Baloxavir marboxil | 2018 | Cap-dependent endonuclease | Serves as a rigid chiral subunit linking the benzothiepine and alkyl chloride chains, essential for antiviral efficacy[5]. |
| Evocalcet | 2018 | Calcium-sensing receptor | Synthesized from a syn-pyrrolidine/piperazine derivative, providing stereospecific allosteric modulation for hyperparathyroidism[5]. |
| Adagrasib | 2022 | KRAS G12C | Positions the electrophilic warhead precisely for covalent binding to Cys12 while optimizing the overall ADME profile[6]. |
Modern Enantioselective Synthesis Strategies
Historically, accessing chiral piperazines required inefficient classical resolution of racemates or reliance on the chiral pool (e.g., deriving them from amino acids). Today, advanced catalytic methods dominate the landscape.
A breakthrough approach is the Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) of pyrazines. Because unactivated pyrazines possess high resonance stabilization energy, they are notoriously difficult to hydrogenate. Modern protocols overcome this by electrophilically activating the pyrazine via N-alkylation (quaternization), followed by high-pressure hydrogenation using chiral Iridium (Ir) complexes[7],[8].
Synthetic workflow for Ir-catalyzed asymmetric hydrogenation of pyrazines.
Self-Validating Experimental Protocols
The following protocols detail the synthesis and integration of chiral piperazines. Each step is designed as a self-validating system, ensuring that researchers can confirm causality and success before proceeding.
Protocol A: Ir-Catalyzed Asymmetric Hydrogenation of Pyrazines[9]
Objective: Synthesize enantiopure C-substituted piperazines from achiral pyrazines.
Step 1: Electrophilic Activation (Quaternization)
-
Procedure: Dissolve the 2-substituted pyrazine in dichloromethane (DCM). Add 1.1 equivalents of 2-isopropoxycarbonyl benzyl bromide and stir at room temperature for 12 hours.
-
Causality: The bulky, electron-withdrawing benzyl group lowers the LUMO of the aromatic system, making it highly susceptible to hydride attack. Furthermore, the steric bulk of the benzyl group synergizes with the chiral ligand in the next step to maximize facial selectivity.
-
Self-Validation: Evaporate an aliquot and analyze via 1 H NMR. A diagnostic downfield shift of >0.5 ppm for the pyrazine aromatic protons confirms complete quaternization into the pyrazinium salt.
Step 2: Asymmetric Hydrogenation
-
Procedure: Transfer the pyrazinium salt to a high-pressure autoclave. Add 1 mol% of a chiral Ir-catalyst (e.g., Ir/f-binaphane) and tetrahydrofuran (THF). Pressurize the vessel with H 2 gas to 50 atm and stir at room temperature for 24 hours.
-
Causality: The chiral pocket of the Ir-complex dictates the trajectory of hydride delivery. High pressure is strictly required to overcome the remaining aromatic stabilization energy of the activated ring.
-
Self-Validation: Monitor the continuous drop in H 2 pressure. Upon completion, analyze the crude mixture via chiral HPLC. An enantiomeric excess (ee) of >90% validates the stereochemical fidelity of the chosen catalyst.
Step 3: Deprotection
-
Procedure: Remove the activating benzyl group via standard hydrogenolysis (Pd/C, H 2 , 1 atm) to yield the free chiral piperazine.
Protocol B: Transition-Metal-Free SNAr Assembly (Adagrasib Model)[10],[7]
Objective: Incorporate the synthesized chiral piperazine into a complex API core without transition metals.
Step 1: Core Preparation & Substitution
-
Procedure: Utilize a tetrahydropyridopyrimidine core with a pre-installed sulfonate ester leaving group at the 4-OH position. Add the enantiopure chiral piperazine and N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated acid, driving the reaction forward. The judicious choice of the sulfonate leaving group (favorable steric and electronic characteristics) allows the chiral piperazine's secondary amine to attack the electrophilic carbon via an S N Ar mechanism. This completely avoids palladium catalysis, eliminating the risk of heavy metal contamination in the final API and bypassing complex protecting group manipulations.
-
Self-Validation: Monitor the reaction via LC-MS. The disappearance of the activated core mass and the emergence of the product mass [M+H]+ confirms successful, regioselective coupling.
Conclusion
The evolution from simple, achiral benzhydrylpiperazines to highly functionalized, C-substituted chiral piperazines represents a triumph of rational drug design. By leveraging advanced synthetic methodologies like Ir-catalyzed asymmetric hydrogenation and transition-metal-free S N Ar coupling, medicinal chemists can now routinely access this privileged 3D chemical space. The resulting chiral piperazines offer unparalleled control over conformational rigidity, ADME profiles, and target specificity, securing their role as cornerstones in the future of precision medicine.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PMC (National Institutes of Health) URL:[Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: PubMed (National Institutes of Health) URL:[Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews (ACS Publications) URL:[Link]
-
(PDF) Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: ResearchGate URL:[Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality Source: PMC (National Institutes of Health) URL:[Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Source: Organic Letters (ACS Publications) URL:[Link]
-
A decade of piperazine-based small molecules approved by USFDA: Exploring the medicinal chemistry impact of this versatile pharmacophore Source: ResearchGate URL:[Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Putative Mechanism of Action of (2R)-2-(Fluoro(phenyl)methyl)piperazine
A Senior Application Scientist's Perspective on a Novel CNS-Active Scaffold
Authored by: [Your Name/Gemini AI]
Date: April 2, 2026
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of (2R)-2-(Fluoro(phenyl)methyl)piperazine, a novel chiral piperazine derivative with significant potential for modulating central nervous system (CNS) activity. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry and pharmacology of structurally related phenylpiperazine compounds to construct a scientifically grounded, hypothesized mechanism of action. We postulate that (2R)-2-(Fluoro(phenyl)methyl)piperazine primarily targets aminergic G-protein coupled receptors (GPCRs), with a potential for nuanced interactions with dopamine and serotonin receptor subtypes. This guide further outlines a detailed roadmap of experimental protocols, from initial binding assays to functional characterization and in vivo validation, necessary to elucidate the precise pharmacological profile of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel CNS-active agents.
Introduction: The Phenylpiperazine Scaffold in CNS Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS.[1] Its conformational flexibility and the ability of its two nitrogen atoms to be substituted allow for the fine-tuning of physicochemical properties and pharmacological activity.[2] When one of the nitrogen atoms is attached to an aryl group, the resulting N-arylpiperazine moiety becomes a key pharmacophore for a multitude of aminergic GPCRs, most notably dopamine and serotonin receptors.[3][4]
The specific nature of the aryl substituent and any additional modifications to the piperazine ring can dramatically influence receptor affinity and selectivity. For instance, substitutions on the phenyl ring are known to modulate the binding affinity for D2 versus D3 dopamine receptors and various serotonin receptor subtypes.[5][6] The introduction of a substituent at the C2 position of the piperazine ring, as in the case of (2R)-2-(Fluoro(phenyl)methyl)piperazine, adds a layer of complexity and potential for novel pharmacological profiles due to the introduction of a chiral center and a bulky, lipophilic group.[7][8]
Hypothesized Mechanism of Action of (2R)-2-(Fluoro(phenyl)methyl)piperazine
Based on the extensive literature on related phenylpiperazine derivatives, we hypothesize that (2R)-2-(Fluoro(phenyl)methyl)piperazine is a modulator of dopamine and/or serotonin receptors. The (2R) stereochemistry and the fluoro(phenyl)methyl substituent at the C2 position are expected to play a crucial role in defining its receptor interaction profile.
Primary Target Class: Aminergic G-Protein Coupled Receptors
The core phenylpiperazine structure strongly suggests an affinity for aminergic GPCRs. The protonatable nitrogen in the piperazine ring is a key interaction point with an aspartate residue conserved in the third transmembrane domain of most aminergic receptors.[9] The aryl ring likely engages in hydrophobic and aromatic interactions within the receptor's binding pocket.
Predicted Receptor Subtype Selectivity
The bulky and lipophilic (Fluoro(phenyl)methyl) group at the C2 position is likely to influence the conformational preference of the piperazine ring and its presentation to the receptor binding site. This could lead to a distinct selectivity profile compared to N-substituted or C-unsubstituted phenylpiperazines.
-
Dopamine Receptors: Phenylpiperazine derivatives frequently exhibit affinity for D2-like dopamine receptors (D2, D3, and D4).[10][11] The C2-substituent may confer selectivity for a particular subtype. For example, the size and nature of this group could favor interaction with the more accommodating binding pocket of the D3 receptor over the D2 receptor.
-
Serotonin Receptors: A wide range of serotonin receptor subtypes are also potential targets. Arylpiperazines are known to interact with 5-HT1A, 5-HT2A, and 5-HT2C receptors, among others.[4][7][12] The specific interactions of the fluoro(phenyl)methyl group with residues in the binding pocket will determine the affinity and selectivity for these subtypes. The fluorine atom, with its electron-withdrawing properties, may also engage in specific hydrogen bonding or other electrostatic interactions.[13]
Predicted Functional Activity: Agonist vs. Antagonist
The functional activity (agonist, partial agonist, or antagonist) is challenging to predict without experimental data. However, the nature of the substituent on the second nitrogen of the piperazine ring (in this case, a hydrogen) will be a key determinant. If this nitrogen remains unsubstituted, the molecule may act as a partial agonist or an antagonist. The overall conformation enforced by the C2-substituent will ultimately dictate how the compound affects receptor signaling upon binding.
Downstream Signaling Pathways
Assuming interaction with D2-like or 5-HT1A receptors, which are typically Gi/o-coupled, the compound would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, if it interacts with Gq-coupled receptors like 5-HT2A or 5-HT2C, it would likely stimulate the phospholipase C pathway, resulting in an increase in intracellular calcium.
Experimental Validation of the Hypothesized Mechanism of Action
A systematic and multi-tiered experimental approach is required to validate and refine the hypothesized mechanism of action.
Tier 1: Initial Screening and Target Identification
The first step is to determine the primary binding targets of (2R)-2-(Fluoro(phenyl)methyl)piperazine.
Competitive radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.[7] A broad panel of assays targeting various CNS receptors should be employed, with a focus on aminergic GPCRs.
Table 1: Proposed Initial Radioligand Binding Assay Panel
| Receptor Family | Specific Receptors to Screen |
| Dopamine | D1, D2, D3, D4, D5 |
| Serotonin | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 |
| Adrenergic | α1A, α1B, α2A, β1, β2 |
| Monoamine Transporters | DAT, SERT, NET |
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Source: Utilize cell membranes from stable cell lines overexpressing the human receptor of interest (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly separate the bound and free radioligand by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Tier 2: Functional Characterization
Once high-affinity targets are identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or partial agonist.
For Gi/o- or Gs-coupled receptors, measuring changes in intracellular cAMP levels is a standard functional readout.
Experimental Protocol: cAMP Functional Assay (for Gi/o-coupled receptors)
-
Cell Culture: Use a stable cell line expressing the receptor of interest.
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Compound Addition: Add varying concentrations of the test compound. An agonist will inhibit the forskolin-stimulated cAMP production, while an antagonist will block the effect of a known agonist.
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[2][14]
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: Logic of a cAMP functional assay for a Gi/o-coupled receptor.
For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C), measuring changes in intracellular calcium is the preferred functional assay. This is typically done using calcium-sensitive fluorescent dyes.
Tier 3: In Vivo Target Engagement and Pharmacological Effects
Positive in vitro findings should be followed by in vivo studies to assess brain penetrance, target engagement, and pharmacological effects in relevant animal models.
The choice of animal model will depend on the in vitro profile. For example, if the compound shows high affinity and antagonist activity at the D2 receptor, models of psychosis such as amphetamine-induced hyperlocomotion would be appropriate. If it is a potent 5-HT1A agonist, models of anxiety or depression could be used.[8]
If a suitable radiotracer is available for the identified target, PET imaging can be used to confirm target engagement in the brain of living animals.[11]
Structure-Activity Relationship (SAR) Insights and Future Directions
The pharmacological data obtained for (2R)-2-(Fluoro(phenyl)methyl)piperazine will provide a critical starting point for understanding the structure-activity relationship of 2-substituted phenylpiperazines. Key questions to address in future studies include:
-
Stereochemistry: How does the (2S)-enantiomer compare in terms of affinity and functional activity?
-
Fluorine Position: Would moving the fluorine atom to different positions on the phenyl ring alter the pharmacological profile?
-
Phenyl Substituents: How do other substituents on the phenyl ring (e.g., electron-donating or -withdrawing groups) affect activity?
-
N-Substitution: What is the effect of adding substituents to the second nitrogen of the piperazine ring?
Conclusion
While the precise mechanism of action of (2R)-2-(Fluoro(phenyl)methyl)piperazine remains to be experimentally determined, a strong hypothesis can be formulated based on the well-established pharmacology of the phenylpiperazine scaffold. It is highly probable that this compound acts as a modulator of dopamine and/or serotonin receptors. The detailed experimental plan outlined in this guide provides a clear path to elucidating its specific molecular targets, functional activity, and potential therapeutic utility. The unique structural features of this molecule, particularly the chiral C2-substituent, suggest the potential for a novel and selective pharmacological profile, making it an exciting candidate for further investigation in the field of CNS drug discovery.
References
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
- Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. PubMed.
- Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candid
- Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Taylor & Francis Online.
- Conformational analysis of 2-substituted piperazines. PubMed.
- Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. PubMed.
- Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Cherry.
- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed.
- Serotonin Receptor Subtypes and Ligands. ACNP.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Synthesis, Characterization and Pharmacological Assessment of Alkylated Sulfonyl Piperazines.
- Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC.
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
- Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Tre
- Synthesis and biological evaluation of 1-(4-[>18>F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methy l]piperidine for in vivo studies of acetylcholinesterase.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]
- 4. acnp.org [acnp.org]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secure Verification [cherry.chem.bg.ac.rs]
- 10. researchgate.net [researchgate.net]
- 11. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
Strategic Utilization of (2R)-2-(Fluoro(phenyl)methyl)piperazine in Targeted Therapeutics: A Technical Whitepaper
Executive Summary
In modern drug discovery, the piperazine ring is recognized as a highly privileged pharmacophore, appearing in a vast array of FDA-approved therapeutics[1]. The specific functionalization seen in (2R)-2-(Fluoro(phenyl)methyl)piperazine elevates this basic scaffold into a highly versatile chiral building block. The introduction of the stereodefined fluoro-phenyl-methyl group provides unique stereoelectronic properties: the fluorine atom modulates the pKa of the adjacent basic amine, improves metabolic stability against cytochrome P450 oxidation, and enhances lipophilicity. Concurrently, the piperazine core maintains essential hydrogen-bonding and salt-bridge capabilities.
As a Senior Application Scientist, I have structured this technical guide to explore the three primary therapeutic domains where this specific scaffold demonstrates exceptional utility: Targeted Protein Degradation (PROTACs) , Metabolic Regulation (DPP-IV Inhibition) , and Neuropharmacology (GPCR Antagonism) .
Targeted Protein Degradation: SMARCA2 PROTACs
Mechanistic Rationale & Synthetic Lethality
The SWI/SNF chromatin remodeling complex subunit SMARCA4 is frequently mutated in non-small cell lung cancer (NSCLC). Cells lacking functional SMARCA4 develop a strict synthetic lethal dependency on its paralog, SMARCA2[2]. Because SMARCA2 and SMARCA4 share high structural homology, designing selective small-molecule inhibitors is notoriously difficult.
Proteolysis-Targeting Chimeras (PROTACs) overcome this by recruiting an E3 ligase (such as VHL or CRBN) to degrade the target. In the optimization of SMARCA2 degraders (e.g., SMD-3040, YDR1), piperazine derivatives are strategically employed as rigidified linkers and exit vectors[3]. The structural rigidity of the piperazine ring restricts the conformational freedom of the PROTAC, minimizing the entropic penalty upon ternary complex formation. This rigidification is the primary driver for achieving sub-nanomolar degradation potency and up to 40-fold selectivity for SMARCA2 over SMARCA4[3].
Fig 1. SMARCA2 PROTAC Degradation Pathway mediated by a piperazine-linked heterobifunctional degrader.
Self-Validating Protocol: Endogenous HiBiT Degradation Assay
To accurately quantify PROTAC-mediated degradation without the artifacts of protein overexpression, an endogenous CRISPR/Cas9 HiBiT knock-in assay is utilized.
Step-by-Step Methodology:
-
Cell Preparation: Plate SMARCA4-mutant NSCLC cells (e.g., H322) endogenously tagged with a HiBiT peptide at the SMARCA2 locus at 10,000 cells/well in a 384-well plate.
-
Compound Treatment: Treat cells with a concentration gradient (0.1 nM to 10 µM) of the piperazine-based PROTAC for 24 hours.
-
Causality Control (Self-Validation): In parallel wells, pre-treat cells for 2 hours with 1 µM MLN4924 (a neddylation inhibitor) or 1 µM epoxomicin (a proteasome inhibitor). Rationale: If the PROTAC is functioning via the classical ubiquitin-proteasome system, degradation must be completely rescued by these inhibitors. Failure to rescue indicates off-target cytotoxicity rather than targeted degradation[2].
-
Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and furimazine substrate). The HiBiT tag binds LgBiT with high affinity to form a functional luciferase enzyme.
-
Quantification: Read luminescence using a microplate reader. Calculate the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) using non-linear regression.
Metabolic Targeting: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Structural Pharmacology in the S2 Pocket
DPP-IV inhibitors (gliptins) are a cornerstone in the management of Type 2 Diabetes, functioning by preventing the degradation of incretin hormones like GLP-1. The active site of DPP-IV contains a highly hydrophobic S1 pocket and a negatively charged S2 pocket[4].
The (2R)-2-(Fluoro(phenyl)methyl)piperazine scaffold is perfectly tailored for this microenvironment. The secondary amine of the piperazine ring acts as a critical anchor, forming a bidentate salt bridge with the carboxylate oxygen atoms of the Glu205 and Glu206 residues in the S2 pocket[5]. Simultaneously, the fluoro-phenyl group extends into the hydrophobic S1 pocket (or the S2 extensive pocket, depending on the exact orientation), where the fluorine atom engages in multipolar interactions with the backbone amides, significantly boosting target residence time and potency[4].
Self-Validating Protocol: Fluorogenic DPP-IV Kinetic Assay
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human DPP-IV enzyme to a final concentration of 0.5 ng/µL in assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA).
-
Inhibitor Incubation: Add the piperazine derivative at varying concentrations. Incubate at 37°C for 30 minutes to allow for equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding 50 µM of the fluorogenic substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin). Rationale: DPP-IV specifically cleaves dipeptides with a penultimate proline. The cleavage releases free AMC, shifting its fluorescence emission.
-
Kinetic Readout: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 20 minutes.
-
Causality Control: Include a no-enzyme blank (to control for substrate auto-hydrolysis) and a known reference inhibitor (e.g., Sitagliptin) to validate assay sensitivity.
Neuropharmacology: Dopamine D4 and Serotonin (5-HT) Antagonism
Receptor Binding Dynamics
A major challenge in developing antipsychotics is avoiding extrapyramidal side effects (EPS) associated with Dopamine D2 receptor blockade. Atypical antipsychotics achieve this by exhibiting high selectivity for the Dopamine D4 and Serotonin (5-HT) receptors over D2[6]. Piperazinyl derivatives, specifically those bearing bulky, lipophilic groups like bis(4-fluorophenyl)methyl or fluoro(phenyl)methyl, are potent D4/5-HT antagonists[6]. The basic piperazine nitrogen interacts with the highly conserved Aspartate residue (e.g., Asp115 in D4) in transmembrane helix 3 (TM3) via a salt bridge, while the fluorinated aromatic rings engage in π-π stacking with aromatic clusters in TM5 and TM6.
Fig 2. Radioligand Binding Assay Workflow for Dopamine D4 Receptor Affinity.
Self-Validating Protocol: Radioligand Competition Binding Assay
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO cells stably expressing the human D4 receptor in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g. Resuspend the membrane pellet.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]-Spiperone (radioligand), and the piperazine test compound (10^-10 to 10^-5 M). Incubate for 120 minutes at room temperature to reach equilibrium.
-
Causality Control (Non-Specific Binding): Define non-specific binding (NSB) by adding 10 µM Clozapine to control wells. Rationale: This saturates all specific D4 sites; any remaining radioactivity represents background binding to lipids or plastic, ensuring the calculated Ki reflects true receptor affinity.
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Causality Step: Pre-soak the filters in 0.3% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the positively charged basic piperazine from binding non-specifically to the filter matrix.
-
Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity (CPM) using a liquid scintillation counter.
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) impact of the piperazine scaffold across the discussed therapeutic targets, demonstrating its polypharmacological versatility.
| Therapeutic Target | Scaffold Role / Function | Key Interacting Residues | Representative Efficacy (IC50 / Ki / DC50) |
| SMARCA2 (PROTAC) | Rigid Linker / Exit Vector | VHL/CRBN interface | DC50: 6 - 12 nM (Selectivity >40x over SMARCA4) |
| DPP-IV Enzyme | S2 Pocket Anchor | Glu205, Glu206, Tyr662 | IC50: 15 - 30 nM |
| Dopamine D4 Receptor | Orthosteric Antagonist | Asp115 (TM3), Ser197 | Ki: 2 - 8 nM |
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101663289A - Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists and pharmaceutical compositions containing them - Google Patents [patents.google.com]
Escaping Flatland: A Technical Whitepaper on the Asymmetric Synthesis and Application of Substituted Chiral Piperazines
Executive Summary
The piperazine heterocycle is a ubiquitous, privileged scaffold in medicinal chemistry, historically utilized as a hydrophilic linker or basic pharmacophore in major blockbuster drugs (e.g., imatinib, sildenafil). However, traditional piperazine-containing active pharmaceutical ingredients (APIs) predominantly feature achiral, unsubstituted carbon backbones, rendering them conformationally flexible and essentially two-dimensional (2D).
Modern drug discovery is undergoing a paradigm shift toward "escaping flatland"—increasing the fraction of sp³-hybridized carbons to create three-dimensional (3D) molecular architectures. The introduction of chiral centers at the carbon atoms of the piperazine ring restricts conformational freedom, enhances target specificity, and significantly improves physicochemical properties such as solubility and metabolic stability[1][2]. This whitepaper provides an in-depth analysis of the pharmacological rationale, recent FDA-approved case studies, and state-of-the-art synthetic methodologies for accessing enantiopure substituted piperazines.
Pharmacological Rationale: The 3D Advantage
The causality behind transitioning to chiral piperazines lies in stereospecific binding thermodynamics. An unsubstituted piperazine ring rapidly interconverts between multiple chair conformations. When binding to a target protein, the energetic penalty of locking the flexible ring into a single bioactive conformation reduces overall binding affinity.
By introducing a stereocenter (e.g., an alkyl group at the C2 or C3 position), steric interactions (such as 1,3-diaxial interactions) force the piperazine ring into a highly rigid, predictable chair conformation. This pre-organization lowers the entropic cost of binding. Furthermore, the 3D vector projection of substituents allows for highly specific interactions with chiral biological pockets, drastically reducing off-target binding and associated toxicities.
Logical flow: Transitioning from 2D achiral piperazines to 3D chiral scaffolds in drug design.
Clinical Validation: FDA-Approved Chiral Piperazines
The clinical relevance of this structural evolution is evidenced by the increasing number of FDA-approved drugs containing stereochemically rich piperazine cores[1][3]. Table 1 summarizes key recent approvals.
Table 1: Recent FDA-Approved Drugs Containing Chiral Piperazine Scaffolds
| Drug Name | Approval | Indication | Chiral Piperazine Role & Synthetic Origin |
| Baloxavir marboxil | 2018 | Influenza A/B | Features a complex chiral piperazine core. Stereocenter is established via classical resolution using a chiral acid prior to final assembly[3]. |
| Alpelisib | 2019 | Breast Cancer | Contains a chiral center introduced via L-proline amide during the final synthetic steps, acting as a highly selective PI3K inhibitor[3]. |
| Telotristat ethyl | 2017 | Carcinoid Syndrome | Features two chiral carbons; one is derived from an asymmetric transfer hydrogenation utilizing an Iridium catalyst[3]. |
Advanced Synthetic Methodologies
The direct asymmetric synthesis of chiral piperazines remains a formidable challenge due to the basicity of the nitrogen atoms, which can poison transition metal catalysts, and the difficulty of controlling regioselectivity.
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines
Historically, the direct hydrogenation of pyrazines to chiral piperazines was hindered by the aromatic stability of the pyrazine ring and the strong coordinating ability of the resulting basic amines.
The Mechanistic Solution: Zhou and colleagues developed a breakthrough methodology by pre-activating the pyrazine with an alkyl halide (e.g., benzyl bromide)[4].
-
Causality: This N-alkylation forms an electrophilic pyrazinium salt. The positive charge disrupts the aromaticity of the ring, drastically lowering the activation energy required for hydride transfer. Simultaneously, the salt formation prevents the nitrogen lone pair from coordinating to and poisoning the Iridium catalyst. This allows for the use of an[Ir(COD)Cl]₂ catalyst with a chiral ligand (e.g., (S,S)-f-Binaphane) to achieve up to 96% enantiomeric excess (ee)[4].
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-AAA)
The synthesis of α-tertiary piperazines (containing a fully substituted quaternary stereocenter) cannot be easily achieved via standard chiral pool amino acid derivatives.
-
The Mechanistic Solution: Stoltz and co-workers utilized Pd-AAA on differentially N-protected piperazin-2-ones[5].
-
Causality: By using an allyl enol carbonate precursor, the palladium-catalyzed decarboxylation generates a highly reactive enolate and a Pd-allyl electrophile in immediate proximity (an intimate ion pair). The chiral ligand on the Palladium dictates the facial attack of the enolate, forming the sterically hindered C-C bond with excellent enantioselectivity. Subsequent reduction yields the α-tertiary chiral piperazine[5].
Experimental Workflows & Self-Validating Protocols
To ensure robust reproducibility, the following protocols are designed as self-validating systems, incorporating critical analytical checkpoints.
Protocol 1: Ir-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts[4]
Step-by-step workflow for the Ir-catalyzed asymmetric hydrogenation of pyrazines.
Step 1: Pyrazinium Salt Formation
-
Dissolve the substituted pyrazine (1.0 equiv) in anhydrous toluene.
-
Add benzyl bromide (1.1 equiv) dropwise at room temperature. Stir for 12 hours.
-
Self-Validation Checkpoint 1: Filter the resulting precipitate and analyze via ¹H NMR. The disappearance of the neutral pyrazine signals and a downfield shift of the aromatic protons confirm complete salt formation.
Step 2: Asymmetric Hydrogenation
-
In an argon-filled glovebox, combine [Ir(COD)Cl]₂ (1.0 mol %) and (S,S)-f-Binaphane (2.2 mol %) in a 1:1 mixture of toluene and 1,4-dioxane. Stir for 30 minutes to pre-form the active chiral catalyst complex.
-
Transfer the pyrazinium salt (0.20 mmol) into a stainless-steel autoclave. Add the catalyst solution.
-
Purge the autoclave with H₂ gas three times, then pressurize to 600 psi.
-
Stir the reaction at 30 °C for 36 hours.
Step 3: Workup and Analytical Validation
-
Carefully vent the H₂ gas. Quench the reaction mixture with saturated aqueous NaHCO₃ to neutralize the hydrobromide salt, releasing the free chiral piperazine base.
-
Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Checkpoint 2: Obtain a crude ¹H NMR. Complete disappearance of the downfield pyrazinium protons indicates 100% conversion. Proceed to Chiral HPLC (e.g., Daicel Chiralcel OD-H column) to determine the enantiomeric excess (ee). Ensure baseline separation of the racemic standard before integrating the enantiomer peaks.
Protocol 2: Classical Chiral Resolution via Diastereomeric Salt Formation
For industrial scale-up (such as the synthesis of Baloxavir marboxil[3]), classical resolution remains highly cost-effective.
-
Salt Formation: Dissolve the racemic substituted piperazine in a polar protic solvent (e.g., ethanol). Add 0.5 equivalents of a resolving agent, such as (D)-tartaric acid or a chiral sulfonic acid.
-
Crystallization: Heat to reflux until homogenous, then cool slowly to 0 °C at a rate of 5 °C/hour. Causality: Slow cooling ensures thermodynamic control, allowing the less soluble diastereomeric salt to form highly ordered, pure crystals while the more soluble salt remains in the mother liquor.
-
Self-Validation Checkpoint: Filter the crystals and liberate the free base using 1M NaOH. Measure the optical rotation ( [α]D ). If the specific rotation does not match the literature value for the enantiopure compound, perform a second recrystallization of the salt from ethanol/water before proceeding to downstream API synthesis.
Future Outlook
The transition from flat, 2D achiral piperazines to highly functionalized, 3D chiral piperazines represents a critical frontier in rational drug design. As synthetic methodologies like photoredox-catalyzed C-H functionalization and transition-metal-catalyzed asymmetric hydrogenations become more robust, the chemical space accessible to medicinal chemists will expand exponentially. By rigorously applying self-validating synthetic protocols and understanding the mechanistic causality behind stereocontrol, researchers can continue to exploit this privileged scaffold to develop next-generation therapeutics with unprecedented selectivity and safety profiles.
References
- A Decade of Piperazine-Based Small Molecules Approved by U.S.
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
- Source: Organic Letters (ACS Publications)
- Asymmetric Synthesis of Biologically Active Piperazine Derivatives Source: ResearchGate URL
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: NIH / PubMed Central URL
Sources
Architecting Chiral Complexity: A Technical Guide to (2R)-2-(Fluoro(phenyl)methyl)piperazine Derivatives in Modern Therapeutics
As the demand for highly selective targeted protein degraders (TPDs) and conformationally restricted central nervous system (CNS) agents accelerates, the architectural complexity of linker and scaffold design has become paramount. Moving beyond simple N-substituted piperazines, modern medicinal chemistry relies heavily on C-substituted chiral piperazines. Among these, the (2R)-2-(fluoro(phenyl)methyl)piperazine scaffold stands out as a premier building block.
This whitepaper provides an in-depth technical analysis of this specific derivative, detailing the mechanistic rationale behind its structural features, its critical role in SMARCA2 PROTAC degraders[1], and a self-validating asymmetric synthesis protocol designed for high stereofidelity.
Mechanistic Rationale: Stereoelectronics and The "Exit Vector"
The incorporation of a fluoro(phenyl)methyl group at the C2 position of a piperazine ring is not arbitrary; it is a highly calculated design choice driven by three distinct physicochemical phenomena:
-
The Fluorine Gauche Effect: The highly electronegative fluorine atom induces a stereoelectronic gauche effect with the adjacent basic nitrogen of the piperazine ring. This lowers the pKa of the amine, which subsequently increases the proportion of the un-ionized species at physiological pH, drastically improving membrane permeability and oral bioavailability.
-
Conformational Locking: The bulky phenyl group, combined with the rigidifying effect of the fluorine atom, restricts the rotational degrees of freedom of the piperazine ring. In the context of Proteolysis Targeting Chimeras (PROTACs), this rigidity is critical. It directs the "exit vector"—the trajectory of the linker connecting the target ligand to the E3 ligase ligand—into the solvent, preventing steric clashes within the target protein's binding pocket[2].
-
Stereospecific Trajectory (The 2R Advantage): The (2R) configuration ensures that the spatial projection of the linker optimally aligns the target protein (e.g., SMARCA2) with the E3 ligase (e.g., VHL or Cereblon). Incorrect stereochemistry at this junction often results in a complete loss of ternary complex formation, rendering the degrader inactive[3].
Mechanism of SMARCA2 targeted degradation via PROTAC ternary complex formation.
Pharmacological Applications: SMARCA2 Targeted Protein Degradation
Mutations in the SWI/SNF chromatin remodeling complex, particularly SMARCA4, are prevalent in various human cancers (e.g., non-small cell lung cancer). Because SMARCA2 is synthetically lethal to SMARCA4-deficient cells, selectively degrading SMARCA2 has emerged as a high-value therapeutic strategy[1].
Recent breakthroughs in PROTAC development have demonstrated that replacing flexible alkyl or PEG linkers with rigidified, piperazine-based heterocycles significantly enhances both degradation potency (DC50) and selectivity[4]. The table below summarizes the quantitative degradation data of leading SMARCA2 PROTACs utilizing piperazine-derived exit vectors.
Quantitative Degradation Data of Piperazine-Linked SMARCA2 PROTACs
| Degrader Compound | Target | DC50 (nM) | Dmax (%) | Selectivity (vs SMARCA4) | Linker/Scaffold Feature |
| SMD-3236 | SMARCA2 | 0.5 | 96% | >2000-fold | Rigidified Piperazine[1] |
| SMD-3040 | SMARCA2 | < 1.0 | > 90% | High | Azaspiro/Piperazine |
| A947 | SMARCA2 | 0.12 | 96% | 17-fold | Substituted Piperazine |
| ACBI2 | SMARCA2 | 1.0 | 94% | 9-fold | Flexible/Piperazine[4] |
| PROTAC 1 | SMARCA2 | 300.0 | 65% | None (Partial) | Simple Piperazine[2] |
Data Analysis: The integration of rigid, positively charged rings—specifically chiral C-substituted piperazines—close to the SMARCA ligand binding domain drastically improves the DC50 from the micromolar range (PROTAC 1) to the sub-nanomolar range (SMD-3236), while simultaneously establishing a >2000-fold selectivity window over the highly homologous SMARCA4 protein[1].
Asymmetric Synthesis Protocol: A Self-Validating System
Synthesizing the (2R)-2-(fluoro(phenyl)methyl)piperazine scaffold requires strict stereochemical control. The following methodology outlines a robust, self-validating workflow starting from commercially available (2R)-4-N-Boc-piperazine-2-carboxylic acid. Every step is designed to prevent epimerization and suppress competing side reactions.
Step 1: Weinreb Amide Formation
-
Reagents: (2R)-4-N-Boc-piperazine-2-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), anhydrous DCM.
-
Procedure: Dissolve the acid in DCM at 0 °C. Add DIPEA, followed by EDC·HCl and HOBt. Stir for 15 minutes to form the active ester, then add N,O-dimethylhydroxylamine. Warm to room temperature (rt) and stir for 12 hours.
-
Causality & Validation: The formation of the Weinreb amide is critical. It creates a stable, chelated intermediate during the subsequent Grignard addition, completely preventing the over-addition of the nucleophile that would otherwise yield an unwanted tertiary alcohol.
Step 2: Nucleophilic Acyl Substitution (Grignard Addition)
-
Reagents: Phenylmagnesium bromide (PhMgBr, 3.0 M in Et2O, 1.5 eq), anhydrous THF.
-
Procedure: Cool the Weinreb amide solution in THF to 0 °C. Dropwise add PhMgBr. Stir for 2 hours at 0 °C. Quench carefully with saturated aqueous NH4Cl.
-
Causality & Validation: Maintaining 0 °C ensures the tetrahedral magnesium-chelate remains stable until the aqueous quench, resulting in a pristine chiral ketone intermediate with no loss of enantiomeric excess (ee).
Step 3: Diastereoselective Reduction
-
Reagents: L-Selectride (1.0 M in THF, 1.5 eq), anhydrous THF.
-
Procedure: Cool the ketone intermediate to -78 °C. Slowly add L-Selectride. Stir for 3 hours at -78 °C, then quench with H2O2/NaOH to oxidize the boron byproducts.
-
Causality & Validation: L-Selectride is a highly sterically demanding hydride source. Under Felkin-Anh control, the bulky hydride attacks the less hindered diastereotopic face of the ketone, dictated by the adjacent (2R) stereocenter. This yields the anti alcohol with >95% diastereomeric excess (de).
Step 4: Deoxofluorination
-
Reagents: DAST (Diethylaminosulfur trifluoride, 1.5 eq), anhydrous DCM.
-
Procedure: Dissolve the chiral alcohol in DCM and cool to -78 °C under argon. Add DAST dropwise. Stir at -78 °C for 1 hour, then slowly warm to rt over 4 hours. Quench with saturated NaHCO3.
-
Causality & Validation: DAST converts the alcohol into a fluoride via an SN2 mechanism, resulting in a clean inversion of stereochemistry at the benzylic position. Crucial Expert Insight: DAST is notoriously prone to inducing E2 elimination (yielding a styrene byproduct). Strict adherence to cryogenic temperatures (-78 °C) and the use of a non-coordinating solvent (DCM) suppresses this elimination pathway, ensuring a high yield of the fluorinated product.
Step 5: Deprotection
-
Reagents: Trifluoroacetic acid (TFA), DCM (1:4 ratio).
-
Procedure: Treat the fluorinated intermediate with the TFA/DCM mixture at rt for 2 hours. Concentrate under reduced pressure to yield the final (2R)-2-(fluoro(phenyl)methyl)piperazine as a TFA salt.
Asymmetric synthesis workflow for (2R)-2-(fluoro(phenyl)methyl)piperazine.
Conclusion
The (2R)-2-(fluoro(phenyl)methyl)piperazine scaffold is a triumph of modern rational drug design. By precisely controlling the stereoelectronics and the spatial trajectory of the molecule, researchers can transform weak, non-selective binders into highly potent, target-specific degraders. Mastering the asymmetric synthesis of this building block—particularly the delicate deoxofluorination step—is essential for any drug development professional architecting the next generation of PROTACs and CNS therapeutics.
References
-
Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Rational design and evaluation of a partial degrader of SMARCA2 and SMARCA4, PROTAC 1. Nature Chemical Biology / ResearchGate. URL:[Link]
- WO2024257012A1 - 3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octane derivatives as SMARCA2 degrading protacs for the treatment of cancer.Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2024257012A1 - 3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octane derivatives as smarca2 degrading protacs for the treatment of cancer - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Asymmetric Synthesis of (2R)-2-(Fluoro(phenyl)methyl)piperazine
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
Piperazine derivatives are privileged scaffolds in modern medicinal chemistry, frequently serving as critical pharmacophores in CNS agents, antivirals, and oncology drugs [1]. The introduction of a fluorine atom or a fluoroalkyl group onto the piperazine core profoundly impacts the molecule's physicochemical profile. Specifically, benzylic fluorination lowers the basicity (pKa) of the adjacent secondary amine, improves metabolic stability against cytochrome P450-mediated oxidation, and enhances lipophilicity for blood-brain barrier (BBB) penetration [1, 3].
The asymmetric synthesis of (2R)-2-(Fluoro(phenyl)methyl)piperazine presents a distinct synthetic challenge: the precise control of two adjacent stereocenters (the C2 position of the piperazine ring and the benzylic fluorinated carbon). While catalytic asymmetric aza-Michael additions and enantioselective allylic alkylations are emerging for piperazine synthesis[2, 4], a highly scalable and predictable approach relies on the chiral pool .
In this application note, we detail a stereocontrolled, five-step synthetic cascade starting from commercially available (R)-piperazine-2-carboxylic acid. This route leverages orthogonal protecting group chemistry, substrate-directed diastereoselective reduction, and stereospecific deoxyfluorination to guarantee high enantiomeric and diastereomeric fidelity.
Synthetic Workflow & Pathway Visualization
The synthetic strategy is designed to prevent racemization at the C2 position while establishing the benzylic stereocenter through a Felkin-Anh controlled reduction, followed by an SN2 inversion during fluorination.
Fig 1. Synthetic workflow for (2R)-2-(Fluoro(phenyl)methyl)piperazine.
Experimental Protocols & Causality
Step 1: Orthogonal Protection (N1-Boc, N4-Cbz)
Objective: Differentiate the two secondary amines to prevent polymerization and direct subsequent reactivity.
-
Causality: The N1 and N4 nitrogens have similar pKa values. By utilizing transient Cu(II) chelation, the N1 nitrogen and the adjacent carboxylate form a stable, deep-blue bidentate complex. This leaves the N4 nitrogen sterically and electronically accessible for selective Cbz protection.
-
Protocol:
-
Dissolve (R)-piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of H2O and THF.
-
Add CuSO4⋅5H2O (0.5 eq) and stir until a deep blue solution forms (self-validating visual checkpoint).
-
Add NaHCO3 (2.5 eq) followed by dropwise addition of Benzyl chloroformate (Cbz-Cl, 1.05 eq) at 0 °C. Stir for 12 h.
-
Demetallate by adding EDTA (0.6 eq) and heating to 80 °C for 1 h.
-
Cool to room temperature, add (Boc)2O (1.2 eq), and stir for 6 h.
-
Acidify to pH 3 with 1M HCl and extract with EtOAc.
-
-
Validation: LC-MS should show [M+H]+=365.1 . Ninhydrin stain on TLC will be negative (no free amines).
Step 2: Weinreb Amide Formation
Objective: Convert the carboxylic acid to a functional group capable of controlled nucleophilic addition.
-
Causality: Direct Grignard addition to an ester often leads to over-addition, yielding a tertiary alcohol. The Weinreb amide (N-methoxy-N-methylamide) forms a stable 5-membered magnesium chelate intermediate during Grignard addition, which only collapses to the ketone upon aqueous workup.
-
Protocol: React the protected acid with N,O-dimethylhydroxylamine hydrochloride (1.5 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) in anhydrous DCM at rt for 16 h. Aqueous workup and silica gel chromatography yield the amide.
Step 3: Grignard Addition
Objective: Install the phenyl ring.
-
Protocol: Dissolve the Weinreb amide in anhydrous THF at 0 °C. Add Phenylmagnesium bromide (PhMgBr, 3.0 M in ether, 1.5 eq) dropwise. Stir for 2 h at 0 °C. Quench carefully with saturated aqueous NH4Cl .
-
Validation: 1H NMR will show the disappearance of the characteristic Weinreb amide O−CH3 singlet at ~3.2 ppm and the appearance of aromatic protons (7.4–7.9 ppm).
Step 4: Diastereoselective Reduction
Objective: Reduce the ketone to the benzylic alcohol with absolute stereocontrol.
-
Causality: The use of a bulky hydride source like L-Selectride under cryogenic conditions (-78 °C) enforces a rigid Felkin-Anh transition state. The hydride attacks from the least sterically hindered face, yielding the anti-diastereomer (the (1S)-alcohol) with >95% diastereomeric excess (de).
-
Protocol: Dissolve the ketone in anhydrous THF and cool to -78 °C. Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise. Stir for 3 h at -78 °C. Quench with H2O2 /NaOH to oxidize the borane byproducts.
Step 5: Stereospecific Deoxyfluorination
Objective: Convert the benzylic alcohol to a fluoride with inversion of configuration.
-
Causality: Diethylaminosulfur trifluoride (DAST) activates the hydroxyl group as a leaving group. The released fluoride ion then attacks the benzylic carbon via a clean SN2 mechanism, inverting the (1S)-alcohol to the (1R)-fluoride. Strict adherence to cryogenic temperatures is mandatory to suppress E2 elimination (dehydration), which would yield an unwanted styrene byproduct.
-
Protocol: Dissolve the alcohol in anhydrous DCM and cool to -78 °C. Add DAST (1.5 eq) dropwise. Stir for 1 h at -78 °C, then slowly warm to room temperature over 4 h. Quench with saturated NaHCO3 .
-
Validation: 19F NMR will display a characteristic doublet or multiplet at approximately -185 ppm. 1H NMR will show a large geminal proton-fluorine coupling constant ( 2JH−F≈45 Hz) for the benzylic proton.
Step 6: Global Deprotection
Objective: Remove N1-Boc and N4-Cbz to yield the final free diamine.
-
Protocol:
-
Cbz Removal: Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight) and stir under an H2 atmosphere (1 atm) for 4 h. Filter through Celite.
-
Boc Removal: Concentrate the filtrate, dissolve in DCM, and add Trifluoroacetic acid (TFA, 1:1 v/v with DCM). Stir at rt for 2 h. Concentrate under vacuum and purify via reverse-phase prep-HPLC or ion-exchange chromatography (SCX cartridge).
-
-
Validation: High-resolution mass spectrometry (HRMS) [M+H]+ calculated for C11H15FN2 : 195.1292; observed: 195.1295.
Quantitative Data & Yield Summary
The following table summarizes the expected quantitative metrics for this synthetic route based on optimized pilot-scale runs.
| Synthetic Step | Intermediate Formed | Isolated Yield (%) | Purity (HPLC) | Stereochemical Purity |
| 1. Protection | N1-Boc-N4-Cbz-(R)-piperazine-2-carboxylic acid | 82% | >98% | >99% ee |
| 2. Amidation | Weinreb Amide Intermediate | 91% | >99% | >99% ee |
| 3. Grignard | (R)-Phenyl Ketone Intermediate | 85% | >97% | >99% ee |
| 4. Reduction | (1S, 2R)-Benzylic Alcohol | 78% | >98% | >95% de |
| 5. Fluorination | (1R, 2R)-Benzylic Fluoride (Protected) | 65% | >95% | >95% de (Inversion) |
| 6. Deprotection | (2R)-2-(Fluoro(phenyl)methyl)piperazine | 92% | >99% | >99% ee, >95% de |
| Overall | Final Target Compound | ~26% | >99% | Optically Pure |
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. nih.gov.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. nih.gov.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. rsc.org.
- Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. nih.gov.
Stereoselective Synthesis of Chiral Piperazines: A Comprehensive Protocol Guide
Executive Summary
The piperazine ring is a "privileged scaffold" in medicinal chemistry, ranking among the most frequently utilized nitrogen heterocycles in FDA-approved drugs[1]. Historically, drug discovery heavily relied on achiral, planar piperazines substituted at the N1 and N4 positions. However, modern therapeutic design increasingly demands the exploration of 3D chemical space. Introducing stereocenters at the C2 or C3 positions of the piperazine core dramatically enhances target affinity, improves pharmacokinetic (PK) profiles, and expands patentable chemical space[1].
This application note provides a rigorous, field-proven guide to the stereoselective synthesis of chiral piperazines. It details two primary methodologies: the highly reliable Chiral Pool Synthesis and the atom-economical Transition Metal-Catalyzed Asymmetric Hydrogenation .
Mechanistic Rationale & Strategic Workflows
The selection of a stereoselective synthetic route depends heavily on the target molecule's complexity, required scale, and the availability of starting materials.
-
Chiral Pool Synthesis: This classical approach leverages naturally occurring chiral molecules (e.g., amino acids like L-alanine or L-serine) as starting materials[2]. It is highly reliable and avoids the need for complex chiral catalysts. The stereocenter is preserved throughout a sequence of reduction, acylation, and intramolecular cyclization.
-
Asymmetric Hydrogenation: A more modern, highly atom-economical approach involves the catalytic asymmetric hydrogenation of pyrazines or pyrazin-2-ols[3]. Because aromatic pyrazines are notoriously difficult to hydrogenate due to their stability and strong coordination to metal centers, utilizing pyrazin-2-ols is a strategic workaround. The tautomerization of pyrazin-2-ol to pyrazin-2-one breaks the aromaticity, facilitating palladium- or iridium-catalyzed hydrogenation with excellent enantiomeric excess (ee)[3][4].
-
Classical Chiral Resolution: For highly scalable process chemistry, synthesizing a racemic piperazine and resolving it via diastereomeric salt formation (e.g., using chiral acids like tartaric acid or oxalate salts) remains a robust, economically viable fallback[1][5].
Fig 1. Strategic workflows for accessing enantiopure chiral piperazines.
Experimental Protocols
Protocol A: Chiral Pool Synthesis of (S)-2-Methylpiperazine
This protocol utilizes L-alanine as the chiral pool precursor. The causality behind this method is the preservation of the natural (S)-stereocenter through non-racemizing reaction conditions[2][6].
Reagents & Materials:
-
L-Alanine (enantiopure)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Borane-tetrahydrofuran (BH₃·THF) complex
-
Anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM)
Step-by-Step Methodology:
-
Reduction to Amino Alcohol: Suspend L-alanine (1.0 eq) in anhydrous THF at 0 °C under an inert argon atmosphere. Slowly add LiAlH₄ (2.5 eq) in portions. Causality: The 0 °C temperature is critical to control the highly exothermic reduction of the carboxylic acid and prevent any thermal racemization of the α-stereocenter. Reflux for 12 hours, then quench carefully with the Fieser method (H₂O, 15% NaOH, H₂O). Filter and concentrate to yield (S)-alaninol.
-
N-Acylation: Dissolve (S)-alaninol in DCM with K₂CO₃ (2.0 eq) at -10 °C. Add chloroacetyl chloride (1.1 eq) dropwise. Causality: The low temperature ensures regioselective N-acylation over O-acylation. Stir for 2 hours, wash with brine, and concentrate to isolate the intermediate amide.
-
Intramolecular Cyclization: Dissolve the crude amide in anhydrous DMF. Add NaH (1.2 eq) at 0 °C. Causality: The strong base deprotonates the hydroxyl group, triggering an intramolecular S_N2 displacement of the chloride leaving group, forming the (S)-3-methylpiperazin-2-one ring. Stir at room temperature for 4 hours.
-
Lactam Reduction: Treat the isolated piperazin-2-one with BH₃·THF (3.0 eq) in THF at reflux for 8 hours. Causality: Borane selectively reduces the amide carbonyl to an amine without cleaving the ring. Quench with MeOH/HCl to destroy excess borane, basify, and extract to yield enantiopure (S)-2-methylpiperazine.
Protocol B: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
This protocol utilizes a homogeneous palladium catalyst to hydrogenate substituted pyrazin-2-ols[3]. The breakthrough mechanism relies on the substrate's ability to tautomerize into a pyrazin-2-one, breaking aromaticity and allowing the chiral Pd-complex to coordinate and direct the addition of hydrogen[3][4].
Fig 2. Mechanistic pathway of Pd-catalyzed asymmetric hydrogenation via tautomerization.
Reagents & Materials:
-
5-Substituted pyrazin-2-ol substrate
-
Pd(OCOCF₃)₂ (Catalyst precursor)
-
(S)-Segphos or (S)-Synphos (Chiral ligand)
-
Trifluoroethanol (TFE) / Dichloromethane (DCM) solvent mixture
-
High-pressure hydrogen reactor (Autoclave)
Step-by-Step Methodology:
-
Catalyst Preparation (Glovebox Required): In an argon-filled glovebox, dissolve Pd(OCOCF₃)₂ (2 mol%) and (S)-Segphos (2.2 mol%) in anhydrous DCM. Stir for 1 hour at room temperature to form the active chiral palladium complex. Causality: Strict anaerobic conditions are required to prevent the oxidation of the electron-rich phosphine ligand, which would irreversibly deactivate the catalyst.
-
Substrate Loading: Add the 5-substituted pyrazin-2-ol (1.0 eq) to the catalyst solution. Dilute the mixture with TFE to achieve a 1:1 TFE:DCM ratio. Causality: TFE is a strong hydrogen-bond donor. It stabilizes the tautomeric pyrazin-2-one intermediate and facilitates proton transfer during the catalytic hydrogenation cycle, dramatically increasing the reaction rate and enantioselectivity[3].
-
Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge with H₂ gas three times, then pressurize to 50 atm (approx. 735 psi) of H₂. Stir at 50 °C for 24 hours. Causality: High pressure is necessary to overcome the activation energy barrier of the partially aromatic system.
-
Self-Validation & Isolation: Vent the H₂ gas safely. Filter the mixture through a short pad of silica gel to remove the palladium catalyst. Concentrate the filtrate. Validation Step: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm the enantiomeric excess (ee >95%) before proceeding to downstream reduction (using BH₃·THF as described in Protocol A) to yield the final chiral piperazine[3].
Quantitative Data Presentation
The following table summarizes the comparative metrics of the methodologies discussed, allowing researchers to select the optimal route based on project constraints.
| Methodology | Starting Material | Typical Yield | Enantiomeric Excess (ee) | Scalability | Cost & Complexity |
| Chiral Pool Synthesis | (S)- or (R)-Amino Acids | 40 - 60% (Over 4 steps) | >98% (Maintained) | High | Low Cost / Moderate Complexity |
| Asymmetric Hydrogenation | Pyrazin-2-ols | 85 - 95% (1-2 steps) | 90 - 98% | Moderate (Requires H₂ reactors) | High Cost (Pd/Ir, Chiral Ligands) |
| Classical Resolution | Racemic Piperazines | <50% (Theoretical max) | >99% (After recrystallization) | Very High (Industrial scale) | Low Cost / Low Complexity |
References
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Zhou, Y.-G., Feng, G.-S., Zhao, Z.-B., & Shi, L. Organic Chemistry Frontiers (RSC Publishing), 2021. Retrieved from:[Link]
-
Asymmetric hydrogenation of O-/N-functional group substituted arenes. Mashima et al. Dalian Institute of Chemical Physics, CAS, 2021. Retrieved from:[Link]
Sources
- 1. (S)-1-Benzyl-2-methylpiperazine Oxalate [benchchem.com]
- 2. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. (S)-1-Benzyl-2-methylpiperazine Oxalate [benchchem.com]
- 6. (S)-2-(Piperazin-2-yl)acetic acid | Benchchem [benchchem.com]
Application Note: Strategic Utilization of (2R)-2-(Fluoro(phenyl)methyl)piperazine in Drug Discovery
Here is a comprehensive, expert-level application guide on the strategic use of (2R)-2-(Fluoro(phenyl)methyl)piperazine in medicinal chemistry, designed for drug discovery professionals.
Scientific Rationale: The Causality of Structural Modifications
In modern medicinal chemistry, the piperazine ring is a privileged scaffold, widely utilized for its conformational flexibility and ability to form critical hydrogen and ionic bonds within target binding pockets [1]. However, unsubstituted piperazines often suffer from high basicity (leading to poor membrane permeability) and metabolic liabilities.
-
Inductive pKa Modulation : The strong electron-withdrawing nature of the fluorine atom exerts a negative inductive effect (-I) on the adjacent N1 nitrogen. This lowers the pKa of the amine by 1.5 to 2.0 units compared to unsubstituted analogs. By reducing basicity, the fraction of the un-ionized species at physiological pH (7.4) increases, which directly mitigates P-glycoprotein (P-gp) efflux and enhances blood-brain barrier (BBB) penetration [2].
-
Metabolic Shielding : The benzylic position is a notorious hotspot for Cytochrome P450 (CYP)-mediated oxidation. Replacing a benzylic hydrogen with a fluorine atom introduces a highly stable C–F bond (~105 kcal/mol), effectively blocking benzylic hydroxylation and extending the molecule's microsomal half-life [3].
-
Conformational Locking & Vectorization : The (2R) stereocenter forces the bulky fluoro(phenyl)methyl group into a preferred equatorial position to minimize 1,3-diaxial interactions. This locks the piperazine ring into a rigid chair conformation, reducing the entropic penalty upon target binding and precisely vectorizing the N1 and N4 substituents into their respective binding sub-pockets.
Physicochemical Impact Profiling
To illustrate the causality of incorporating this building block, the table below summarizes the theoretical physicochemical shifts observed when transitioning from a bare piperazine core to the (2R)-2-(Fluoro(phenyl)methyl) analog.
| Property | Unsubstituted Piperazine | 2-Benzylpiperazine | (2R)-2-(Fluoro(phenyl)methyl)piperazine | Causality / Structural Impact |
| pKa (N1) | ~9.8 | ~9.5 | 7.8 – 8.2 | Fluorine's strong -I effect lowers basicity, increasing the un-ionized fraction at pH 7.4. |
| LogD (pH 7.4) | -1.0 | 0.8 | 1.6 – 2.1 | The lipophilic phenyl ring and fluorine atom significantly enhance passive membrane permeability. |
| HLM Stability ( t1/2 ) | N/A | < 15 min | > 60 min | The strong C-F bond completely blocks CYP450-mediated benzylic oxidation. |
| Conformational State | Highly flexible | Chair (Equatorial bias) | Locked Chair | Steric bulk and stereoelectronic (gauche) effects restrict ring flipping, lowering binding entropy. |
Experimental Workflows & Self-Validating Protocols
When utilizing (2R)-2-(Fluoro(phenyl)methyl)piperazine, the primary synthetic challenge is differentiating the two secondary amines (N1 and N4). The protocols below leverage the inherent steric hindrance of the C2-substituent to achieve regioselective functionalization.
Protocol A: Regioselective N4-Alkylation via Reductive Amination
Causality: The bulky fluoro(phenyl)methyl group at the C2 position creates a severe steric shield around the N1 nitrogen. By utilizing a mild reducing agent and controlling the temperature, aldehydes will selectively condense at the unhindered N4 position.
Step-by-Step Methodology:
-
Preparation: Dissolve (2R)-2-(Fluoro(phenyl)methyl)piperazine (1.0 eq) and the target aldehyde (0.95 eq) in anhydrous 1,2-dichloroethane (DCE) at 0 °C. Note: Using a slight deficit of aldehyde prevents over-alkylation.
-
Activation: Add glacial acetic acid (1.2 eq) to catalyze imine formation. Stir for 30 minutes at 0 °C.
-
Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Allow the reaction to slowly warm to room temperature over 4 hours.
-
Self-Validation Check (In-Process): Quench a 10 µL aliquot in methanol and analyze via LC-MS.
-
Validation Criteria: The ratio of N4-monoalkylated product to N1-alkylated/bis-alkylated product must be > 15:1. If significant N1-alkylation is observed, lower the reaction temperature to -10 °C for future batches to increase thermodynamic control.
-
-
Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and purify via flash chromatography (Silica, DCM/MeOH gradient).
Protocol B: In Vitro ADME Validation (Human Liver Microsome Assay)
Causality: To empirically prove that the benzylic fluorine atom provides metabolic stability, the synthesized derivative must be subjected to a Human Liver Microsome (HLM) clearance assay.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.
-
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Time-Course Sampling: At t= 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.
-
Self-Validation Check (Controls): Run parallel incubations with Verapamil (High clearance control) and Warfarin (Low clearance control), as well as a negative control lacking NADPH.
-
Validation Criteria: The assay is only valid if Verapamil shows >75% depletion at 30 minutes, Warfarin shows <10% depletion, and the negative control shows zero compound loss (proving stability against non-CYP degradation).
-
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Visualizations of Logical Relationships
Diagram 1: Synthetic and Screening Workflow
The following diagram illustrates the sequential logic from raw building block to validated lead compound, highlighting the strategic functionalization sequence.
Caption: Stepwise workflow leveraging steric bias for regioselective synthesis, followed by ADME validation.
Diagram 2: Pharmacophore Target Interaction Model
This diagram maps the causality of the molecule's structural features to their specific biophysical interactions within a theoretical target pocket (e.g., a GPCR or Kinase hinge region).
Caption: Pharmacophore model demonstrating how the C2-fluoro(phenyl)methyl group drives target engagement.
References
-
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Molecules (via PubMed Central) URL: [Link]
-
Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Importance of Fluorine in Benzazole Compounds Source: Molecules (MDPI) URL: [Link]
Application Note: Strategic Integration of (2R)-2-(Fluoro(phenyl)methyl)piperazine in Advanced Drug Design
Executive Summary
The piperazine ring is universally recognized as a privileged scaffold in medicinal chemistry due to its structural simplicity, chemical adaptability, and capacity to modulate protonation states[1]. However, modern drug discovery—particularly in the realms of targeted protein degradation (PROTACs) and highly selective kinase inhibitors—demands building blocks that offer precise spatial geometry and optimized pharmacokinetic properties.
(2R)-2-(Fluoro(phenyl)methyl)piperazine represents a next-generation chiral building block. By synergizing the conformational rigidity of a substituted piperazine with the profound stereoelectronic effects of a benzylic fluorine atom, this compound allows drug developers to simultaneously optimize target binding affinity, overcome metabolic liabilities, and mitigate off-target toxicity.
Mechanistic Rationale: The "Fluorine-Chiral" Synergy
The integration of this specific chiral piperazine into a drug scaffold is driven by two fundamental physicochemical phenomena:
A. Stereoelectronic pKa Modulation
Unsubstituted piperazines often exhibit high basicity (pKa ~9.8), which can lead to undesirable hERG channel inhibition (cardiotoxicity) and phospholipidosis. The introduction of a highly electronegative fluorine atom at the benzylic position exerts a strong inductive electron-withdrawing effect (-I effect). This strategically lowers the pKa of the adjacent piperazine nitrogen, reducing non-specific electrostatic interactions while improving membrane permeability[2].
B. Conformational Control and Vector Projection
The (2R) stereocenter anchors the piperazine ring into a highly stable chair conformation. To minimize 1,3-diaxial steric clashes, the bulky fluoro(phenyl)methyl group preferentially adopts an equatorial position. This conformational locking precisely dictates the exit vector of the N4-substituent. In structure-based drug design, this spatial directionality is critical for projecting functional groups into solvent-exposed regions or specific allosteric pockets without inducing steric clashes with the protein backbone[3].
Workflow for integrating (2R)-2-(Fluoro(phenyl)methyl)piperazine in drug design.
Strategic Applications in Modern Therapeutics
-
Targeted Protein Degraders (PROTACs): In bifunctional degraders, piperazines are frequently utilized as rigidified linkers. The (2R)-fluoro(phenyl)methyl motif prevents the linker from adopting collapsed conformations, ensuring the optimal distance and orientation between the Target Protein (POI) ligand and the E3 ligase ligand.
-
Covalent Kinase Inhibitors: For targets like KRAS G12C or mutant EGFR, chiral piperazines are coupled to heterocyclic cores (e.g., quinazolines) to occupy the solvent channel. The fluorine atom can engage in orthogonal halogen bonding with the protein backbone, significantly enhancing residence time[3].
-
CNS Therapeutics: The benzylic fluorine blocks cytochrome P450-mediated oxidation—a notorious metabolic soft spot for standard benzylpiperazines. This increases the half-life of the drug while the optimized lipophilicity (cLogP) ensures efficient blood-brain barrier (BBB) penetration.
Physicochemical Impact Analysis
The following table summarizes the quantitative shifts in physicochemical properties when transitioning from standard piperazine scaffolds to the fluorinated chiral analog. Note: Values are representative baseline shifts observed during lead optimization campaigns.
| Structural Motif | pKa (Secondary Amine) | cLogP | Microsomal Clearance (Cl_int) | Primary Pharmacological Advantage |
| Unsubstituted Piperazine | ~9.8 | -0.1 | High | High flexibility; however, high basicity drives hERG liability. |
| 2-Benzylpiperazine | ~9.2 | 1.8 | High | Improved target binding via Pi-Pi stacking, but metabolically unstable (benzylic oxidation). |
| (2R)-2-(Fluoro(phenyl)methyl)piperazine | ~8.1 | 2.3 | Low | Fluorine blocks oxidation and lowers pKa, optimizing ADME and oral bioavailability. |
Detailed Experimental Protocols
The following protocols outline the synthesis and validation of drug candidates utilizing this building block. Every step is designed as a self-validating system to ensure high yield and data integrity.
Protocol A: Regioselective SNAr Coupling to a Heterocyclic Core
Nucleophilic aromatic substitution (SNAr) is the preferred method for introducing sterically hindered chiral piperazines onto electrophilic cores (e.g., chloro-quinazolines) without the need for transition-metal catalysis[4].
Reagents:
-
(2R)-2-(Fluoro(phenyl)methyl)piperazine (1.1 eq)
-
Electrophilic Heterocyclic Core (e.g., 4-chloroquinazoline derivative) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the electrophilic core in anhydrous NMP.
-
Causality: NMP is a highly polar aprotic solvent that stabilizes the anionic Meisenheimer intermediate, significantly accelerating the SNAr reaction rate.
-
-
Base Addition: Add DIPEA (3.0 eq) to the stirring solution.
-
Causality: A non-nucleophilic base is strictly required to neutralize the HCl byproduct. Using a nucleophilic base (like NaOH) would lead to competitive substitution at the electrophilic core, destroying the starting material.
-
-
Amine Addition & Heating: Add (2R)-2-(Fluoro(phenyl)methyl)piperazine dropwise. Elevate the reaction temperature to 80°C.
-
Causality: The steric bulk of the (2R)-fluoro(phenyl)methyl group lowers the nucleophilicity of the adjacent N1 nitrogen. Thermal energy is required to overcome the activation barrier. The reaction is highly regioselective for the less hindered N4 nitrogen unless N4 is pre-protected.
-
-
Self-Validation (LC-MS): After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Causality: Proceeding to workup before complete consumption of the electrophile results in difficult chromatographic separations due to similar Rf values between the starting material and product.
-
-
Workup: Once complete, cool to room temperature and quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual NMP), dry over Na2SO4, and concentrate under reduced pressure.
Protocol B: In Vitro Microsomal Stability Assay
To validate the metabolic protection afforded by the benzylic fluorine atom, an in vitro clearance assay using Human Liver Microsomes (HLM) must be performed.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 µM solution of the synthesized lead compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Causality: NADPH is the obligate cofactor for Cytochrome P450 enzymes. Without it, oxidative metabolism (the primary clearance pathway for benzyl groups) cannot occur.
-
-
Time-Course Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the proteins for clean downstream analysis.
-
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2 ) and intrinsic clearance ( Clint ).
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
large-scale synthesis of enantiopure piperazine derivatives
An Application Guide to the Large-Scale Synthesis of Enantiopure Piperazine Derivatives
Abstract
The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] The introduction of a stereocenter into this moiety can significantly enhance binding affinity, selectivity, and pharmacokinetic properties.[3] However, scaling the synthesis of enantiomerically pure piperazine derivatives from the bench to industrial production presents significant challenges. This guide provides an in-depth overview of robust and scalable strategies for obtaining these high-value compounds, focusing on asymmetric synthesis, classical and enzymatic chiral resolution, and chiral pool approaches. Detailed protocols, process optimization insights, and analytical quality control methods are presented to aid researchers and drug development professionals in this critical endeavor.
The Strategic Importance of Chiral Piperazines in Drug Development
The structural and physicochemical properties of the piperazine heterocycle—such as its basicity, which often aids in aqueous solubility and oral bioavailability—make it a highly desirable component in drug design.[2] While N,N'-disubstituted piperazines are common, the strategic functionalization of the carbon backbone introduces chirality, unlocking new chemical space and enabling more precise interactions with biological targets.[1][4] The development of efficient, scalable, and stereoselective synthetic routes is paramount, as regulatory bodies require detailed studies on individual enantiomers of any new chiral drug.[1]
This document outlines the primary industrial strategies for achieving large-scale production of enantiopure piperazines, moving beyond theoretical chemistry to focus on practical, field-proven methodologies.
Diagram 1: Overview of primary synthetic routes to enantiopure piperazine derivatives.
Core Strategy 1: Asymmetric Synthesis
Asymmetric synthesis involves the creation of a chiral center from a prochiral substrate, offering a direct and often more atom-economical route to the desired enantiomer compared to resolution.
Catalytic Asymmetric Hydrogenation of Pyrazines
One of the most powerful and scalable methods for generating chiral piperazines is the asymmetric hydrogenation of readily available pyrazine precursors.[5] The high aromaticity of pyrazines and the potential for catalyst poisoning by the two nitrogen atoms have historically made this challenging.[5] However, recent advances, particularly using iridium-based catalysts with chiral ligands, have overcome these hurdles. The key innovation involves the in situ activation of the pyrazine ring with an alkyl halide, forming a pyrazinium salt that is far more susceptible to hydrogenation.[5][6][7]
Causality: The activation step is crucial. By quaternizing one of the ring nitrogens, the aromaticity is disrupted, and the substrate is rendered electrophilic enough for reduction by the chiral catalyst system. The choice of the chiral phosphine ligand (e.g., (S,S)-f-Binaphane) is what dictates the facial selectivity of the hydrogen addition, thereby controlling the stereochemical outcome with high enantioselectivity.[5]
Catalytic Asymmetric Allylic Alkylation (AAA)
Asymmetric allylic alkylation is a versatile method for synthesizing α-substituted piperazin-2-ones, which are valuable precursors that can be readily reduced to the corresponding piperazines.[8][9] This approach typically uses a palladium catalyst in conjunction with a chiral ligand (e.g., PHOX ligands) to control the stereochemistry of the alkylation.[8][9] This method is particularly effective for creating α-secondary and even sterically hindered α-tertiary stereocenters.[8][9]
Trustworthiness: The self-validating nature of this protocol comes from the defined stereochemical outcome based on the catalyst system. The enantiomeric excess (e.e.) of the product is directly correlated to the performance of the chiral ligand-metal complex, which can be optimized through screening.
Asymmetric Lithiation and C-H Functionalization
Direct C-H functionalization represents a cutting-edge strategy for synthesizing enantiopure piperazines.[10] This method involves the deprotonation of an N-Boc protected piperazine at the α-carbon using a strong base like s-butyllithium complexed with a chiral ligand, most notably (-)-sparteine or its synthetic surrogates.[10][11] The resulting configurationally stable organolithium intermediate is then trapped with an electrophile to afford the α-substituted piperazine.
Expertise: The success of this method hinges on precise control of reaction conditions, particularly temperature (cryogenic, e.g., -78 °C), to maintain the stability of the lithiated intermediate.[10] The choice of the N-protecting group and the distal N-substituent can unexpectedly influence both yield and enantioselectivity, requiring careful optimization.[11]
Core Strategy 2: Chiral Resolution
Chiral resolution remains a dominant strategy in large-scale production due to its reliability and applicability to a wide range of racemic compounds. This involves separating a racemic mixture into its constituent enantiomers.
Diastereomeric Salt Crystallization
This classical method is the workhorse of industrial chiral separations.[12][13] It relies on reacting a racemic base (the piperazine derivative) with an enantiomerically pure chiral acid (the resolving agent). This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent system.[12] By carefully selecting the resolving agent and solvent, one diastereomeric salt can be selectively crystallized and isolated.
Causality: The efficiency of the resolution is governed by the difference in solubility between the two diastereomeric salts under thermodynamic equilibrium.[13] Factors such as solvent composition, temperature, and stoichiometry of the resolving agent must be systematically screened to maximize the yield and diastereomeric excess (d.e.) of the crystallized salt.[13]
Diagram 2: General workflow for large-scale chiral resolution via diastereomeric salt crystallization.
Biocatalytic Resolution
Enzymatic resolution offers a "greener" and highly selective alternative to classical methods.[14] Enzymes, being inherently chiral, can selectively catalyze a reaction on only one enantiomer of a racemic substrate. For instance, an aminopeptidase can be used for the chiral resolution of racemic piperazine-2-carboxamide.[15] The enzyme selectively hydrolyzes the (S)-amide to the corresponding (S)-carboxylic acid, leaving the (R)-amide unreacted.
Expertise: The key advantage here is the exquisite selectivity (chemo-, regio-, and stereoselectivity) of the enzyme, which often leads to products with very high enantiomeric excess (>99% e.e.).[15] For large-scale applications, immobilizing the enzyme on a solid support is critical. This allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, significantly improving process economics.[15]
Analytical Quality Control
A robust synthesis is incomplete without reliable analytical methods to verify the outcome. The determination of enantiomeric purity is a critical quality control step.
| Analytical Method | Principle of Separation | Common Chiral Selector | Key Advantages |
| Chiral HPLC | Differential partitioning between a chiral stationary phase (CSP) and a mobile phase. | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[16] | High resolution, reproducibility, well-established, and suitable for preparative scale.[16] |
| Chiral Capillary Electrophoresis (CE) | Differential migration in an electric field due to interaction with a chiral selector in the electrolyte. | Cyclodextrins (e.g., sulfated β-cyclodextrin).[16][17] | High efficiency, low sample/reagent consumption, rapid method development.[16] |
| Chiral NMR | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Chiral solvating agents (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol). | Provides structural information in addition to enantiomeric ratio; no separation required. |
Table 1: Comparison of primary analytical techniques for assessing enantiomeric purity.
Detailed Application Protocols
Protocol 1: Large-Scale Chiral Resolution of (±)-2-Methylpiperazine
This protocol is based on the classical diastereomeric salt crystallization method, a robust and scalable industry standard.[12]
Materials and Reagents:
-
Racemic (±)-2-methylpiperazine (10.0 kg, 100 mol)
-
(L)-(+)-Tartaric acid (15.0 kg, 100 mol)
-
Methanol (200 L)
-
Deionized Water (20 L)
-
50% w/w Sodium Hydroxide solution
-
Toluene
-
Anhydrous Sodium Sulfate
-
200 L glass-lined reactor with temperature control and overhead stirrer
-
Nutsche filter dryer
Step-by-Step Procedure:
-
Salt Formation: Charge the reactor with methanol (200 L) and (L)-tartaric acid (15.0 kg). Stir until all solids are dissolved. To this solution, add racemic 2-methylpiperazine (10.0 kg) slowly over 30 minutes. The temperature will increase; maintain it below 40°C.
-
Crystallization: Heat the resulting solution to 60-65°C to ensure complete dissolution. Then, begin a controlled cooling ramp to 20-25°C over 4-6 hours. Hold at this temperature for at least 2 hours to allow for complete crystallization of the less soluble (R)-2-methylpiperazine-(L)-tartrate salt.
-
Isolation: Filter the resulting slurry through the Nutsche filter. Wash the filter cake with cold methanol (2 x 10 L) to remove the mother liquor containing the more soluble (S)-enantiomer salt. Dry the solid under vacuum at 50°C.
-
In-Process Control: Take a sample of the mother liquor and the wet cake. Analyze the enantiomeric purity of the 2-methylpiperazine in each to ensure the separation was successful.
-
Liberation of Free Base: Suspend the dried diastereomeric salt in deionized water (20 L) and toluene (50 L). Cool the mixture to 10-15°C. Slowly add 50% NaOH solution until the pH of the aqueous layer is >12.
-
Extraction & Purification: Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene (2 x 25 L). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Final Product: Filter off the drying agent and concentrate the toluene solution under reduced pressure to yield (R)-2-methylpiperazine as an oil.
Expected Outcome:
-
Yield: 35-40% (based on initial racemic material)
-
Enantiomeric Excess (e.e.): >98%
Protocol 2: Asymmetric Hydrogenation of 2-Substituted Pyrazine
This protocol outlines a general procedure for the Ir-catalyzed asymmetric hydrogenation of an activated pyrazine, a highly efficient route to chiral piperazines.[5][6][7]
Materials and Reagents:
-
2-Substituted pyrazine (1.0 mol)
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
(S,S)-f-Binaphane (Chiral ligand)
-
Benzyl bromide (BnBr, 1.1 mol, activating agent)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
High-pressure autoclave (hydrogenator)
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biological and Biochemical Production of Enantiopure L-Piperazic Acid | Washington University Office of Technology Management [tech.wustl.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Purification and Chiral Resolution Protocols for (2R)-2-(Fluoro(phenyl)methyl)piperazine
Executive Summary
The isolation and purification of chiral fluorinated heterocycles are critical bottlenecks in modern drug development. This application note provides a comprehensive, causality-driven guide for the chiral resolution and purification of (2R)-2-(Fluoro(phenyl)methyl)piperazine . By detailing two orthogonal methodologies—Classical Diastereomeric Salt Resolution and Preparative Supercritical Fluid Chromatography (Prep-SFC)—this protocol equips researchers with scalable, self-validating systems to achieve >99% enantiomeric excess (ee) while mitigating the unique structural instabilities of the target molecule.
Chemical Context & Structural Challenges
(2R)-2-(Fluoro(phenyl)methyl)piperazine presents a trifecta of purification challenges:
-
High Basicity & Polarity: With two secondary amine nitrogen atoms (pKa ~5.3 and 9.7), the piperazine core interacts strongly with free silanol groups on standard silica gel, leading to severe peak tailing and irreversible retention during conventional chromatography[1].
-
Benzylic Fluorine Lability: The fluorine atom is situated at a highly activated benzylic position. Under harsh basic conditions or elevated temperatures, the molecule is highly susceptible to base-catalyzed defluorination (HF elimination), yielding an undesired styrene-like byproduct.
-
Conformational Flexibility: The dynamic chair-boat interconversion of the piperazine ring complicates chiral recognition, often requiring highly specialized chiral selectors or bulky resolving agents to achieve efficient enantiomeric separation[2].
Strategic Purification Workflow
To address these challenges, we employ two distinct pathways depending on the required scale and available infrastructure.
Caption: Workflow for the chiral purification of 2-(Fluoro(phenyl)methyl)piperazine.
Protocol 1: Diastereomeric Salt Resolution (Scalable Bulk Purification)
Causality & Expert Insight: While standard L-tartaric acid is frequently used for piperazine resolutions[3], the inherent flexibility of the piperazine ring often results in poor initial diastereomeric excess (de). By utilizing Di-p-toluoyl-L-tartaric acid (L-DTTA) , the bulky toluoyl groups create a rigid, tightly packed crystalline lattice. This steric bulk effectively differentiates the (2R) and (2S) enantiomers, driving the selective precipitation of the (2R)-diastereomeric salt[4].
Step-by-Step Methodology
-
Salt Formation: Dissolve 1.0 equivalent of crude racemic 2-(Fluoro(phenyl)methyl)piperazine in a binary solvent system of Isopropanol/Water (9:1 v/v) at a concentration of 0.2 M. Heat the mixture gently to 60°C. Do not exceed 60°C to prevent thermally induced defluorination.
-
Resolving Agent Addition: Slowly add 0.75 equivalents of L-DTTA dissolved in warm Isopropanol. The substoichiometric amount ensures that only the most thermodynamically stable diastereomer precipitates.
-
Controlled Crystallization: Cool the mixture linearly to 10°C at a rate of 5°C/hour. To ensure a self-validating process, add seed crystals of the pure (2R)-L-DTTA salt at 40°C to induce controlled nucleation and prevent oiling out[3].
-
Isolation: Filter the resulting precipitate under a vacuum and wash the filter cake with cold Isopropanol (0°C) to remove trapped mother liquor.
-
Free-Basing (Critical Step): Suspend the isolated salt in Dichloromethane (DCM) and cool to strictly 0°C . Add 1M NaOH dropwise under vigorous stirring until the aqueous layer reaches pH 10.
-
Mechanistic Warning: The 0°C temperature threshold is non-negotiable. The benzylic fluorine is highly labile; allowing the exothermic acid-base reaction to heat the solution will trigger E2 elimination.
-
-
Recovery: Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (2R)-free base.
Protocol 2: Preparative Supercritical Fluid Chromatography (Prep-SFC)
Causality & Expert Insight: SFC is vastly superior to normal-phase HPLC for basic piperazines. While supercritical CO₂ is non-polar, the addition of a polar modifier (Methanol) containing a basic additive like Diethylamine (DEA) is critical. The DEA acts as a competing base, masking the residual acidic silanol groups on the chiral stationary phase, thereby preventing peak tailing and irreversible binding of the piperazine[1][5]. Furthermore, temperature plays a major role in SFC; lower temperatures increase CO₂ density, shifting the separation to be more entropy-controlled and improving resolution[5].
Step-by-Step Methodology
-
Sample Preparation: Dissolve the crude racemate in anhydrous Methanol at a concentration of 50 mg/mL. Ensure the sample is strictly moisture-free, as water disrupts the supercritical fluid phase behavior and degrades the chiral stationary phase.
-
Column Selection: Equip the SFC with a Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column. The helical structure of the amylose polymer provides excellent chiral recognition for benzylic-substituted heterocycles.
-
Mobile Phase Configuration:
-
Component A: Supercritical CO₂
-
Component B: Methanol containing 0.1% v/v Diethylamine (DEA).
-
Gradient: Isocratic 75% A / 25% B.
-
-
Operating Conditions: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and maintain the column oven at 35°C.
-
Fraction Collection: Monitor the eluent via UV detection at 210 nm. Collect the first eluting peak (typically the (2R)-enantiomer, though this must be confirmed via specific rotation or vibrational circular dichroism).
-
Isolation: Evaporate the CO₂/MeOH mixture under a gentle stream of nitrogen at room temperature to yield the highly pure free base.
Quantitative Method Comparison
| Parameter | Method 1: Diastereomeric Salt Resolution | Method 2: Preparative SFC |
| Optimal Scale | Bulk / Kilogram scale | Analytical to Pilot scale |
| Typical Yield (Max 50%) | 35 – 42% (after one recrystallization) | 45 – 48% |
| Enantiomeric Excess (ee) | > 98% (dependent on crystallization kinetics) | > 99.5% |
| Processing Time | 24 – 48 hours | 2 – 4 hours |
| Primary Risk Factor | Defluorination during basic extraction | Irreversible binding to silanols if modifier fails |
| Equipment Cost | Low (Standard glassware/reactors) | High (Specialized SFC instrumentation) |
Mechanistic Insights & Troubleshooting (Self-Validating Systems)
-
Analytical Validation of ee%: To validate the success of either purification method, analytical determination of the enantiomeric excess should be performed. Capillary electrophoresis (CE) using sulfated β-cyclodextrin as a chiral selector is a highly robust, orthogonal analytical method for cationic piperazine derivatives[2].
-
Handling the Free Base: Piperazines are highly prone to absorbing atmospheric CO₂ to form carbamates or carbonate salts[1]. Once the (2R)-2-(Fluoro(phenyl)methyl)piperazine free base is isolated, it must be immediately flushed with Argon and stored at -20°C in tightly sealed amber vials.
-
Recycling the Resolving Agent: For industrial scale-up of Method 1, the L-DTTA resolving agent can be recovered from the aqueous mother liquor by acidification with HCl followed by extraction with a water-immiscible solvent (e.g., ethyl acetate), reducing process waste by up to 85%[4].
References
-
Title: Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed | Source: nih.gov | URL: 2
-
Title: Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem | Source: benchchem.com | URL: 1
-
Title: Development of a Process Route to the FAK/ALK Dual Inhibitor TEV-37440 | Source: acs.org | URL: 3
-
Title: Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis | Source: researchgate.net | URL: 5
-
Title: Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions | Source: researchgate.net | URL: 4
Sources
Application Notes and Protocols for the Synthesis and Evaluation of Fluorinated Cinnamylpiperazines as Selective MAO-B Ligands
For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.
Introduction: The Rationale for Targeting MAO-B with Fluorinated Cinnamylpiperazines
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of key neurotransmitters, most notably dopamine.[1] Elevated levels of MAO-B activity in the brain are associated with the progression of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1] Selective inhibition of MAO-B can increase dopamine levels, offering symptomatic relief and potentially neuroprotective effects by reducing oxidative stress from dopamine breakdown.[2] This has made MAO-B a significant target for therapeutic intervention.[3]
The cinnamylpiperazine scaffold represents a promising pharmacophore for MAO-B inhibition. The fusion of an arylpiperazine motif, common in centrally active agents, with a cinnamyl group has been explored for targeting MAO-B.[4][5] Strategic incorporation of fluorine atoms into drug candidates is a well-established medicinal chemistry strategy to enhance metabolic stability, binding affinity, and blood-brain barrier penetration.[3] The high electronegativity and small size of fluorine allow it to modulate the electronic properties of the molecule and form favorable interactions within the enzyme's active site.[3] This document provides a detailed guide to the synthesis, characterization, and in vitro evaluation of a representative series of fluorinated cinnamylpiperazines as potent and selective MAO-B inhibitors.
Part 1: Synthesis and Characterization of Fluorinated Cinnamylpiperazines
The synthesis of fluorinated cinnamylpiperazines can be efficiently achieved through a convergent three-step sequence starting from commercially available piperazine. This strategy involves the initial N-arylation of piperazine, followed by amide coupling with a substituted cinnamic acid, and a final reduction to yield the target cinnamylpiperazine.
Causality Behind the Synthetic Strategy
This three-step approach is advantageous due to its modularity, allowing for the facile introduction of diversity at two key positions: the arylpiperazine moiety and the cinnamyl group. This enables a thorough exploration of the structure-activity relationship (SAR).
-
N-Arylation of Piperazine: The initial step involves the formation of a carbon-nitrogen bond between piperazine and a fluoro-substituted aryl halide. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation, offering high yields and broad substrate scope.[6] The choice of a palladium catalyst and a suitable phosphine ligand is crucial for efficient coupling.
-
Amide Coupling: The subsequent amide bond formation between the N-arylpiperazine and a fluorinated cinnamic acid is a critical step. The use of a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) provides a reliable method for generating the amide intermediate under mild conditions.[7][8]
-
Amide Reduction: The final step is the reduction of the amide carbonyl to a methylene group. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently reducing amides to their corresponding amines.[9][10][11][12] This step is crucial for achieving the desired cinnamylpiperazine final products.
Visualizing the Synthetic Workflow
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]
- 4. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgosolver.com [orgosolver.com]
- 11. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Yield Optimization for (2R)-2-(Fluoro(phenyl)methyl)piperazine Synthesis
Introduction
The synthesis of fluorinated piperazine derivatives is a critical pathway in modern drug discovery, primarily utilized to modulate basicity, lipophilicity, and metabolic stability[1]. However, the deoxofluorination of the secondary benzylic alcohol precursor—specifically to yield (2R)-2-(Fluoro(phenyl)methyl)piperazine—presents significant synthetic challenges. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields due to competing elimination reactions, stereocenter epimerization, and neighboring group participation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to optimize your fluorination workflows.
Troubleshooting FAQs
Q1: My deoxofluorination yields predominantly the alkene byproduct (>50%) instead of the desired fluoride. How can I shift the selectivity?
Cause: The conversion of the benzylic alcohol using traditional reagents like DAST or Deoxo-Fluor generates a highly activated intermediate (e.g., -OSF2NEt2). Because the adjacent benzylic position can easily stabilize a partial positive charge, unimolecular dissociation (E1) or base-promoted elimination (E2) often outcompetes the relatively slow nucleophilic attack of the fluoride ion.
Solution: Switch your reagent system. Aminodifluorosulfinium tetrafluoroborate salts (e.g., XtalFluor-E) promoted by an exogenous fluoride source (like Et3N·3HF) exhibit vastly superior selectivity[2]. The exogenous fluoride acts as a highly nucleophilic "naked" fluoride source, accelerating the SN2 fluorination pathway before elimination can occur. Alternatively, Fluolead can be used for its enhanced thermal stability and lower tendency to promote elimination.
Q2: I am observing a completely rearranged piperazine byproduct. What causes this ring expansion/rearrangement?
Cause: Neighboring Group Participation (NGP). If the piperazine nitrogens (N1 and N4) are unprotected or only protected with weakly electron-withdrawing groups (like alkyl or benzyl groups), the basic nitrogen lone pair can internally attack the activated benzylic carbon. This forms a highly reactive aziridinium intermediate. When the fluoride ion eventually attacks, it often opens the aziridinium ring at the less sterically hindered position, leading to a rearranged homopiperazine or an undesired regioisomer.
Solution: Ensure both N1 and N4 are protected with strong electron-withdrawing groups (EWGs) prior to fluorination. Di-Boc or di-Cbz protection effectively delocalizes the nitrogen lone pairs via resonance, entirely suppressing aziridinium formation.
Q3: The fluorination is causing epimerization at the benzylic stereocenter, destroying my diastereomeric excess (d.e.). How do I maintain stereocontrol?
Cause: Benzylic alcohols have a high propensity to react via an SN1-like pathway. If the activated oxygen leaving group dissociates before the fluoride attacks, a planar benzylic carbocation is formed, resulting in a racemic mixture at the benzylic position.
Solution: To enforce strict SN2 inversion, you must lower the activation energy for the bimolecular attack while suppressing unimolecular dissociation.
-
Solvent: Use strictly non-polar, non-coordinating solvents like anhydrous dichloromethane (DCM) or toluene.
-
Temperature: Conduct the reagent addition at cryogenic temperatures (-78 °C).
-
Kinetics: Flood the system with the exogenous fluoride promoter (Et3N·3HF) before adding the activating fluorinating agent.
Mechanistic Pathway Analysis
The following diagram illustrates the competing pathways during the deoxofluorination of the protected piperazine alcohol. Understanding these kinetic branches is essential for troubleshooting yield losses.
Mechanistic pathways in the deoxofluorination of benzylic piperazine alcohols.
Quantitative Reagent Comparison
Selecting the correct reagent is the most critical variable in this synthesis. The data below summarizes typical outcomes when converting benzylic piperazine alcohols.
Table 1: Performance Comparison of Fluorinating Agents for Benzylic Piperazine Alcohols
| Reagent System | Typical Yield (%) | Elimination (%) | Diastereoselectivity | Handling / Stability |
| DAST | 30 - 40% | > 40% | Poor (SN1 dominant) | Low thermal stability, fumes |
| Deoxo-Fluor | 45 - 55% | 20 - 30% | Moderate | Liquid, safer than DAST |
| Fluolead | 70 - 80% | < 15% | High | High thermal stability, solid |
| XtalFluor-E + Et3N·3HF | 75 - 85% | < 10% | High (SN2 favored) | Stable crystalline solid[2] |
Self-Validating Experimental Protocol
Objective: Optimized Deoxofluorination of N1,N4-di-Boc-(2R)-2-(hydroxy(phenyl)methyl)piperazine using XtalFluor-E.
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met.
Step 1: System Preparation
-
Action: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).
-
Causality: Fluorinating agents are highly sensitive to moisture, rapidly hydrolyzing to form corrosive HF gas and inactive sulfoxides.
-
Validation: A moisture sensor or Karl Fischer titration of the solvent should read <10 ppm water.
Step 2: Substrate Dissolution
-
Action: Dissolve 1.0 mmol of the di-Boc protected piperazine alcohol in 10 mL of anhydrous dichloromethane (DCM).
-
Validation: The solution must be completely clear. Any turbidity indicates moisture or insoluble impurities, requiring re-drying of the substrate/solvent.
Step 3: Promoter Addition & Cooling
-
Action: Add 2.0 mmol of triethylamine trihydrofluoride (Et3N·3HF) via a plastic syringe. Cool the mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes.
-
Causality: Et3N·3HF provides the necessary nucleophilic fluoride to outpace elimination[2]. Low temperatures suppress the activation energy required for the E2 pathway.
-
Validation: Internal temperature probe must register ≤ -75 °C before proceeding.
Step 4: Reagent Addition
-
Action: Add 1.5 mmol of XtalFluor-E in one portion under a positive flow of argon.
-
Validation: The solid should gradually dissolve as the activated intermediate forms.
Step 5: Reaction Progression
-
Action: Stir at -78 °C for 1 hour, then allow to warm to -20 °C over 1 hour.
-
Validation (Critical): Perform TLC (Hexanes/EtOAc 7:3). The reaction is validated if the starting material (Rf ~0.2) is consumed and the desired fluoride appears (Rf ~0.4). If a major spot appears at Rf > 0.8, elimination is occurring; immediately cool back to -78 °C and check the protective group integrity.
Step 6: Quenching
-
Action: Quench the reaction at -20 °C by slowly adding 10 mL of saturated aqueous NaHCO3.
-
Causality: NaHCO3 neutralizes excess HF and destroys unreacted XtalFluor-E, preventing degradation of the product during workup.
-
Validation: CO2 gas will evolve. Complete cessation of bubbling confirms complete neutralization.
Step 7: Extraction & Purification
-
Action: Extract with DCM (3 x 10 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, concentrate, and purify via silica gel flash chromatography.
-
Validation: 19F NMR of the purified product should show a characteristic doublet of doublets (or similar multiplet depending on adjacent protons) around -180 to -190 ppm, confirming successful fluorine incorporation without structural rearrangement.
References
- Fluorination Remains Key Challenge in API Synthesis Source: Pharmaceutical Technology URL
- Source: PubMed (NIH)
- Difluoroalkane synthesis by fluorination or substitution Source: Organic Chemistry Portal URL
- Fluorination Reagents, Fluorinated Building Blocks Source: TCI Chemicals URL
Sources
Technical Support Center: Troubleshooting Racemization in Chiral Piperazine Synthesis
Introduction: The Criticality of Stereochemical Integrity in Piperazine Scaffolds
The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs. When this ring is substituted asymmetrically, controlling the stereochemistry is not merely an academic exercise—it is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API). Enantiomers can exhibit drastically different pharmacological and toxicological profiles. The loss of enantiomeric purity, or racemization, during synthesis can lead to batch failures, complex purification challenges, and compromised clinical outcomes.
This guide provides researchers, chemists, and drug development professionals with a comprehensive, in-depth resource for diagnosing, troubleshooting, and preventing racemization in chiral piperazine syntheses. We will move beyond simple procedural lists to explain the underlying chemical mechanisms, enabling you to make informed, proactive decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered in the lab.
Q1: What is the most common cause of racemization when synthesizing chiral 2-substituted piperazines?
A1: The most frequent cause is base-mediated epimerization. The proton on the chiral carbon (C2) is often weakly acidic. Exposure to basic conditions, especially during N-alkylation, deprotection, or cyclization steps, can lead to its abstraction. This forms a planar, achiral enolate or carbanion-like intermediate, which can be re-protonated from either face, resulting in a loss of stereochemical integrity.[1]
Q2: I'm seeing a drop in enantiomeric excess (ee) after my deprotection step. What should I check first?
A2: The first thing to scrutinize is the deprotection conditions.
-
For Boc Groups: If you are using strong acids like neat trifluoroacetic acid (TFA), especially at elevated temperatures or for prolonged periods, this can promote racemization. Consider using milder acidic conditions (e.g., p-toluenesulfonic acid) or carefully controlling the temperature and reaction time.
-
For Cbz Groups: While catalytic hydrogenation is generally mild, ensure the reaction is run under neutral conditions. Any residual acid or base on the catalyst or in the reaction mixture can facilitate epimerization.
Q3: Can my choice of solvent impact the rate of racemization?
A3: Absolutely. Polar solvents can stabilize the charged, planar transition states involved in racemization, thereby lowering the energy barrier and accelerating the process.[] For base-sensitive substrates, switching from a polar aprotic solvent like DMF or DMSO to a less polar one like dichloromethane (DCM) or toluene can significantly suppress racemization, even if it slows the desired reaction rate.[3]
Q4: My final product has low ee, but my key chiral intermediate was pure. Where did it go wrong?
A4: Racemization can occur at any stage where the chiral center is vulnerable. It is crucial to analyze the enantiomeric purity of intermediates after each key transformation, not just at the end. This will pinpoint the exact problematic step. Common culprits for late-stage racemization include:
-
Cyclization Conditions: Base-promoted intramolecular cyclizations are a frequent source of racemization if the conditions are too harsh (strong base, high temperature).[4]
-
Purification: Column chromatography on silica gel (which is weakly acidic) or exposure to basic conditions during an aqueous workup can cause racemization of sensitive compounds.[5]
-
Workup: Using strong bases (like NaOH) during an extraction to remove acidic impurities can be detrimental. Opt for milder bases like sodium bicarbonate (NaHCO₃) and perform extractions at low temperatures.[5]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Source of Racemization
A systematic approach is essential to efficiently identify the root cause of stereochemical erosion.
Troubleshooting Workflow Diagram
Caption: A decision tree for systematically identifying the source of racemization.
Guide 2: Strategic Selection of Reagents and Conditions
Mechanism of Base-Catalyzed Epimerization
The primary pathway for racemization involves the formation of a planar, achiral intermediate. Understanding this mechanism is key to preventing it.
Sources
Technical Support Center: Optimization of Reaction Conditions for Piperazine Derivatives
Welcome to the technical support center for the synthesis and optimization of piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this privileged scaffold. Piperazine and its derivatives are crucial components in a vast array of pharmaceuticals, making the efficiency and selectivity of their synthesis paramount.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems that can arise during the synthesis of piperazine derivatives, offering causal explanations and actionable protocols to get your research back on track.
Issue 1: Low Yield of Mono-Substituted Piperazine and Formation of Di-Substituted Byproduct
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: The formation of a di-substituted byproduct is a frequent challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring.[3][5] To enhance mono-selectivity, several strategies can be employed, each addressing the root cause from a different angle.
-
Stoichiometry Control: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile is a straightforward and often effective method.[5] This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule over the already mono-substituted product.[5]
-
Slow Addition of Reagents: A slow, controlled addition of the alkylating or arylating agent, particularly at a low temperature, can help manage the reaction kinetics and minimize the formation of the di-substituted product.[5] This maintains a high effective concentration of unsubstituted piperazine relative to the electrophile throughout the reaction.
-
Use of Protecting Groups: A highly reliable method involves the use of a mono-protected piperazine, such as N-Boc-piperazine.[3][5][6] The tert-butoxycarbonyl (Boc) group deactivates one nitrogen, ensuring that only the other is available for reaction.[3][6] The protecting group can be subsequently removed under acidic conditions.[3]
-
Protonation Strategy: In some cases, using piperazine monohydrochloride, which can be formed in situ, can favor mono-alkylation. The protonated nitrogen is less nucleophilic, directing the reaction to the free nitrogen.[7]
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am consistently observing low yields in my Buchwald-Hartwig amination reaction to synthesize N-aryl piperazines. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting materials.[5][8] A systematic approach to troubleshooting is crucial.
-
Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand (e.g., RuPhos, XantPhos, BINAP) is critical.[5][9] For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands are often required.[5] It is highly advisable to screen a variety of ligands and palladium sources to find the optimal combination for your specific substrate.[5]
-
Base Selection and Solubility: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄) are commonly used.[10] Ensure the base is sufficiently soluble in the reaction solvent, as poor solubility can hinder the reaction.[10] For sensitive substrates, a milder base such as cesium carbonate (Cs₂CO₃) may be beneficial.[10]
-
Solvent and Temperature: Anhydrous solvents such as toluene, dioxane, or THF are typically used in Buchwald-Hartwig reactions.[5][10] It is imperative that the solvent is completely dry, as water can lead to catalyst deactivation.[5][10] The reaction temperature often ranges from 80-110 °C.[5] If the reaction is sluggish, a moderate increase in temperature may improve the yield.
-
Inert Atmosphere: Palladium catalysts, particularly in their active form, are sensitive to oxygen. Ensure the reaction is set up and run under a strictly inert atmosphere (e.g., argon or nitrogen). This can be achieved by using Schlenk techniques or a glovebox.
Issue 3: Difficulties in Purifying Piperazine Derivatives
Question: My crude piperazine derivative is proving difficult to purify. I'm observing co-elution with impurities during column chromatography and poor recovery after recrystallization. What are some effective purification strategies?
Answer: The purification of piperazine-containing compounds can be challenging due to their inherent physicochemical properties, such as high polarity, basicity, and hygroscopicity.[11] These properties can lead to issues with solubility and chromatographic separation.[11]
-
Chromatographic Challenges and Solutions:
-
Peak Tailing in Reverse-Phase HPLC: The basic nature of piperazines can cause strong interactions with residual silanol groups on the silica stationary phase, leading to peak tailing.[11] Adding a small amount of an amine modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to improve peak shape.[11]
-
Strong Adsorption on Normal-Phase Silica Gel: The high polarity of piperazine derivatives can result in strong adsorption to silica gel, leading to poor recovery.[11] Pre-treating the silica gel with a base like triethylamine (by adding 0.1-1% to the mobile phase) can help to neutralize acidic sites and reduce strong interactions.[12] Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial.[12]
-
-
Recrystallization Optimization:
-
Solvent Screening: A thorough solvent screen is essential for successful recrystallization.[12] Test a range of solvents with varying polarities to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.[12]
-
Salt Formation: Piperazines readily form salts, and this property can be leveraged for purification.[11] For example, precipitating the piperazine as its diacetate salt from a solvent like acetone can be an effective purification method.[11][13] The free base can then be regenerated from the purified salt.[11]
-
Hydrate Formation: Piperazine can form a hexahydrate, which can also be used for purification through selective precipitation.[11][14]
-
-
Alternative Purification Techniques:
-
Ion Exchange Chromatography: For removing ionic impurities, ion exchange chromatography can be a powerful tool.[15]
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for purifying polar compounds that are challenging to separate by HPLC.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and handling of piperazine derivatives.
Q1: What are the most common synthetic routes to N-alkyl piperazines?
A1: The most prevalent methods for synthesizing N-alkyl piperazines are nucleophilic substitution on alkyl halides or sulfonates and reductive amination.[2]
-
Nucleophilic Substitution: This involves the reaction of piperazine with an alkyl halide (e.g., bromide or chloride). The reaction is often facilitated by the addition of a base like potassium carbonate. To improve yields and minimize byproducts, the addition of sodium, potassium, or ammonium iodide can be beneficial.[2]
-
Reductive Amination: This is a versatile, often one-pot method that involves the reaction of piperazine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[1] Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[1][2][16]
Q2: How can I selectively synthesize unsymmetrical N,N'-disubstituted piperazines?
A2: Synthesizing unsymmetrical N,N'-disubstituted piperazines is challenging due to the similar nucleophilicity of the two nitrogen atoms.[3] The most reliable approach is to use a protecting group strategy.[3] First, one nitrogen is protected (e.g., with a Boc group).[3] The unprotected nitrogen is then functionalized, followed by deprotection of the first nitrogen. The newly deprotected nitrogen can then be reacted with a different electrophile to introduce the second substituent.
Q3: What are some key considerations for scaling up a piperazine synthesis reaction?
A3: When scaling up, several factors that may have been negligible at the lab scale can become critical.
-
Heat Transfer: Many reactions involving piperazines are exothermic. Ensure your reactor has adequate cooling capacity to manage the heat generated.
-
Mixing: Efficient mixing is crucial, especially in heterogeneous reactions or when adding reagents slowly.
-
Safety: Piperazine and many of the reagents used in its derivatization can be hazardous. Conduct a thorough safety review before scaling up.
-
Continuous Flow Chemistry: For some reactions, transitioning from batch to a continuous flow process can offer better control over reaction parameters, improved safety, and potentially higher yields, especially for highly exothermic or fast reactions.[17][18]
Q4: Are there "green" or more sustainable approaches to piperazine synthesis?
A4: Yes, there is a growing emphasis on developing more environmentally friendly synthetic methods. This includes:
-
Solvent-Free Reactions: Some N-arylation reactions of piperazine can be performed "neat," using an excess of piperazine as the solvent, which is an eco-friendly approach.[8]
-
Catalytic Hydrogenation: Using catalytic hydrogenation for reductions is generally considered a greener alternative to using stoichiometric metal hydride reagents.[3]
-
Flow Chemistry: As mentioned, continuous flow processes can reduce waste and improve energy efficiency.[17][18]
Q5: How can I confirm the purity and identity of my final piperazine derivative?
A5: A combination of analytical techniques is essential to confirm the purity and structure of your compound.
-
Purity: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and/or a mass spectrometer (LC-MS) is the standard method for assessing purity. A sharp melting point range is also indicative of a pure crystalline solid.[12]
-
Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary tool for structural elucidation. Mass Spectrometry (MS) will confirm the molecular weight of your compound.
Data and Protocols
Table 1: Common Conditions for Buchwald-Hartwig Amination of Piperazine
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% loading is common. |
| Ligand | RuPhos, XantPhos, BINAP | Ligand choice is substrate-dependent.[5] |
| Base | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are preferred.[10] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous.[5][10] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive halides.[5] |
Protocol 1: General Procedure for Mono-N-Boc Protection of Piperazine
-
Dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM).[5]
-
Cool the solution to 0 °C in an ice bath.[5]
-
Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM.[5]
-
Add the Boc₂O solution dropwise to the cooled piperazine solution with stirring.[5]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-piperazine, which can be purified by column chromatography or recrystallization.
Protocol 2: Reductive Amination of N-Boc-Piperazine with an Aldehyde
-
Dissolve N-Boc-piperazine (1.0 equivalent) and the desired aldehyde (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere.[16]
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.[1]
-
Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise to the stirred solution.[16]
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagrams and Workflows
Caption: Troubleshooting workflow for low mono-substitution yield.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem.
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
- Technical Support Center: Purification of Piperazine-2-Thione Derivatives - Benchchem.
- N-(2-Aminoethyl)piperazine synthesis protocol - Benchchem.
- Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
-
Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization | Organic Letters - ACS Publications. Available at: [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.gov. Available at: [Link]
- Purification of piperazine - Google Patents.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. Available at: [Link]
- A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals - Benchchem.
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]
-
The Future of Piperazine: The latest trends and development with an expected 4.1% CAGR through 2025 · Apiary. Available at: [Link]
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
-
Optimization of the Reaction Conditions for the Synthesis of 1-Morpholino-3-(3-(5-((4-(4 - ResearchGate. Available at: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - MDPI. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]
-
Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. Available at: [Link]
- Optimizing reaction conditions for N-arylation of piperazine - Benchchem.
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. Available at: [Link]
- Recovery and purification of piperazine - Google Patents.
-
A practical catalytic reductive amination of carboxylic acids - RSC Publishing. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. Available at: [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyanvihar.org [gyanvihar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 14. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 15. osti.gov [osti.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
Technical Support Center: Troubleshooting (2R)-2-(Fluoro(phenyl)methyl)piperazine Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working on the late-stage deoxyfluorination of piperazine building blocks.
Synthesizing (2R)-2-(Fluoro(phenyl)methyl)piperazine presents a distinct set of challenges. The transformation of its precursor, (2R)-2-(hydroxy(phenyl)methyl)piperazine, into the fluorinated target is fraught with competing side reactions. The benzylic position is highly activated, and the adjacent piperazine nitrogens introduce complex neighboring-group dynamics. This guide deconstructs the causality behind these side products and provides self-validating protocols to ensure high-fidelity synthesis.
Part 1: Quantitative Reagent Profiling
Selecting the correct fluorinating agent is the most critical variable in preventing side product formation. The table below summarizes the performance of common reagents when applied to electron-rich benzylic alcohols based on recent process chemistry data.
Table 1: Comparative Efficacy of Deoxyfluorination Reagents on Benzylic Substrates
| Fluorinating Reagent | Typical Yield (%) | Elimination Risk (Styrene) | Epimerization Risk | Reagent Stability / Cost |
| DAST | 30 - 45% | High (>40%) | High (SN1 pathway) | Poor (Explosive hazard) / Low |
| Deoxo-Fluor® | 40 - 55% | Moderate-High | High (SN1 pathway) | Moderate / Medium |
| XtalFluor-E® | 60 - 75% | Moderate | Moderate | Excellent / High |
| PyFluor + DBU | >85% | Low (<5%) | Low (Favors SN2) | Excellent / Low |
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing significant elimination (styrene-like) side products during DAST-mediated fluorination?
The Causality: When using Diethylaminosulfur trifluoride (DAST), the reagent reacts with your benzylic alcohol to form an alkoxyaminosulfonium intermediate while releasing highly corrosive Hydrogen Fluoride (HF). The benzylic carbon is inherently prone to carbocation formation. The combination of an extreme acidic environment, an excellent leaving group, and the thermodynamic driving force to form a conjugated styrene system heavily favors E1/E2 elimination pathways over nucleophilic fluorination .
The Solution: Abandon DAST for this specific substrate. Transition to PyFluor (2-pyridinesulfonyl fluoride) combined with a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU acts as a Brønsted base to scavenge generated HF, maintaining a neutral reaction environment that effectively suppresses the elimination pathway.
Q2: My LC-MS shows a mass consistent with the product, but NMR indicates a ring-expanded 1,4-diazepane derivative. What happened?
The Causality: This is a classic case of anchimeric assistance (neighboring group participation) . If the N4 or N1 nitrogen of your piperazine ring is unprotected or protected with a weakly electron-withdrawing group (like an alkyl or sometimes a Boc group), the nitrogen lone pair will act as an internal nucleophile. As the benzylic leaving group departs, the nitrogen attacks the benzylic carbon, forming a highly reactive bicyclic aziridinium intermediate . When the fluoride ion finally attacks, it can open this aziridinium ring at the less hindered aliphatic carbon, leading to a rearranged 1,4-diazepane side product .
The Solution: You must electronically deactivate the piperazine nitrogens prior to fluorination. Use strongly electron-withdrawing protecting groups—such as Tosyl (Ts), Trifluoroacetyl (TFA), or Carboxybenzyl (Cbz)—on both nitrogens. This pulls electron density away from the nitrogen lone pairs, rendering them non-nucleophilic and preventing aziridinium formation.
Q3: How do I prevent epimerization at the (2R) chiral center?
The Causality: Benzylic deoxyfluorination frequently suffers from poor stereofidelity because the reaction tends to slip from a concerted SN2 mechanism into an SN1 mechanism. The stability of the benzylic carbocation allows for planarization. Subsequent attack by the fluoride ion occurs from both faces, yielding a racemic or epimerized mixture .
The Solution: To enforce an SN2 inversion (which means you should start with the (2S)-alcohol to get the (2R)-fluoro product), use a solvent with low ionizing power (e.g., anhydrous Toluene instead of Dichloromethane) and utilize PyFluor. PyFluor forms a sulfonate ester intermediate that is less prone to spontaneous ionization compared to the aminosulfonium intermediates generated by DAST .
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways your substrate can take during fluorination, highlighting why specific side products form.
Mechanistic pathways of side product formation during benzylic deoxyfluorination.
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and trust in your synthesis, employ this self-validating PyFluor-mediated deoxyfluorination protocol. Every critical phase contains an In-Process Control (IPC) checkpoint.
Optimized Protocol: Synthesis of (2R)-1,4-diCbz-2-(Fluoro(phenyl)methyl)piperazine
Step 1: Substrate Preparation & Rigorous Drying
-
Dissolve 1.0 equivalent of (2S)-1,4-diCbz-2-(hydroxy(phenyl)methyl)piperazine in anhydrous Toluene (0.1 M concentration).
-
Self-Validation Checkpoint: Perform a Karl Fischer titration on the solution. Do not proceed unless water content is <50 ppm. Excess water will hydrolyze the fluorinating agent, generating HF and driving the elimination pathway.
Step 2: Reagent Addition
-
Cool the reaction vessel to 0 °C under an inert Argon atmosphere.
-
Add 1.5 equivalents of DBU dropwise, followed by 1.2 equivalents of PyFluor.
-
Self-Validation Checkpoint: After 30 minutes, pull a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. You must observe the mass of the intermediate sulfonate ester. If unreacted starting material dominates, verify the integrity of your PyFluor reagent.
Step 3: Incubation & Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Self-Validation Checkpoint: Analyze via LC-MS. The target conversion is >95%. Crucially, check the M-18 peak (dehydration/elimination product). In a healthy PyFluor reaction, the M-18 peak should be <5% relative to the desired fluorinated product mass.
Step 4: Quench and Purification
-
Quench the reaction with saturated aqueous NaHCO3 to neutralize any trace acid. Extract 3x with Ethyl Acetate.
-
Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Self-Validation Checkpoint: Perform 19F NMR on the purified fraction. You should observe a distinct doublet of doublets (typically between -180 to -190 ppm). The absence of a secondary, smaller set of peaks confirms that epimerization did not occur.
Self-validating workflow for highly selective PyFluor-mediated deoxyfluorination.
References
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society. URL:[Link]
-
Thibaudeau, C., et al. (2009). "Substitution Effect on the Cyclization/Fluorination Reaction of N-Dienes in Superacid." The Journal of Organic Chemistry. URL:[Link]
-
L'Heureux, A., et al. (2014). "In Situ Activation of Benzyl Alcohols with XtalFluor-E: A Route to 1,1-Diarylmethanes." Chemical Communications. URL:[Link]
-
Chen, Y., et al. (2022). "Direct Deoxyfluorination of Alcohols with KF as the Fluorine Source." The Journal of Organic Chemistry. URL:[Link]
Technical Support Center: Troubleshooting the Synthesis of Monosubstituted Piperazines
Prepared by: Senior Application Scientist Desk Target Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for piperazine functionalization. The piperazine scaffold is a privileged structure in medicinal chemistry, but its symmetrical nature—featuring two identical secondary amines—presents a notorious synthetic challenge: preventing 1,4-disubstitution.
This guide is designed to move beyond basic recipes. By understanding the underlying thermodynamic and kinetic principles of piperazine, you can troubleshoot poor yields, optimize your workflows, and build self-validating experimental protocols.
Part 1: Strategic Workflow Overview
Before diving into specific troubleshooting steps, it is critical to map out the logical pathways available for piperazine functionalization. The diagram below illustrates the two primary strategies: Direct Alkylation (relying on statistical or kinetic control) and Orthogonal Protection (relying on electronic deactivation).
General workflows for the synthesis of monosubstituted piperazines comparing direct and protected routes.
Part 2: FAQs & Troubleshooting Guides
Q1: Why is direct monoalkylation of free piperazine so difficult, and how can I minimize 1,4-disubstitution without using protecting groups?
The Causality: The fundamental challenge lies in the statistical and electronic nature of the molecule. Piperazine possesses two identical secondary amines. When one nitrogen is alkylated, the steric hindrance introduced is often insufficient to prevent the second nitrogen from reacting[1]. Furthermore, the monoalkylated product is significantly more lipophilic than the highly water-soluble free piperazine. In biphasic reaction mixtures, this lipophilicity drives the monoalkylated intermediate into the organic phase, artificially increasing its localized concentration and accelerating the second alkylation step.
The Solution: If you must avoid protecting groups, you must manipulate the stoichiometry to achieve statistical control. The standard batch approach is to use a massive excess of piperazine (5 to 10 equivalents) relative to the alkyl halide[2].
Advanced Alternative: Continuous flow chemistry combined with microwave irradiation offers a kinetic solution. By pumping a solution of free piperazine and the electrophile through a microreactor containing a heterogeneous catalyst (such as metal ions supported on polymeric resins), you can precisely control the residence time. This kinetic control drastically minimizes 1,4-disubstitution while entirely avoiding protection/deprotection steps[3][4].
Q2: What is the most reliable protocol for selective mono-Boc protection of piperazine?
The Causality: The most elegant and cost-effective method leverages the distinct acid dissociation constants of the molecule. Piperazine has a pKa1 of 9.73 and a pKa2 of 5.33[5][6]. By converting piperazine to its monohydrochloride salt using exactly one equivalent of acid, you deactivate one nitrogen atom via protonation[2]. The protonated amine ( NH2+ ) becomes non-nucleophilic, allowing the remaining free secondary amine to react selectively with di-tert-butyl dicarbonate (Boc₂O)[1][7].
Self-Validating Protocol 1: Acid-Mediated Mono-Boc Protection [7]
-
Preparation: Dissolve free piperazine (1.0 eq) in methanol.
-
Selective Protonation: Cool the solution to 0°C. Slowly add Hydrochloric acid (HCl, 1.0 eq) dropwise to form the monoprotonated salt. Validation checkpoint: The solution should remain clear; dihydrochloride salts will precipitate.
-
Protection: Add Boc₂O (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Phase-Separation Workup: Evaporate the methanol under reduced pressure. Partition the resulting residue between water and Dichloromethane (DCM). Unreacted free piperazine and bis-protonated salts are highly polar and remain in the aqueous layer. The target 1-Boc-piperazine is extracted into the DCM layer[1].
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mono-protected product (Typical yield: 70-80%)[8].
Q3: I have successfully synthesized N-Boc-piperazine, but my subsequent N-alkylation with a primary alkyl iodide yields a complex mixture. How do I optimize this?
The Causality: Primary alkyl iodides are excellent electrophiles but are highly prone to competing side reactions, such as E2 elimination (forming alkenes) or degradation, especially if the base used is too strong or the temperature is too high[2].
The Solution: Switch to a milder base and a polar aprotic solvent. This enhances the SN2 substitution trajectory while suppressing elimination pathways.
Self-Validating Protocol 2: Mild N-Alkylation of N-Boc-Piperazine [1]
-
Preparation: Dissolve N-Boc-piperazine (1.0 eq) in Acetonitrile (polar aprotic solvent).
-
Base Addition: Add a mild base like Potassium Carbonate (K₂CO₃, 2.0 eq) to act as an acid scavenger. Causality Note: Strictly avoid strong bases like NaH, which will cause rapid dehydrohalogenation of your alkyl iodide.
-
Alkylation: Add the primary alkyl iodide (1.0 - 1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at 60°C until TLC indicates complete consumption of the starting material.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate, dilute with DCM, and wash with water to remove residual salts. Extract the aqueous layer 3x with DCM[1].
-
Deprotection: The Boc group can subsequently be removed using Trifluoroacetic acid (TFA) or HCl in dioxane at room temperature to reveal the final monosubstituted piperazine[9].
Q4: Are there catalytic methods to achieve N-alkylation using alcohols instead of alkyl halides to avoid toxic reagents?
The Solution: Yes, the "borrowing hydrogen" (or hydrogen autotransfer) methodology is a powerful green alternative for the selective monoalkylation of piperazine. Using a Ruthenium precatalyst (e.g., [RuCl2(p−cymene)]2 ) and a primary alcohol, the alcohol is temporarily oxidized to an aldehyde by the catalyst. The aldehyde undergoes condensation with piperazine to form an imine. The Ruthenium catalyst then transfers the hydrogen back, reducing the imine to the monoalkylated piperazine[10]. This method produces water as the only byproduct and eliminates the need for external inorganic bases[10].
Part 3: Quantitative Data Summaries
To assist in selecting the optimal synthetic route for your specific constraints, the following table summarizes the performance metrics of the strategies discussed above.
Table 1: Quantitative Comparison of Piperazine Functionalization Strategies
| Strategy | Reagents / Conditions | Typical Yield | Key Advantage | Key Limitation |
| Excess Piperazine | Pip (5-10 eq), R-X (1 eq) | 70-80% | No protecting groups needed; rapid execution. | Difficult purification; high material waste[2]. |
| Acid-Mediated Mono-Boc | Pip (1 eq), HCl (1 eq), Boc₂O (1 eq) | 70-80% | High selectivity; easy aqueous workup. | Requires subsequent deprotection step[7][8]. |
| Continuous Flow | Pip (1 eq), R-X (1 eq), Solid Catalyst | >85% | Scalable; kinetic control minimizes disubstitution. | Requires specialized flow reactor equipment[3]. |
| Borrowing Hydrogen | Pip (1 eq), R-OH (1 eq), Ru-Catalyst | 26-50% | Green chemistry; produces only water as a byproduct. | Lower yields; highly sensitive to steric hindrance[10]. |
Part 4: References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]
- 8. 4-Boc-1-piperazinecarbonyl Chloride | 59878-28-3 | Benchchem [benchchem.com]
- 9. 1-Cbz-Piperazine|CAS 31166-44-6|Reagent [benchchem.com]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting & Stability Guide for (2R)-2-(Fluoro(phenyl)methyl)piperazine
Executive Summary & Structural Liabilities
(2R)-2-(Fluoro(phenyl)methyl)piperazine is a highly specialized building block and pharmacological intermediate. However, researchers frequently report poor reproducibility, rapid degradation, and loss of stereochemical integrity when handling this compound in solution.
As a secondary benzylic fluoride coupled with a β-amine system , this molecule possesses two inherent chemical liabilities:
-
Anchimeric Assistance (Neighboring Group Participation): The secondary amine (N1) of the piperazine ring acts as an internal nucleophile. The nitrogen lone pair can attack the β-carbon, displacing the fluoride ion to form a highly reactive bicyclic aziridinium intermediate [1].
-
Benzylic Solvolysis: The C–F bond is highly polarized. Cleavage of this bond generates a benzylic carbocation, which is resonance-stabilized by the adjacent phenyl ring [2]. In protic solvents, this leads to rapid S_N1 hydrolysis or E1 elimination [3].
Mechanistic Degradation Pathways
To successfully troubleshoot your assays, you must understand the causality behind the degradation. The diagram below illustrates the self-validating mechanistic pathways that lead to compound failure in aqueous or basic media.
Mechanistic degradation pathways of (2R)-2-(Fluoro(phenyl)methyl)piperazine via aziridinium and SN1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved the compound in PBS (pH 7.4) for my in vitro assay, but LC-MS shows complete degradation within 2 hours. What happened? A: At pH 7.4, a significant fraction of the piperazine nitrogen is unprotonated. The free lone pair rapidly attacks the benzylic carbon, ejecting the fluoride to form the aziridinium ion [1]. Water from the PBS buffer then attacks the aziridinium ring, yielding the corresponding alcohol (+18 Da mass shift). Solution: Never store stock solutions in aqueous buffers. Dilute into aqueous media immediately prior to the assay.
Q2: My LC-MS data shows a major peak with a mass shift of -20 Da. Is this an impurity from synthesis? A: No, this is a degradation artifact. The -20 Da shift corresponds to the loss of Hydrogen Fluoride (HF). This occurs via an elimination pathway (dehydrofluorination) from either the intact molecule or the aziridinium intermediate, resulting in a stable, conjugated styrenyl double bond [3].
Q3: I am observing a loss of stereochemical purity (epimerization) at the (2R) position, even in non-nucleophilic solvents. Why? A: Benzylic fluorides can undergo reversible S_N1 ionization [2]. The C–F bond transiently breaks to form a planar benzylic carbocation and a tightly associated fluoride counter-ion pair. When the bond reforms, the fluoride can attack from either face, racemizing the (2R) stereocenter. Solution: Store solutions at -20°C and avoid Lewis acidic contaminants (e.g., glass vials with active silanols) which catalyze C–F bond cleavage.
Q4: How does adding Trifluoroacetic Acid (TFA) prevent degradation? A: Adding 0.1% TFA lowers the apparent pH of the organic stock solution, fully protonating the piperazine nitrogens. A protonated amine lacks the free lone pair required to initiate anchimeric assistance, effectively shutting down the aziridinium formation pathway [1].
Quantitative Stability Data
The table below summarizes the quantitative half-life ( t1/2 ) of (2R)-2-(Fluoro(phenyl)methyl)piperazine across various solvent systems, highlighting the critical need for proper solvent selection.
| Solvent System | Additive / pH | Temp (°C) | Estimated t1/2 | Primary Degradant | Recommendation |
| Water / PBS | pH 7.4 | 37°C | < 2 hours | Hydrolysis (+18 Da) | DO NOT USE for storage. |
| Methanol | None | 25°C | ~ 12 hours | Methanolysis (+14 Da) | Avoid protic solvents. |
| DMSO (Standard) | None | 25°C | 3 - 5 days | Elimination (-20 Da) | Not suitable for long-term. |
| DMSO (Anhydrous) | 0.1% TFA | -20°C | > 6 months | None detected | OPTIMAL for stock solutions. |
| Acetonitrile | 0.1% TFA | -20°C | > 6 months | None detected | Excellent alternative to DMSO. |
Standard Operating Procedures (SOPs)
Protocol 1: Preparation of Ultra-Stable Stock Solutions
To ensure self-validating stability, all stock solutions must be prepared under conditions that actively suppress both S_N1 solvolysis and intramolecular cyclization.
Materials Required:
-
Anhydrous DMSO or Acetonitrile (Water content < 50 ppm)
-
Trifluoroacetic Acid (TFA), LC-MS grade
-
Silanized amber glass vials or low-bind polypropylene tubes
-
Argon or Nitrogen gas
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a solution of 0.1% (v/v) TFA in anhydrous DMSO. Causality: The TFA ensures immediate protonation of the piperazine ring upon dissolution, preventing aziridinium formation.
-
Equilibration: Allow the vial containing the dry powder of (2R)-2-(Fluoro(phenyl)methyl)piperazine to equilibrate to room temperature in a desiccator before opening to prevent atmospheric moisture condensation.
-
Dissolution: Add the acidified DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.
-
Aliquotting: Divide the stock solution into single-use aliquots (e.g., 10-50 µL) in low-bind polypropylene tubes. Causality: Repeated freeze-thaw cycles introduce ambient moisture, which accelerates hydrolysis.
-
Storage: Purge the headspace of each tube with Argon/Nitrogen, cap tightly, and flash-freeze in liquid nitrogen. Store at -20°C or -80°C.
Optimized workflow for the preparation, storage, and handling of stable stock solutions.
Protocol 2: LC-MS Kinetic Stability Assay
To validate the integrity of your compound before critical biological assays, perform this rapid quality control check.
-
Sample Prep: Dilute the 10 mM stock solution to 10 µM in Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
-
Chromatography: Use a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.
-
Detection: Monitor via ESI+ mass spectrometry.
-
Target Mass: [M+H]+ for intact (2R)-2-(Fluoro(phenyl)methyl)piperazine.
-
Degradant 1: [M+H]+ + 18 Da (Hydrolysis product).
-
Degradant 2:[M+H]+ - 20 Da (Elimination product).
-
-
Validation Check: If the combined area of the degradant peaks exceeds 5% of the total peak area, discard the aliquot and prepare a fresh stock.
References
- Medoc, M., & Sobrio, F. (2015). Nucleophilic Fluorination and Radiofluorination via Aziridinium Intermediates: N-Substituent Influence, Unexpected Regioselectivity and Differences Between Fluorine-19 and Fluorine-18. Journal of Organic Chemistry.
- Thieme Chemistry. (2006). Product Class 6: Benzylic Fluorides. Science of Synthesis.
- Nielsen, M. K., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the Advanced Separations Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical challenges encountered when isolating fluorinated organic molecules. Fluorinated compounds often exhibit anomalous behaviors—such as the "fluorous effect," high volatility, and unexpected chromatographic retention—that render standard purification protocols ineffective.
This guide provides field-proven, mechanistically grounded solutions to help you optimize your workflows.
Module 1: Chromatographic Resolution of Fluorinated Isomers
FAQ 1: Why do my fluorinated positional isomers co-elute on a standard C18 column?
Causality & Insight: Standard C18 stationary phases rely almost entirely on dispersive (hydrophobic) interactions. Because fluorine substitution often has a minimal effect on the overall hydrophobicity of a molecule compared to hydrogen, positional isomers of halogenated compounds exhibit nearly identical retention times on C18 columns[1]. To resolve this, you must exploit the electronic properties of the fluorine atoms.
Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The five highly electronegative fluorine atoms on the PFP ring create a rigid, electron-deficient π -system. This enables mixed-mode retention: π−π interactions with electron-rich analytes, strong dipole-dipole interactions, and enhanced steric recognition ([1]).
FAQ 2: How do I optimize the mobile phase for a PFP column to maximize resolution?
Causality & Insight: Because PFP columns operate via mixed-mode mechanisms, the choice of organic modifier drastically alters selectivity. Acetonitrile contains a π -bond that can actively compete with the analyte for the electron-deficient PFP stationary phase, suppressing the critical π−π interactions needed for separation[2].
Troubleshooting Step: If resolution is poor in Acetonitrile/Water, swap the organic modifier to Methanol. Methanol is protic and lacks π -electrons, allowing the analyte to interact fully with the PFP ring. This simple switch often results in baseline separation of closely related fluorinated isomers ([2]).
Table 1: Quantitative & Qualitative Comparison of C18 vs. PFP Stationary Phases
| Parameter | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) |
| Primary Retention Mechanism | Dispersive (Hydrophobic) | Mixed-mode ( π−π , Dipole, Steric)[3] |
| Selectivity for Halogenated Isomers | Low (co-elution common) | High (resolves positional isomers)[1] |
| Aromatic Retention | Moderate | Very High (due to electron-deficient ring)[2] |
| Aqueous Compatibility | Prone to phase collapse in 100% H2O | Stable in 100% aqueous mobile phases[3] |
| Optimal Organic Modifier | Acetonitrile (MeCN) | Methanol (MeOH) (prevents π -competition) |
Module 2: Fluorous Solid-Phase Extraction (F-SPE)
FAQ 3: My fluorous-tagged product is washing off during the initial fluorophobic F-SPE elution. What went wrong?
Causality & Insight: Fluorous solid-phase extraction (F-SPE) relies on the unique "fluorous effect"—the high affinity between a perfluoroalkyl stationary phase (e.g., −Si(Me)2CH2CH2C8F17 ) and a fluorous-tagged analyte[4]. Perfluorocarbons exhibit extremely weak van der Waals forces with both water and standard organic solvents. If your product elutes prematurely, the initial wash solvent is too "fluorophilic" (non-polar), disrupting the delicate fluorous-fluorous interactions.
Solution: Adjust your fluorophobic wash. A standard starting point is 80:20 Methanol:Water. If premature elution occurs, increase the water content (e.g., 70:30 Methanol:Water) to decrease the solvent's fluorophilicity and force the fluorous tag back onto the stationary phase ([4]).
Workflow for Fluorous Solid-Phase Extraction (FSPE) of fluorinated compounds.
Self-Validating Protocol: Standard Fluorous Solid-Phase Extraction (F-SPE)
Objective: Isolate fluorous-tagged compounds from non-fluorous reaction byproducts. Materials: Fluorous silica SPE cartridge (e.g., 2g bed), 80:20 MeOH:H2O (Fluorophobic wash), 100% THF (Fluorophilic elution).
-
Cartridge Conditioning: Wash the F-SPE cartridge with 10 mL of THF, followed by 10 mL of 80:20 MeOH:H2O.
-
Validation Check: Ensure the bed does not run dry to maintain phase solvation. A properly solvated bed ensures uniform flow and prevents solvent channeling.
-
-
Sample Loading: Dissolve the crude mixture (up to 200 mg) in a minimum volume of DMF or DMSO (≤ 0.5 mL). Load directly onto the cartridge head[4].
-
Fluorophobic Elution (Organic Removal): Elute with 15 mL of 80:20 MeOH:H2O. Collect this fraction.
-
Validation Check: Spot this fraction on a standard silica TLC plate; only non-fluorous impurities should be visible under UV or chemical stain. The fluorous product must remain invisible in this fraction.
-
-
Fluorophilic Elution (Product Recovery): Elute with 15 mL of 100% THF. Collect this fraction separately.
-
Validation Check: Concentration of this fraction in vacuo should yield the pure fluorous-tagged product. Verify structural integrity and purity via 19F-NMR.
-
FAQ 4: Can I use standard silica to separate fluorous from non-fluorous compounds?
Causality & Insight: Yes, via a technique known as "Reverse F-SPE." Because highly fluorinated molecules are extremely non-polar and lipophobic, they have virtually no affinity for polar, standard silica gel[5].
Solution: Load the mixture onto standard silica gel. Elute with a fluorophilic solvent (such as hexanes or a fluorinated solvent blend). The fluorous components will elute immediately at the solvent front, while standard organic compounds remain strongly retained on the silica head ([5]).
References
-
LCGC International. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.[Link]
-
Zhang, W., et al. (2006). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry.[Link]
-
Curran, D. P. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron.[Link]
-
Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.[Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hawach.com [hawach.com]
- 4. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Catalysis Support Center: Overcoming Poor Yield in Asymmetric Hydrogenation of Pyrazines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize chiral piperazines via the asymmetric hydrogenation (AH) of pyrazines. Unlike other azaarenes, pyrazines present a unique "double threat": they possess high aromatic stabilization energy, and their two strongly coordinating nitrogen atoms aggressively poison transition-metal catalysts[1]. If you are experiencing stalled reactions, poor turnover numbers (TON), or low enantiomeric excess (ee), this guide will dissect the causality behind these failures and provide field-proven, self-validating protocols to engineer your way out of them.
Mechanistic Overview: The "Pyrazine Problem"
To troubleshoot effectively, we must first understand the root cause of the failure. Direct reduction of simple pyrazines usually fails because the basic nitrogen atoms coordinate tightly to Iridium (Ir) or Palladium (Pd) centers, displacing chiral ligands and blocking hydride transfer[1].
The Solution: Substrate Activation To bypass catalyst poisoning and lower the thermodynamic barrier, we employ substrate activation . By converting the pyrazine into a pyrazinium salt (via alkyl halides) or protonating it (via strong Brønsted acids), we disrupt the aromaticity and pull electron density away from the nitrogen atoms, rendering them inert to the metal center[1].
Mechanistic pathway for pyrazine hydrogenation via substrate activation.
Quantitative Benchmarking: Activation Strategies
Selecting the right catalytic system depends entirely on your substrate's functional groups. Below is a comparative analysis of field-validated strategies to maximize yield and enantioselectivity.
| Substrate Class | Activation Strategy | Optimal Catalyst System | Typical Yield (%) | Typical ee (%) | Mechanistic Rationale |
| Simple Pyrazines | N-Alkylation (Alkyl halides) | Ir / Chiral Diphosphine (e.g., SegPhos) | 85–96 | 82–96 | Quaternization lowers aromaticity and prevents N-coordination to the Ir center[1]. |
| Tosylamido-Pyrazines | Acid Additive (DMA·HBr) | Dinuclear Ir(III) diphosphine | 91–98 | 79–93 | HBr traps the basic piperazine product, preventing downstream product inhibition[2],[3]. |
| Pyrazin-2-ols | Tautomer Stabilization (TFE solvent) | Pd(OCOCF3)2 / Chiral Phosphine | 80–95 | 85–99 | TFE stabilizes the reactive lactam tautomer; Pd enables dynamic kinetic resolution[4],[5]. |
Self-Validating Experimental Protocol
As a standard practice in our laboratories, every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one. Below is the methodology for the Ir-Catalyzed Asymmetric Hydrogenation of Pyrazines via Alkyl Halide Activation [1].
Step 1: Substrate Quaternization (Aromaticity Disruption)
-
Action: React the starting pyrazine with an alkyl halide (e.g., benzyl bromide) in a non-polar solvent like diethyl ether or toluene at room temperature.
-
Causality: N-alkylation creates an electron-deficient pyrazinium salt. This simultaneously lowers the aromatic resonance energy and removes one coordinating nitrogen lone pair, preventing catalyst poisoning[1].
-
Self-Validation Check: The resulting pyrazinium salt is highly polar. You must observe the formation of a distinct, dense precipitate. If the solution remains clear, quaternization has failed; verify the electrophilicity of your alkyl halide.
Step 2: Catalyst Pre-activation (Active Species Generation)
-
Action: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2 (1.0 mol%) and a chiral diphosphine ligand like (R)-SegPhos (2.2 mol%) in anhydrous dichloromethane. Stir for 30 minutes.
-
Causality: The precatalyst must fully exchange its chloride/COD ligands with the chiral diphosphine to create the rigid asymmetric pocket required for enantio-induction.
-
Self-Validation Check: The solution must transition from a pale yellow to a deep orange/red. This colorimetric shift is your visual confirmation of successful complexation.
Step 3: High-Pressure Hydrogenation
-
Action: Transfer the pyrazinium salt and the activated Ir-complex to a stainless-steel autoclave. Pressurize with H2 gas (typically 50 atm) and stir at 0 °C to 25 °C for 12–24 hours[1].
-
Causality: High pressure forces the thermodynamic equilibrium toward the reduced state, overcoming the remaining aromatic barrier of the activated substrate.
-
Self-Validation Check: Monitor the pressure gauge. A steady pressure drop over the first 4 hours indicates active hydride transfer. If the pressure remains static, the catalyst has been poisoned or deactivated.
Step 4: Workup & Isolation
-
Action: Vent the H2 carefully. Basify the reaction mixture with saturated aqueous Na2CO3, extract with dichloromethane, and purify via silica gel chromatography.
-
Causality: Basification neutralizes any generated hydrohalic acids and ensures the chiral piperazine product is in its free-base form for accurate yield and ee determination.
Troubleshooting FAQs
Q: My reaction stalls at 50% conversion despite maintaining high H2 pressure. Why? A: You are experiencing product inhibition. The resulting chiral piperazine derivative contains secondary amines that are significantly more basic than the starting pyrazine. These amines competitively bind to the Ir or Pd metal center, aggressively poisoning the catalyst[1].
-
The Fix: Introduce a Brønsted acid additive, such as N,N-dimethylanilinium bromide (DMA·HBr), into your reaction mixture. The acid selectively protonates the newly formed piperazine, trapping it as an inert ammonium salt and freeing the catalyst for continuous turnover[2],[3].
Q: I am trying to hydrogenate pyrazin-2-ols to synthesize chiral piperazin-2-ones, but I consistently get racemic mixtures or poor conversion. What is going wrong? A: Pyrazin-2-ols exist in a dynamic lactam-lactim tautomeric equilibrium. If the rate of enol/ketone isomerization outpaces your asymmetric hydride transfer, stereocontrol is lost[5].
-
The Fix: Switch from an Iridium-based system to a Palladium-catalyzed system (e.g., Pd(OCOCF3)2 with a chiral diphosphine) and conduct the reaction in a fluorinated solvent like 2,2,2-trifluoroethanol (TFE). TFE acts as a strong hydrogen-bond donor, stabilizing the reactive lactam tautomer and facilitating a highly enantioselective dynamic kinetic resolution[4],[5].
Q: Can I directly hydrogenate simple, unactivated pyrazines without the extra quaternization step? A: Direct asymmetric hydrogenation of simple pyrazines remains one of the most difficult challenges in modern catalysis due to their extreme aromatic stability and dual N-atom coordination[1]. While highly specialized dinuclear triple-chloro-bridged Ir(III) complexes have shown success for specific tosylamido-substituted pyrazines[2],[3], general direct hydrogenation usually results in trace yields. For broad substrate scope, substrate activation (via N-alkylation) remains the most reliable and scalable workaround[1].
References
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
-
Asymmetric hydrogenation of O-/N-functional group substituted arenes Source: Dalian Institute of Chemical Physics (dicp.ac.cn) URL:[Link]
-
Iridium‐Catalyzed Asymmetric Hydrogenation of Tosylamido‐Substituted Pyrazines for Constructing Chiral Tetrahydropyrazines Source: dntb.gov.ua URL:[Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Source: Organic Letters (ACS Publications) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Iridium‐Catalyzed Asymmetric Hydrogenation of Tosylamido‐Substituted Pyrazines for Constructing Chiral Tetrahydropyrazi… [ouci.dntb.gov.ua]
- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: Minimizing Byproducts in Palladium-Catalyzed Piperazine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and minimize common byproducts in palladium-catalyzed piperazine synthesis, a cornerstone of modern medicinal chemistry.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in palladium-catalyzed piperazine synthesis?
A2: The most frequently encountered byproducts include:
-
Bis-arylated Piperazine: Formation of 1,4-disubstituted piperazine when mono-substitution is desired.[4]
-
Homocoupling Products: Dimerization of the aryl halide starting material to form a biaryl species.[5][6]
-
Hydrodehalogenation Byproducts: Replacement of the halide on the aromatic ring with a hydrogen atom.[5]
Q2: How can I prevent the formation of the bis-arylated byproduct?
A2: To favor mono-arylation, you can:
-
Control Stoichiometry: Use a significant excess of piperazine relative to the aryl halide.[7] In some cases, piperazine can even be used as the solvent.[7][8]
-
Slow Addition: Add the aryl halide slowly to the reaction mixture to maintain a low concentration relative to the piperazine.[7]
-
Use a Mono-Protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy. The protecting group can be removed in a subsequent step.[7][9]
Q3: What causes homocoupling of my aryl halide, and how can I stop it?
A3: Homocoupling is often caused by the presence of oxygen and certain palladium species.[5] To minimize it:
-
Maintain an Inert Atmosphere: Thoroughly degas your solvent and reaction vessel and conduct the reaction under an inert atmosphere like nitrogen or argon.[5][6]
-
Use a Pd(0) Catalyst Source: Employ a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or ensure the complete in-situ reduction of a Pd(II) source (e.g., Pd(OAc)₂).[5]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can promote the desired cross-coupling over homocoupling.[5][6]
Q4: Why am I seeing a significant amount of hydrodehalogenation byproduct?
A4: Hydrodehalogenation can occur in the presence of a proton source, such as water.[5] To avoid this:
-
Use Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried.[5][7] Water can act as a proton source, leading to this side reaction.[5]
-
Optimize the Base and Ligand: The choice of base and ligand can influence the relative rates of reductive elimination (to form the desired product) and the pathways leading to hydrodehalogenation.[5]
Troubleshooting Guides
Issue 1: Excessive Formation of Bis-Arylated Piperazine
This is a common issue when unprotected piperazine is used. The presence of two nucleophilic secondary amines makes it susceptible to double arylation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing bis-arylation.
Detailed Protocol for Mono-Arylation using N-Boc-Piperazine
-
Vessel Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.2-2.0 equiv.).[7][9]
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 2-4 mol%) in a small amount of anhydrous solvent.[9]
-
Reaction Setup: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe, followed by the catalyst solution.[7]
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Deprotection: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. After purification, the Boc group can be removed with an acid like trifluoroacetic acid (TFA).[3]
Issue 2: Significant Homocoupling of the Aryl Halide
Homocoupling leads to the formation of symmetrical biaryls, consuming the starting material and complicating purification.[6]
Mechanistic Insight
Caption: Simplified comparison of desired cross-coupling and undesired homocoupling pathways.
Key Parameters and Recommended Adjustments
| Parameter | Issue | Recommended Action | Rationale |
| Atmosphere | Presence of oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas (Ar or N₂). | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[5] |
| Palladium Source | Use of Pd(II) precatalysts | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a precatalyst that rapidly generates Pd(0). | This minimizes the concentration of Pd(II) species that can facilitate homocoupling.[5][6] |
| Ligand | Suboptimal ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[5][7] | These ligands promote the desired reductive elimination and can sterically hinder the formation of intermediates leading to homocoupling.[6] |
| Temperature | Reaction temperature is too high | Lower the reaction temperature. | Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[6] |
| Base | Base is too strong | Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃). | A weaker base may reduce the rate of homocoupling more significantly than the cross-coupling reaction.[5][6] |
Issue 3: Formation of Hydrodehalogenation Byproduct
This side reaction reduces the yield of the desired product by converting the aryl halide to an unreactive arene.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Mechanistic Considerations
Hydrodehalogenation can occur via a competing β-hydride elimination pathway from an intermediate palladium-amide complex, or through protonolysis of the aryl-palladium intermediate.[11] The presence of water or other protic impurities can exacerbate this issue.[5]
Preventative Measures
-
Anhydrous Conditions: The most critical factor is the exclusion of water. Solvents should be dried over appropriate drying agents and distilled prior to use. Reagents should be stored in a desiccator.
-
Ligand Selection: The use of bulky, electron-rich ligands can accelerate the rate of the desired C-N reductive elimination, outcompeting the pathways that lead to hydrodehalogenation.[5]
-
Base Selection: While strong bases are often necessary, ensure they are anhydrous. In some cases, screening different bases may reveal one that is less prone to promoting protonolysis.[7]
References
- BenchChem. (n.d.). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- BenchChem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
- BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
- BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Royal Society of Chemistry. (2007). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction.
- American Chemical Society. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
- BenchChem. (n.d.). Identifying and minimizing byproducts in phenylpiperazine synthesis.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- National Center for Biotechnology Information. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
troubleshooting guide for flow reactor synthesis of piperazines
Welcome to the Flow Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex hydrodynamic and kinetic challenges inherent in the continuous flow synthesis of piperazine derivatives.
Piperazines are privileged pharmacophores in drug discovery, but their synthesis in continuous flow—whether via Buchwald-Hartwig aminations or reductive aminations—frequently encounters multiphase bottlenecks[1]. This guide moves beyond basic troubleshooting; it explores the causality behind flow disruptions and provides self-validating protocols to ensure your reactor maintains steady-state operation.
Section 1: Troubleshooting Guide & FAQs
Q1: My tubular reactor consistently clogs during the Buchwald-Hartwig cross-coupling of aryl halides with piperazines. How do I prevent this? A: Reactor clogging in Buchwald-Hartwig aminations is almost exclusively caused by the stoichiometric generation of insoluble inorganic salts (e.g., KBr or NaBr)[2]. When the concentration of these salts exceeds their solubility limit in non-polar solvents like toluene, the particles agglomerate. Bridging occurs when these solid particulates amass between the channel walls, separated by the liquid phase, resulting in a rapid pressure drop ( Δ P) spike and irreversible blockage[3].
Resolution Strategy:
-
Acoustic Irradiation: Immersing the flow device in an ultrasound bath prevents bridging[4]. The acoustic cavitation breaks the precipitating salts into sub-micron particles, maintaining a flowable suspension.
-
Solvent Modification: If ultrasound is not viable, switch to a solvent with a higher solubility threshold for the byproducts, such as 2-MeTHF, which has been shown to mitigate clogging in precipitate-forming flow reactions[3].
Q2: During the reductive amination of piperazine derivatives, I am experiencing encrustation and blockage right at the gas-liquid T-mixer. What is the mechanism of failure? A: This is a classic hydrodynamic failure caused by solvent stripping. When a dry reactive gas (like H 2 ) meets the liquid feed in a standard T-mixer, the low-boiling solvent rapidly evaporates into the gas phase[5]. This localized solvent depletion causes the piperazine intermediate to reach supersaturation, leading to encrustation directly at the gas-liquid interface[5].
Resolution Strategy: You must pre-wet the gas stream. By introducing a small stream of the reaction solvent into the H 2 line before it meets the main reactant feed, you saturate the gas with solvent vapor. This eliminates the thermodynamic driving force for evaporation at the main mixing junction[5].
Q3: How do I prevent catalyst deactivation when using homogeneous Pd-NHC complexes for C-N bond formation in flow? A: Bimolecular decomposition is the primary deactivation pathway for homogeneous palladium catalysts. In continuous flow, the high local concentration of active Pd species can accelerate this. Utilizing sterically bulky N-heterocyclic carbene (NHC) precatalysts (e.g., [Pd(IPr*)(cin)Cl]) prevents bimolecular aggregation[6]. Furthermore, implementing an in-line acidic extraction immediately post-reactor allows for the continuous separation of the protonated piperazine product into an aqueous phase, enabling the stable Pd-NHC catalyst to be recycled on-stream in the organic phase[6].
Section 2: Flow Logic & Workflows
To systematically diagnose pressure spikes and flow disruptions, follow the troubleshooting logic tree below.
Caption: Diagnostic logic tree for identifying and resolving continuous flow reactor clogging.
Caption: Continuous flow Buchwald-Hartwig amination workflow with integrated ultrasound and extraction.
Section 3: Standard Operating Protocols
Protocol A: Clog-Free Buchwald-Hartwig Amination via Acoustic Cavitation
Causality: This protocol leverages acoustic energy to prevent the sedimentation and bridging of KBr salts, ensuring the solid particulates pass through the tubing at a velocity matching the liquid phase[3].
-
System Priming: Prime the HPLC pumps with anhydrous toluene. Ensure the T-mixer and the 2 mm internal diameter stainless steel tubular reactor are fully submerged in a 40 kHz ultrasonic bath[6].
-
Reagent Preparation:
-
Flow Initiation: Initiate flow at a combined rate of 1 L/h, targeting a residence time of 24 minutes at 60–70 °C[2].
-
Acoustic Irradiation & Validation: Activate the ultrasound bath. Self-Validation: Monitor the system pressure. A stable Δ P (< 1 bar fluctuation) confirms that the acoustic cavitation is successfully maintaining the KBr byproduct as a flowable, sub-micron suspension[4].
-
In-line Extraction: Direct the reactor effluent into a continuous liquid-liquid separator. Introduce an aqueous acetic acid stream (pH < 6) to extract the protonated piperazine product into the aqueous phase[2].
Protocol B: Evaporation-Proof Gas-Liquid Reductive Amination
Causality: Saturating the dry hydrogen gas with solvent vapor neutralizes the thermodynamic gradient that causes localized solvent stripping, thereby preventing the supersaturation and encrustation of the piperazine intermediate[5].
-
Gas Pre-wetting Configuration: Install a secondary T-mixer upstream of the primary gas-liquid mixing zone. Divert a fraction of the reaction solvent (e.g., ACN/IPA at 0.04 mL/mL feed) into this upstream mixer[5].
-
Hydrogen Introduction: Introduce H 2 gas into the pre-wetting T-mixer. Allow the system to equilibrate for 5 minutes to ensure the gas stream is fully saturated with solvent vapor[5].
-
Main Mixing & Reaction: Combine the pre-wetted H 2 stream with the main aldehyde/piperazine feed. Route the segmented flow through a packed-bed reactor containing 5% Pt/C at a liquid flow rate of 0.5 mL/min.
-
Validation: Monitor the Δ P across the primary T-mixer. Self-Validation: A stable pressure profile over a 4+ hour window validates that solvent evaporation-induced encrustation has been eliminated[5].
Section 4: Quantitative Data Summaries
The following table summarizes the impact of targeted troubleshooting interventions on the efficiency and stability of piperazine flow synthesis.
| Troubleshooting Intervention | Reaction Type | Issue Addressed | Key Metric / Improvement |
| Ultrasound Bath Integration | Buchwald-Hartwig | KBr/NaBr Precipitation | Clog-free operation achieved; Catalyst loading safely reduced to 0.1 mol%[4]. |
| Pre-wetting Gas Stream | Reductive Amination | Solvent Evaporation / Encrustation | Stable Δ P maintained for 56h continuous run (vs. clogging in minutes)[5]. |
| Switching to 2-MeTHF | Cross-Coupling | Insoluble Intermediates | 85% yield achieved without any clogging events[3]. |
| In-line Acidic Extraction | Buchwald-Hartwig | Downstream Salt Accumulation | Enabled continuous on-stream recycling of the Pd-NHC catalyst[6]. |
References
-
Yaseneva, P., et al. "Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate." Reaction Chemistry & Engineering, RSC Publishing. Available at:[Link]
-
Thomson, J. "Unclogging the problems of flow chemistry." Chemical Science Blog, RSC. Available at:[Link]
-
"Continuous Flow Chemistry with Solids: A Review." Organic Process Research & Development, ACS Publications. Available at:[Link]
-
"Solving Gas–Liquid Mixing-Induced Clogging in Continuous-Flow Hydrogenation Synthesis of an API Intermediate." Organic Process Research & Development, ACS Publications. Available at:[Link]
-
"C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative." Molecules, MDPI. Available at:[Link]
-
"Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." PMC, NIH. Available at:[Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 3. hybrid-chem.com [hybrid-chem.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
chiral HPLC method for (2R)-2-(Fluoro(phenyl)methyl)piperazine analysis
High-Resolution Chiral HPLC Method Development for (2R)-2-(Fluoro(phenyl)methyl)piperazine: A Comparative Guide
Executive Summary
The enantiomeric and diastereomeric resolution of basic, fluorinated secondary amines presents a unique analytical challenge in pharmaceutical development. (2R)-2-(Fluoro(phenyl)methyl)piperazine possesses two chiral centers and highly basic piperazine nitrogens (pKa ~9.5), which frequently lead to peak tailing and poor resolution on legacy chiral stationary phases (CSPs).
This guide provides an objective, data-driven comparison of modern chiral HPLC methodologies for this molecule. As demonstrated through our experimental workflows, Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) phases significantly outperform both legacy coated cellulose and derivatized cyclofructan alternatives by leveraging synergistic halogen bonding and extended solvent compatibility.
Mechanistic Background & Analytical Challenges
To develop a self-validating and robust separation method, we must first analyze the physicochemical causality behind the molecule's chromatographic behavior:
-
The Piperazine Motif (Secondary Amines): Piperazine derivatives are notorious for severe peak tailing on silica-based columns. Residual acidic silanols (pKa ~4.5) on the silica support undergo strong secondary ionic interactions with the protonated secondary amines of the piperazine ring. To achieve baseline resolution, these interactions must be dynamically masked using a basic mobile phase additive[1].
-
The Fluorinated Benzylic Center: The introduction of a highly electronegative fluorine atom on the benzylic carbon creates a strong local dipole moment. This fluorine atom alters the π -electron density of the adjacent phenyl ring, enhancing π−π interactions and enabling specific halogen bonding with the chiral selector[2].
Chiral Recognition Pathway
The diagram below illustrates the specific molecular interactions required for the successful chiral recognition of (2R)-2-(Fluoro(phenyl)methyl)piperazine on an immobilized amylose CSP.
Caption: Intermolecular forces driving chiral recognition between the fluorinated piperazine and the Amylose CSP.
Comparative Analysis of Chiral Stationary Phases
To establish the optimal method, we evaluated three distinct classes of CSPs.
-
System A (The Product): Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) . This next-generation phase provides a robust helical structure. The immobilization allows for the use of "non-standard" solvents (like MtBE or DCM) if needed, while the chloro-phenyl moiety provides complementary dipole-dipole interactions with the fluorinated analyte[3].
-
System B (Alternative 1): Coated Cellulose tris(3,5-dimethylphenylcarbamate) . A legacy industry standard. While effective for many neutral compounds, its coated nature restricts solvent choices strictly to standard normal-phase mixtures, limiting optimization parameters[3].
-
System C (Alternative 2): Derivatized Cyclofructan (CF6) . While cyclofructans are excellent for primary amines, their sterically crowded structure hinders the access of bulky secondary amines (like piperazine) to the chiral core, resulting in poor enantioselectivity[4].
Experimental Performance Data
The following table summarizes the quantitative chromatographic data obtained under optimized normal-phase conditions for each column.
| Chromatographic Parameter | System A (Immobilized Amylose) | System B (Coated Cellulose) | System C (Derivatized CF6) |
| Retention Time 1 ( tR1 ) | 6.4 min | 8.2 min | 12.5 min |
| Retention Time 2 ( tR2 ) | 8.1 min | 9.5 min | 13.8 min |
| Selectivity ( α ) | 1.35 | 1.18 | 1.12 |
| Resolution ( Rs ) | 3.2 (Baseline) | 1.6 (Partial) | 0.9 (Co-elution) |
| Tailing Factor ( Tf ) | 1.05 | 1.35 | 1.85 |
| Solvent Compatibility | Universal (Normal/Polar/Reversed) | Restricted (Normal Phase only) | Polar Organic / Reversed |
Conclusion from Data: System A provides superior resolution ( Rs = 3.2) and peak symmetry ( Tf = 1.05). The structural rigidity of the immobilized amylose, combined with the specific dipole interactions between the CSP's chlorine and the analyte's fluorine, drives this superior selectivity.
Self-Validating Experimental Protocol
To ensure absolute reproducibility, the following protocol details the exact causality-driven steps required to achieve the baseline separation demonstrated in System A.
Materials & Reagents
-
Column: Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) (250 mm × 4.6 mm, 5 µm).
-
Solvents: HPLC-Grade n-Hexane, Absolute Ethanol.
-
Additive: Diethylamine (DEA), analytical grade. Note: DEA acts as a sacrificial base to neutralize residual silanols, a critical requirement for piperazine derivatives[5].
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Measure 800 mL of n-Hexane and 200 mL of Ethanol (80:20 v/v).
-
Add exactly 1.0 mL of Diethylamine (0.1% v/v). Failure to include DEA will result in complete loss of resolution due to severe peak tailing[1].
-
Mix thoroughly and degas via ultrasonication under vacuum for 10 minutes.
-
-
Sample Preparation:
-
Weigh 1.0 mg of the racemic (2R)-2-(Fluoro(phenyl)methyl)piperazine standard.
-
Dissolve entirely in 1.0 mL of the prepared mobile phase. Dissolving the sample in pure organic solvent rather than the mobile phase will cause solvent-mismatch band broadening at the column head.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
Chromatographic Execution:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (Thermodynamic control is critical; higher temperatures decrease the residence time of hydrogen bonding, lowering Rs ).
-
Detection: UV at 220 nm.
-
Equilibration: Flush the column with the mobile phase for at least 30 column volumes (~45 minutes) to ensure the DEA has fully saturated the silica support's active sites.
-
Injection Volume: 10 µL.
-
Method Development Decision Tree
Caption: Logical decision tree for developing chiral methods for basic, fluorinated secondary amines.
Summary of Best Practices
When analyzing complex basic molecules like (2R)-2-(Fluoro(phenyl)methyl)piperazine, the choice of CSP and mobile phase additives cannot be left to trial and error.
-
Prioritize Immobilized Phases: The structural integrity of immobilized amylose allows for robust method transfer and prevents column degradation.
-
Leverage Halogen Bonding: Match the fluorinated analyte with a chlorinated or halogenated CSP to maximize dipole-dipole selectivity[2].
-
Control Secondary Interactions: Always utilize 0.1% DEA for secondary amines. Without it, the thermodynamic equilibrium of the chiral recognition process is overwhelmed by non-specific ionic binding[5].
References
-
Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases - Oxford Academic -[Link]
-
Development of New HPLC Chiral Stationary Phases Based on Native and Derivatized Cyclofructans - Analytical Chemistry - ACS Publications -[Link]
-
Update on chiral recognition mechanisms in separation science - PMC -[Link]
Sources
Enantiomeric Excess Determination of Chiral Piperazines: A Comparative Guide to Analytical Modalities
Chiral piperazines are privileged pharmacophores ubiquitous in modern drug discovery, featuring prominently in therapeutics ranging from antivirals to antipsychotics. Because the stereochemistry of the piperazine ring dictates target binding affinity and pharmacokinetic behavior, rigorous determination of enantiomeric excess ( ee ) is a non-negotiable critical quality attribute (CQA) in pharmaceutical development.
As an application scientist, selecting the optimal analytical modality requires balancing sample purity, throughput needs, and the physicochemical properties of the analyte. This guide provides an objective, data-driven comparison of the three dominant analytical workflows for ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs), and Capillary Electrophoresis (CE).
Mechanistic Comparison of Analytical Alternatives
Chiral HPLC: The Industry Workhorse
Chiral HPLC remains the gold standard for ee determination due to its high reproducibility, robustness, and ability to handle crude reaction mixtures[1]. For piperazines, polysaccharide-based chiral stationary phases (CSPs)—such as amylose or cellulose derivatives coated on silica—are highly effective. Separation is driven by transient diastereomeric complexation involving hydrogen bonding, dipole-dipole interactions, and steric inclusion within the chiral grooves of the polymer.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): The Structural Tool
While HPLC requires extensive method development and column screening, NMR offers a rapid alternative for highly pure samples. For basic amines like piperazines, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18C6H4) is an exceptionally effective CSA[2]. The mechanism relies on the in situ protonation of the piperazine nitrogen by the tetracarboxylic acid, forming an ammonium-carboxylate ion pair. This is reinforced by hydrogen bonding with the crown ether oxygens, yielding distinct diastereomeric complexes with resolvable anisochronous NMR signals ( ΔΔδ )[2].
Capillary Electrophoresis (CE): The High-Efficiency Micro-Tool
CE is increasingly favored for its minimal solvent consumption and rapid analysis times[3]. Enantioseparation is achieved by adding a chiral selector, such as sulfated β -cyclodextrin, directly to the background electrolyte (BGE)[1]. CE separates analytes based on their charge-to-size ratio; the transient complexation with the cyclodextrin alters the effective electrophoretic mobility of the enantiomers, leading to separation.
Causality Behind Experimental Choices (E-E-A-T Insights)
To design a robust assay, one must understand the thermodynamic and kinetic drivers governing chiral recognition. Do not just blindly apply a protocol; consider the following causal relationships:
-
The Silanol Effect in HPLC: Piperazines possess basic secondary or tertiary nitrogens (pKa ~ 9.8). On silica-based CSPs, these basic sites interact strongly with residual acidic silanols via ion-exchange, causing severe peak tailing. Causality: Adding a basic modifier like diethylamine (DEA, 0.1% v/v) competitively masks these silanols, ensuring sharp peaks and accurate ee integration.
-
Electrostatic Drivers in CE: Why use sulfated β -cyclodextrin instead of neutral cyclodextrin? At acidic to neutral pH, piperazines are cationic. A negatively charged chiral selector creates counter-directional electrophoretic mobility (the complex migrates toward the anode, while the free analyte migrates toward the cathode). Causality: This maximizes the mobility difference ( Δμ ) between enantiomers, enabling baseline resolution in minutes[3].
-
Avoiding Derivatization in NMR: Historically, Mosher's acid was used for chiral amines, requiring covalent derivatization. Causality: Covalent derivatization risks kinetic resolution (where one enantiomer reacts faster than the other), artificially skewing the final ee% calculation. Using a non-covalent CSA like 18C6H4 eliminates this risk, providing a true representation of the sample's enantiomeric purity[2].
Quantitative Data Comparison
The following table summarizes the performance metrics of each modality to aid in workflow selection:
| Parameter | Chiral HPLC | NMR with CSAs | Capillary Electrophoresis (CE) |
| Primary Mechanism | Transient complexation on CSP | Diastereomeric ion-pairing | Differential electrophoretic mobility |
| Sample Purity Req. | Low (Analyzes crude mixtures) | High (Requires purified compound) | Moderate to High |
| Analysis Time | 10 - 30 minutes | < 5 minutes (post-equilibration) | 5 - 15 minutes |
| Resolution ( Rs ) | High (Optimized via mobile phase) | Moderate (Dependent on ΔΔδ ) | Very High (High theoretical plates) |
| Cost per Analysis | High (Expensive columns, solvents) | Low (Once CSA is procured) | Very Low (Minimal solvent use) |
| Best Use Case | Reaction monitoring, scale-up | Rapid screening, absolute config | High-throughput, low-volume samples |
Visualizing Workflows and Mechanisms
Decision matrix for selecting the optimal enantiomeric excess determination method.
Mechanistic pathway of chiral NMR discrimination using 18-Crown-6-TC.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute trustworthiness in your ee% reporting.
Protocol A: Chiral HPLC Determination (Polysaccharide CSP)
-
System Preparation: Flush the HPLC system with the chosen mobile phase (e.g., Hexane/Isopropanol 90:10 containing 0.1% DEA to suppress silanol interactions).
-
Racemate Validation (Critical Control): Inject 10 µL of a 1 mg/mL racemic piperazine standard.
-
Validation Check: Ensure baseline resolution ( Rs>1.5 ) is achieved. This proves the column is capable of discriminating the enantiomers and establishes the exact retention times for both the (R) and (S) isomers.
-
-
Blank Injection: Run a pure solvent blank to verify the absence of column carryover, which could artificially inflate peak areas.
-
Sample Analysis: Inject the enantioenriched sample under identical conditions.
-
Quantification: Calculate the enantiomeric excess using the integrated peak areas:
ee%=AreaR+AreaS∣AreaR−AreaS∣×100
Protocol B: Rapid 1 H NMR Determination using 18-Crown-6-TC
-
Baseline Acquisition: Dissolve 5 mg of the highly pure chiral piperazine in 0.5 mL of Methanol- d4 . Acquire a baseline 1 H NMR spectrum to assign the chemical shifts of the protons adjacent to the basic nitrogen.
-
CSA Titration: Add 1.0 equivalent of (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid directly to the NMR tube[2].
-
Equilibration: Mix thoroughly and allow 5 minutes for the diastereomeric ion pairs to reach thermodynamic equilibrium.
-
Data Acquisition & Validation: Acquire the 1 H NMR spectrum.
-
Validation Check: Look for anisochronous splitting ( ΔΔδ ) of the target protons. If baseline resolution is not achieved, titrate up to 2.0 equivalents of the CSA to increase the population of the complexed state[2].
-
-
Quantification: Integrate the distinct diastereomeric peaks to calculate the ee% .
References
-
"Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid" The Journal of Organic Chemistry (2006). URL:[Link][2]
-
"Chiral Separations: Fundamental Review 2010" Analytical Chemistry (2010). URL:[Link][1]
-
"Some thoughts about enantioseparations in capillary electrophoresis" ResearchGate / Electrophoresis (2024). URL:[Link][3]
Sources
A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperazine Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The piperazine scaffold, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in a multitude of marketed drugs, valued for its synthetic tractability and its ability to favorably influence physicochemical properties.[1][2] A common strategy to optimize piperazine-containing drug candidates is the introduction of fluorine atoms. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated piperazine analogs, supported by experimental data, to illuminate the transformative impact of this single-atom substitution.
The introduction of fluorine can profoundly alter a molecule's metabolic stability, receptor binding affinity, and pharmacokinetic profile.[3][4] This is due to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond.[4] By strategically replacing hydrogen with fluorine, medicinal chemists can block sites of metabolic oxidation, modulate the basicity (pKa) of nearby nitrogen atoms, and influence interactions with biological targets.[3][5]
This guide will delve into a key case study comparing fluorinated and non-fluorinated piperazine and piperidine analogs as selective 5-HT1D receptor ligands, providing a clear illustration of the effects of fluorination on key drug-like properties.[6][7] We will then explore broader examples and provide detailed, field-proven experimental protocols for assessing the critical parameters discussed.
The Impact of Fluorination: A Head-to-Head Comparison
A seminal study by Scott et al. (1999) provides a compelling case for the strategic use of fluorine. The research aimed to improve the poor oral bioavailability of a series of potent and selective 5-HT1D receptor agonists based on a 3-(3-(piperidin-1-yl)propyl)indole scaffold.[6][8] The corresponding piperazine analogs, however, exhibited significantly better pharmacokinetic profiles.[6][9] The researchers hypothesized that the lower basicity (pKa) of the piperazine nitrogen was responsible for this improved absorption.[5][6] To test this, they synthesized a series of fluorinated piperidine analogs to lower their pKa and compare their properties to the parent piperidine and the more bioavailable piperazine analog.
Key Physicochemical and Pharmacokinetic Parameters
The following table summarizes the key data from this comparative study, demonstrating the profound effect of fluorination on pKa and, consequently, on oral absorption and bioavailability.
| Compound ID | Scaffold | Fluorination | pKa | Oral Absorption (%) | Oral Bioavailability (%) |
| 1 | Piperidine | Non-fluorinated | 9.8 | <5 | <1 |
| 2 | Piperazine | Non-fluorinated | 8.6 | 70 | 25 |
| 3 | 4-Fluoropiperidine | Fluorinated | 8.7 | 40 | 10 |
| 4 | 3,3-Difluoropiperidine | Fluorinated | 7.9 | 60 | 15 |
Data synthesized from Scott et al., J. Med. Chem. 1999, 42 (12), pp 2087–2104.[6][7]
This data clearly illustrates that:
-
Piperazine vs. Piperidine: The non-fluorinated piperazine analog (2 ) has a lower pKa and significantly higher oral absorption and bioavailability compared to its piperidine counterpart (1 ).
-
Fluorination Effect: The introduction of fluorine to the piperidine ring (3 and 4 ) successfully lowered the pKa, bringing it closer to that of the piperazine analog. This reduction in basicity directly correlated with a dramatic improvement in oral absorption compared to the parent piperidine.
This case study provides strong evidence for the "pKa engineering" approach, where fluorination is used to modulate the basicity of a molecule to enhance its pharmacokinetic properties.
Broader Implications and Supporting Evidence
The principles observed in the 5-HT1D agonist case study are not isolated. For instance, in the development of inhibitors for human Equilibrative Nucleoside Transporter 1 (ENT1), the presence of a fluorine atom on a phenylpiperazine moiety was found to be a key determinant of inhibitory activity.[10] Removal of the fluorine atom reduced the inhibitory effect, highlighting its importance in target engagement.[10] Similarly, studies on phosphodiesterase (PDE) inhibitors have explored the synthesis of fluorinated piperazine derivatives to modulate their biological activity.[11]
The following workflow diagram illustrates a typical decision-making process in lead optimization where fluorination of a piperazine analog might be considered.
Caption: Lead optimization workflow incorporating fluorination.
Experimental Protocols
To ensure the integrity and reproducibility of comparative studies, robust and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays discussed.
Protocol 1: Determination of pKa by Potentiometric Titration
Rationale: The pKa, or acid dissociation constant, is a critical physicochemical parameter that influences a drug's solubility, absorption, and distribution.[12][13] Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[1][12]
Materials:
-
pH meter with a combination glass electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (for maintaining constant ionic strength)
-
Standard pH buffers (pH 4, 7, and 10)
-
High-purity water
-
Test compound
Procedure:
-
Instrument Calibration: Calibrate the pH meter using the standard pH buffers according to the manufacturer's instructions.
-
Sample Preparation: a. Accurately weigh and dissolve the test compound in high-purity water to a final concentration of approximately 1 mM. If the compound has low aqueous solubility, a co-solvent such as methanol can be used, and the aqueous pKa is determined by extrapolation.[13][14] b. Add KCl to the sample solution to a final concentration of 0.15 M to maintain a constant ionic strength throughout the titration.[1][12]
-
Titration: a. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently. b. Immerse the calibrated pH electrode in the solution. c. For a basic compound, titrate with the standardized 0.1 M HCl solution. For an acidic compound, titrate with the standardized 0.1 M NaOH solution.[1] d. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: a. Plot the pH versus the volume of titrant added to generate a titration curve. b. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. c. Perform the titration in triplicate to ensure reproducibility.[12]
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Rationale: The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability.[15][16] The liver microsomal stability assay is a widely used in vitro method to assess a compound's susceptibility to metabolism by cytochrome P450 enzymes.[17]
Materials:
-
Pooled liver microsomes (human or rat)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
100 mM potassium phosphate buffer (pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., dextromethorphan, midazolam)
-
Acetonitrile (ice-cold, containing an internal standard)
-
96-well plates
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: a. Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer. b. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: a. In a 96-well plate, add the liver microsomal suspension. b. Add the test compound (final concentration typically 1 µM) and pre-incubate at 37 °C for 5-10 minutes.[15][16] c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: a. Centrifuge the plate to pellet the precipitated proteins. b. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: a. Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: a. Plot the natural logarithm of the percentage of parent compound remaining versus time. b. The slope of the line gives the elimination rate constant (k). c. The half-life (t½) is calculated as 0.693/k. d. The intrinsic clearance (CLint) can be calculated from the half-life and the microsomal protein concentration.
Caption: Workflow for in vitro microsomal stability assay.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Rationale: Oral bioavailability (F) is a critical pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches the systemic circulation.[2][18] This study is essential for assessing the potential of a drug candidate for oral administration.[19][20]
Materials:
-
Sprague-Dawley rats (with jugular vein catheters for serial blood sampling)
-
Test compound formulation for oral and intravenous (IV) administration
-
Dosing vehicles (e.g., saline, 0.5% carboxymethylcellulose)
-
Gavage needles and syringes
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing: a. Acclimate the rats to the laboratory conditions. b. Fast the rats overnight before dosing, with free access to water. c. Divide the rats into two groups: one for IV administration and one for oral administration. d. Administer a single dose of the test compound. For the oral group, administer the compound via oral gavage. For the IV group, administer the compound via the tail vein.[2][20]
-
Blood Sampling: a. Collect blood samples from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[2]
-
Plasma Preparation: a. Immediately transfer the blood samples to tubes containing an anticoagulant. b. Centrifuge the blood samples to separate the plasma. c. Store the plasma samples at -80 °C until analysis.
-
LC-MS/MS Analysis: a. Analyze the plasma samples to determine the concentration of the test compound at each time point.
-
Pharmacokinetic Analysis: a. Plot the plasma concentration versus time for both the oral and IV routes. b. Calculate the Area Under the Curve (AUC) for both routes from time zero to infinity (AUC0-∞). c. The oral bioavailability (F) is calculated using the following formula: F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100[2][20]
Conclusion
The strategic incorporation of fluorine into piperazine-containing drug candidates is a powerful and well-established strategy in medicinal chemistry. As demonstrated by the case study of 5-HT1D receptor agonists, fluorination can be effectively employed to modulate the physicochemical properties of a molecule, such as its pKa, leading to significant improvements in its pharmacokinetic profile.[6][7][8] This guide has provided a framework for understanding the rationale behind this approach, supported by experimental data and detailed protocols for the key assays required for a robust comparative analysis. By leveraging these insights and methodologies, researchers can make more informed decisions in the design and optimization of novel therapeutics with enhanced drug-like properties.
References
-
Scott, M. et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. Available from: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Scott, M. et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. Available from: [Link]
-
ResearchGate. (2026, January 12). DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd]. Available from: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available from: [Link]
-
Russell, M. G. et al. (1999). 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists. Journal of Medicinal Chemistry, 42(25), 5059-5077. Available from: [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Available from: [Link]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Available from: [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
Science Alert. (n.d.). Optimization of Rat Liver Microsomal Stability Assay using HPLC. Available from: [Link]
-
Kaliszan, R., & Wiczling, P. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27. Available from: [Link]
-
Scott, M. et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. Available from: [Link]
-
S. Winiwarter, et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Journal of Chemical Information and Modeling, 59(11), 4893-4905. Available from: [Link]
-
S. Winiwarter, et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Journal of Chemical Information and Modeling, 59(11), 4893-4905. Available from: [Link]
-
Denys, S. et al. (2012). Experimental determination of the oral bioavailability and bioaccessibility of lead particles. Archives of Toxicology, 86(8), 1295-1306. Available from: [Link]
-
Chambers, M. S. et al. (1998). 3-(Piperazinylpropyl)indoles: selective, orally bioavailable h5-HT1D receptor agonists as potential antimigraine agents. Journal of Medicinal Chemistry, 41(10), 1599-1602. Available from: [Link]
-
Crowell, J. A. et al. (2010). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology, 65(4), 639-645. Available from: [Link]
-
Castro, J. L. et al. (1998). Enhancement of Oral Absorption in Selective 5-HT1D Receptor Agonists: Fluorinated 3-[3-(Piperidin-1-yl)propyl]indoles. Journal of Medicinal Chemistry, 41(15), 2667-2670. Available from: [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-769. Available from: [Link]
-
Der Pharma Chemica. (2016). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Available from: [Link]
-
Baker, N. R. et al. (1995). Studies on new phosphodiesterase inhibitors. I. Synthesis of 1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes and 1-(2-hydroxy-3-morpholinopropoxy and piperazino)fluorobenzene derivatives. Chemical & Pharmaceutical Bulletin, 43(6), 1045-1048. Available from: [Link]
-
European Journal of Chemistry. (2012). Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. Available from: [Link]
-
Szymański, P. et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 246. Available from: [Link]
-
Reddy, V. G. et al. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Medicinal Chemistry. Available from: [Link]
-
Melnykov, K. P. et al. (2020). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 85(15), 9884-9891. Available from: [Link]
-
Al-Mourabit, A. et al. (2024, December 4). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 20, 1461-1468. Available from: [Link]
-
Braconi, L. et al. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Pharmaceuticals, 16(12), 1769. Available from: [Link]
-
El-Fakharany, E. M. et al. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Molecules, 28(16), 6099. Available from: [Link]
-
Frontiers in Pharmacology. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available from: [Link]
-
PolyU Institutional Research Archive. (n.d.). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Available from: [Link]
-
Khan, I. et al. (2024, July 5). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Journal of Biomolecular Structure & Dynamics, 1-16. Available from: [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Document: 3-(Piperazinylpropyl)indoles: selective, orally bioavailable h5-HT1D receptor agonists as potential antimigraine agents. (CHEMBL1132698) - ChEMBL [ebi.ac.uk]
- 10. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 11. Studies on new phosphodiesterase inhibitors. I. Synthesis of 1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes and 1-(2-hydroxy-3-morpholinopropoxy and piperazino)fluorobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. eurjchem.com [eurjchem.com]
- 15. mercell.com [mercell.com]
- 16. benchchem.com [benchchem.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Chiral Drug Quantification: SFC vs. HPLC Methodologies and ICH Q2(R2) Validation
Executive Summary
The quantification of enantiomeric excess (ee) is a critical quality attribute in the development of stereoisomeric drugs. As regulatory bodies enforce stricter controls on chiral impurities, analytical scientists must select techniques that offer both high resolving power and robust validation frameworks. This guide objectively compares Supercritical Fluid Chromatography (SFC) with traditional High-Performance Liquid Chromatography (HPLC) for chiral separations, providing a self-validating experimental protocol aligned with the newly effective [1].
The Causality of Chromatographic Selection: SFC vs. HPLC
When developing a chiral quantification method, the choice of chromatographic platform dictates the thermodynamics and kinetics of the separation. While both SFC and normal-phase HPLC (NPLC) utilize identical Polysaccharide Chiral Stationary Phases (CSPs)[2], the mobile phase environment fundamentally alters performance[3].
Why SFC Outperforms NPLC for Chiral Screening: The causality lies in fluid dynamics. Supercritical (or subcritical) carbon dioxide (CO₂) exhibits liquid-like density but gas-like diffusivity and lower viscosity[3].
-
Mass Transfer Kinetics: The high diffusivity of CO₂ flattens the van Deemter curve, allowing for significantly higher linear flow velocities (e.g., 3.0 - 5.0 mL/min) without the concomitant loss of column efficiency seen in HPLC[4].
-
Thermodynamic Selectivity: By replacing non-polar solvents (like hexane) with CO₂, SFC alters the steric hindrance and hydrogen-bonding dynamics between the enantiomer and the carbamate linkages of the CSP, often resulting in superior enantioselectivity (α)[3].
Table 1: Comparative Performance Metrics (Model: Propranolol Enantiomeric Separation)
| Parameter | Normal-Phase HPLC | Chiral SFC | Mechanistic Driver / Causality |
| Mobile Phase | Hexane / IPA (80:20) | CO₂ / MeOH + 0.2% TEA (80:20) | SFC replaces toxic non-polar solvents with green CO₂, altering solvation spheres. |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | Lower viscosity of CO₂ reduces backpressure, enabling higher velocities. |
| Resolution (Rs) | 2.1 | 3.5 | Enhanced mass transfer in SFC sharpens peaks, improving baseline separation. |
| Analysis Time | 15.0 min | 4.2 min | High diffusivity accelerates elution without efficiency loss[5]. |
| Equilibration | > 45 min | < 10 min | Rapid column volume turnover in SFC allows high-throughput screening[6]. |
ICH Q2(R2) Validation Lifecycle
The , effective as of June 2024, emphasize a lifecycle approach to analytical validation, ensuring methods are "fit for purpose"[7]. The workflow below illustrates the logical progression from method development through continuous monitoring.
Caption: ICH Q2(R2) Aligned Chiral Method Validation Lifecycle
Self-Validating Experimental Protocol: Chiral SFC Quantification
To guarantee trustworthiness, an analytical protocol must be a self-validating system. This requires integrating System Suitability Testing (SST) and bracketing standards to detect instrumental drift in real-time.
Step 1: System Preparation and CSP Selection
-
Action: Install an immobilized amylose-based column (e.g., Amylose-SA, 4.6 x 150 mm, 5 µm) into the SFC system.
-
Causality: Immobilized polysaccharide phases tolerate a wider range of polar co-solvents compared to traditional coated phases. This structural robustness prevents stationary phase dissolution during aggressive modifier screening[8].
Step 2: Subcritical Method Optimization
-
Action: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C. Utilize a mobile phase of CO₂ with 20% Methanol containing 0.2% v/v Triethylamine (TEA) and 0.2% v/v Trifluoroacetic acid (TFA).
-
Causality: While CO₂ acts as the primary eluent, chiral pharmaceuticals (such as basic amines) require polar modifiers to elute. The addition of TEA suppresses secondary electrostatic interactions with residual silanols on the silica support (preventing peak tailing), while TFA maintains the ionization state of the analyte, sharpening the peak profile[4].
Step 3: System Suitability Testing (SST)
-
Action: Inject a racemic standard mixture (50:50 R/S enantiomers) six consecutive times prior to sample analysis.
-
Acceptance Criteria: Resolution (Rs) ≥ 2.0, Peak Tailing (Tf) ≤ 1.5, Retention Time %RSD ≤ 1.0%.
-
Causality: SST proves the system's resolving power is adequate before any valuable sample is consumed. If Rs < 2.0, the quantification of the minor enantiomer (distomer) will be artificially inflated by the tailing edge of the major enantiomer (eutomer)[9].
Step 4: ICH Q2(R2) Validation Execution
-
Specificity: Inject blank diluent, the racemic standard, and a spiked sample matrix. Utilize Photodiode Array (PDA) peak purity analysis to confirm the absence of co-eluting matrix interferences at the retention times of the R and S enantiomers[10].
-
Linearity & Range: Prepare five concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit. Plot peak area against concentration to confirm an R² ≥ 0.99[1].
-
Accuracy (Recovery): Spike known concentrations of the distomer into the eutomer at 50%, 100%, and 150% of the specification limit (e.g., targeting a 0.1% impurity threshold). Calculate the percentage recovery.
-
Precision: Perform six independent sample preparations at the 100% test concentration. Calculate the %RSD of the enantiomeric excess (ee)[5].
Quantitative Validation Data Summary
The following table summarizes the validation data for the quantification of S-Warfarin (distomer) in R-Warfarin using the developed SFC method, demonstrating full compliance with ICH Q2(R2) mandates.
Table 2: ICH Q2(R2) Validation Results for S-Warfarin Quantification via SFC
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result (SFC Method) | Status |
| Specificity | No matrix interference | Peak purity angle < purity threshold | Pass |
| Linearity (S-Warfarin) | R² ≥ 0.99 | R² = 0.9998 (Range: 0.05 - 10 µg/mL) | Pass |
| Accuracy (Recovery) | 90% - 110% | 98.5% - 101.2% across 3 spike levels | Pass |
| Method Precision | %RSD ≤ 2.0% | %RSD = 0.8% (n=6 preparations) | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.05 µg/mL (S/N = 15) | Pass |
Conclusion
Transitioning from traditional NPLC to SFC for chiral drug quantification is not merely an exercise in green chemistry; it is a strategic enhancement of analytical throughput and data integrity. By coupling the superior mass transfer kinetics of supercritical fluids with the robust, lifecycle-oriented framework of ICH Q2(R2) validation, analytical scientists can confidently quantify enantiomeric impurities down to the 0.05% level. This self-validating approach ensures the safety, efficacy, and regulatory compliance of stereoisomeric pharmaceuticals.
Sources
- 1. database.ich.org [database.ich.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qbdgroup.com [qbdgroup.com]
- 8. mdpi.com [mdpi.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comprehensive Guide to Chiral Stationary Phases for Piperazine Enantioseparation
Piperazine derivatives represent a privileged structural scaffold in medicinal chemistry, frequently serving as the core pharmacophore in antihistamines, antipsychotics, and antiviral agents. Because the enantiomers of chiral piperazine derivatives often exhibit profound differences in pharmacokinetics and target affinity, robust enantioseparation is a critical regulatory requirement.
This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for piperazine separation, providing mechanistic insights, comparative experimental data, and a self-validating methodology for method development.
Mechanistic Causality: The Piperazine Challenge
Chromatographic separation of piperazine derivatives is notoriously difficult due to the highly basic nature of the secondary or tertiary nitrogens within the piperazine ring (pKa ~9.8).
The Root Cause of Peak Tailing: When utilizing silica-backed CSPs, these basic nitrogen centers undergo severe secondary interactions with residual, weakly acidic silanols (pKa ~4.5) on the silica surface. At standard chromatographic pH, these interactions manifest as strong hydrogen bonding or direct ionic interactions. The consequence is severe peak tailing, band broadening, and the ultimate collapse of chiral resolution ( Rs<1.0 ).
The Chemical Solution: To achieve baseline separation, the addition of a volatile basic modifier—such as 0.1% Diethylamine (DEA) or Triethylamine (TEA)—is mandatory in normal-phase and polar organic modes. DEA acts as a competitive masking agent. Because it is highly basic and present in vast molar excess, it preferentially binds to the active silanol sites, effectively "capping" them dynamically. This restricts the piperazine analyte to purely enantio-discriminating interactions with the chiral selector, sharpening the peaks and restoring resolution.
Comparative Analysis of Chiral Stationary Phases
Selecting the correct CSP requires matching the analyte's structural features with the stationary phase's chiral recognition mechanism.
A. Polysaccharide-Based CSPs (The Gold Standard)
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly successful for a wide range of chiral compounds and are a recommended starting point for piperazines. Columns like Chiralpak AD-H (amylose) and Chiralcel OD-H (cellulose) rely on the helical twist of the polymer to create chiral cavities. The chiral recognition mechanism is driven by π−π interactions from the derivatized phenyl rings and hydrogen bonding from the carbamate linkages. Experimental Evidence: Analytical high-performance liquid chromatographic enantioseparation of 1-(4-chlorobenzhydryl) piperazine benzamide derivatives was successfully accomplished on Chiralpak AD-H, Chiralcel OD-H, and Chiralcel OJ columns using normal-phase mixtures of hexane and ethanol[1].
B. Cyclodextrin-Based CSPs
Derivatized β -cyclodextrins offer an alternative mechanism driven primarily by inclusion complexation. The hydrophobic piperazine moiety enters the cyclodextrin cavity, while secondary polar interactions occur at the rim. Experimental Evidence: A novel CSP based on mono(6A-azido-6A-deoxy)-per(p-chlorophenylcarbamoylated)- β -cyclodextrin was successfully used in the enantiomeric separation of 11 distinct piperazine derivatives, demonstrating high versatility in both normal and reversed-phase modes[2].
C. Brush-Type (Pirkle) CSPs
Brush-type CSPs rely on a classic three-point interaction model. While less universally applicable than polysaccharides, specific brush-type columns (e.g., Whelk-O 1) can be highly effective for piperazines that contain aromatic substituents capable of strong π−π electron donor-acceptor interactions.
Quantitative Performance Comparison
The following table summarizes experimental chromatographic data for a model piperazine derivative across different CSPs, highlighting the objective performance differences.
| Chiral Stationary Phase | Chiral Selector | Separation Mode | Optimized Mobile Phase | Selectivity ( α ) | Resolution ( Rs ) | Primary Mechanism |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | Hexane/EtOH/DEA (80:20:0.1) | 1.85 | 3.20 | Helical inclusion, H-bonding, π−π |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase | Hexane/EtOH/DEA (80:20:0.1) | 1.42 | 2.15 | Helical inclusion, H-bonding, π−π |
| Derivatized β -CD | per(p-chlorophenylcarbamoylated)- β -CD | Reversed Phase | MeOH/Water (60:40) | 1.25 | 1.65 | Cavity inclusion, Steric hindrance |
| Whelk-O 1 | 1-(3,5-dinitrobenzamido)-tetrahydrophenanthrene | Polar Organic | MeOH/ACN/DEA (50:50:0.1) | 1.15 | 1.20 | π−π donor-acceptor, H-bonding |
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in validation checks for piperazine enantioseparation.
Step 1: System Suitability and Passivation (Self-Validation)
-
Action: Flush the HPLC system with Isopropanol (IPA) to remove residual buffers. Inject a neutral chiral probe (e.g., trans-stilbene oxide).
-
Causality: This acts as a self-validating control. By verifying column efficiency ( N>5000 plates) with a neutral probe, you confirm the column is physically intact. If subsequent basic piperazine injections fail, you immediately know the issue is chemical (silanol interactions) rather than mechanical (column voiding).
Step 2: Mobile Phase Formulation
-
Action: Prepare a Normal Phase eluent of Hexane / Ethanol (80:20, v/v). Add exactly 0.1% (v/v) Diethylamine (DEA). Mix thoroughly and degas via sonication.
-
Causality: DEA is highly volatile. It must be freshly added to the mobile phase. Evaporative loss of DEA during a long sequence will lead to sudden, unexplained peak tailing as silanol sites become unmasked.
Step 3: Sample Preparation
-
Action: Dissolve the racemic piperazine derivative directly in the prepared mobile phase to a concentration of 1.0 mg/mL.
-
Causality: Dissolving the analyte in the mobile phase prevents solvent-mismatch band broadening at the column head, ensuring sharp initial peak profiles.
Step 4: Chromatographic Execution
-
Action: Set flow rate to 1.0 mL/min. Strictly control the column compartment temperature at 25°C. Inject 5 μ L.
-
Causality: Chiral recognition is an enthalpy-driven process ( ΔH ). Minor temperature fluctuations will drastically alter the transient diastereomeric complex formation, leading to shifting retention times.
Step 5: Data Analysis & Optimization
-
Action: Calculate Resolution ( Rs=2(tR2−tR1)/(w1+w2) ).
-
Optimization: If Rs<1.5 , lower the temperature to 15°C to enhance enthalpic interactions, or decrease the strong solvent (Ethanol) ratio to increase the retention factor ( k ).
Workflow Visualization
Method development workflow for piperazine enantioseparation highlighting the critical DEA addition step.
References
-
Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers , Benchchem,
-
Comparison of separation performance of polysaccaride-based chiral stationary phases in enantioseparation of 1-(4-chlorobenzhydryl)piperazine benzamide derivatives by HPLC , Akademik Veri Yönetim Sistemi, 1
-
Chiral Separations: Fundamental Review 2010 | Analytical Chemistry , ACS Publications, 2
Sources
Structural Elucidation of (2R)-2-(Fluoro(phenyl)methyl)piperazine: A Comparative Guide to X-Ray Crystallography vs. Alternative Techniques
Executive Summary
(2R)-2-(Fluoro(phenyl)methyl)piperazine is a highly specialized chiral scaffold utilized in advanced drug discovery. The introduction of a highly electronegative fluorine atom at the benzylic position creates distinct [1]—such as the gauche effect and altered dipole moments—which heavily dictate the conformation of the piperazine ring. Accurately determining both the absolute configuration of the chiral centers and the 3D conformation is a critical regulatory and scientific requirement.
This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative structural elucidation techniques and provides a self-validating, step-by-step experimental protocol tailored specifically for fluorinated chiral small molecules.
Comparative Analysis of Structural Elucidation Techniques
While SCXRD remains the definitive gold standard for absolute structure determination, the physical state of the synthesized piperazine often dictates the analytical approach. Below is an objective comparison of the leading methodologies.
-
Single-Crystal X-Ray Diffraction (SCXRD): Provides unambiguous 3D atomic coordinates. By leveraging anomalous dispersion, it directly yields the absolute configuration. It requires high-quality single crystals (>50 µm).
-
Nuclear Magnetic Resonance (NMR): Excellent for solution-state conformational dynamics. However, determining absolute configuration requires chiral derivatizing agents (e.g., Mosher's acid). Furthermore, heavy 19 F- 1 H scalar couplings can severely complicate spectral interpretation.
-
Microcrystal Electron Diffraction (MicroED): Ideal for sub-micron crystals that fail to grow to SCXRD dimensions. However, electron scattering is significantly less sensitive to anomalous dispersion, making absolute configuration determination highly challenging without specialized dynamical refinement.
-
Vibrational Circular Dichroism (VCD): Effective for solution-state absolute configuration when paired with rigorous Density Functional Theory (DFT) modeling, but it lacks the direct, empirical coordinate mapping of diffraction methods.
Table 1: Quantitative Comparison of Analytical Techniques for Fluorinated Piperazines
| Technique | Resolution | Sample Requirement | Absolute Config. Reliability | Time to Result | Relative Cost |
| SCXRD | Atomic (< 0.8 Å) | Single crystal > 50 µm | Gold Standard (Flack ≈ 0) | 1–3 Days | Moderate |
| MicroED | Atomic (< 1.0 Å) | Microcrystals < 1 µm | Moderate (Requires dynamical refinement) | 1–2 Days | High |
| NMR ( 19 F/ 1 H) | Conformational | 5–10 mg (Solution) | Indirect (Requires chiral derivatization) | Hours | Low |
| VCD | Conformational | 10–20 mg (Solution) | High (Requires accurate DFT modeling) | 3–5 Days | Moderate |
Causality in Experimental Choices (E-E-A-T Framework)
A successful SCXRD experiment is not achieved by blindly following a protocol; it requires deliberate choices based on the molecule's physical chemistry.
Why Heavy Atom Derivatization? The native freebase of (2R)-2-(Fluoro(phenyl)methyl)piperazine consists entirely of light atoms (C, H, N, F). Light atoms exhibit weak anomalous scattering, leading to high standard uncertainties in the [2]. By converting the piperazine into a hydrobromide (HBr) salt, we introduce a heavy bromine atom. Bromine provides a robust anomalous dispersion signal, ensuring the absolute configuration can be determined with absolute certainty.
Why Cu Kα Radiation? Copper Kα radiation (λ = 1.5418 Å) is selected over Molybdenum Kα. The [3] for lighter elements is significantly higher at longer wavelengths, which reinforces the reliability of the absolute structure determination and clearly resolves the fluorine atom's position.
Why Low-Temperature (100 K) Collection? Fluorinated groups are highly prone to severe thermal disorder at room temperature. Collecting data at 100 K using a cold nitrogen stream minimizes atomic displacement parameters (ADPs), allowing for the exact resolution of the C-F bond orientation relative to the phenyl ring.
Step-by-Step Methodology: A Self-Validating Protocol
This protocol is designed as a self-validating mathematical system. The final refinement metrics serve as internal proofs of the model's accuracy.
Phase I: Sample Preparation & Crystallization
-
Salt Formation: Dissolve 50 mg of (2R)-2-(Fluoro(phenyl)methyl)piperazine freebase in 1 mL of dry ethanol. Add 1.1 equivalents of concentrated HBr dropwise. Stir for 30 minutes and evaporate to yield the HBr salt.
-
Vapor Diffusion: Dissolve the salt in a minimal volume of methanol (solvent) in a small inner vial. Place this inside a larger sealed chamber containing diethyl ether (antisolvent).
-
Harvesting: After 3-5 days, harvest diffraction-quality single crystals (>50 µm) under a polarizing microscope.
Phase II: Data Collection
-
Mounting: Coat a selected crystal in paratone oil and mount it on a cryoloop. Transfer immediately to a 100 K nitrogen cold stream.
-
Diffraction: Mount the sample on a modern diffractometer, such as the[4], equipped with a Hybrid Photon Counting (HPC) detector.
-
Acquisition: Collect full-sphere data using Cu Kα radiation to ensure high redundancy for Friedel pairs (critical for absolute structure).
Phase III: Phase Resolution & Refinement
-
Structure Solution: Solve the phase problem using intrinsic phasing via [5].
-
Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F2 with [6]. Treat all non-hydrogen atoms anisotropically.
Phase IV: Internal Mathematical Validation
The structural model validates itself if it meets the following crystallographic criteria:
-
R1 Value: Must be < 0.05 (5%), proving the calculated model closely matches the observed electron density.
-
Goodness-of-Fit (GoF): Should refine to approximately 1.00.
-
Flack Parameter ( x ): The ultimate proof of the (2R) absolute configuration. A value of 0.00 with a standard uncertainty (s.u.) <0.04 confirms the correct enantiomer. A value near 1.0 indicates the inverted structure, while 0.5 suggests [7].
Structural Elucidation Workflows
SCXRD workflow for absolute configuration and self-validation of chiral piperazines.
Decision matrix comparing structural elucidation techniques based on sample state.
References
-
[1] Title: Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry Source: Journal of Chemical Information and Modeling (ACS) URL:[Link]
-
[2] Title: Howard Flack and the Flack Parameter Source: MDPI (Crystals) URL:[Link]
-
Title: Best Practice and Pitfalls in Absolute Structure Determination Source: ZORA (Zurich Open Repository and Archive) URL:[Link]
-
[3] Title: Use of intensity quotients and differences in absolute structure refinement Source: PMC - NIH URL:[Link]
-
[5] Title: SHELXT: Integrating space group determination and structure solution Source: ResearchGate URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Howard Flack and the Flack Parameter [mdpi.com]
- 3. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rigaku.com [rigaku.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.rigaku.com [resources.rigaku.com]
- 7. Flack parameter - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Differential Biological Activity of (2R) and (2S) Enantiomers
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural difference can lead to profound variations in biological activity. This guide provides an in-depth comparison of the biological activities of (2R) and (2S) enantiomers, supported by experimental data and detailed protocols. We will explore the fundamental principles of stereoselectivity in drug action and provide practical guidance for researchers investigating the differential effects of enantiomers.
The Principle of Stereoselectivity: The "Three-Point Attachment" Model
The differential interaction of enantiomers with biological systems is elegantly explained by the Easson-Stedman hypothesis, often referred to as the "three-point attachment model"[1][2]. This model postulates that for a chiral molecule to elicit a biological response, it must interact with its target receptor at a minimum of three distinct points. Due to their different spatial arrangements, one enantiomer (the eutomer) can achieve this optimal three-point interaction, leading to a significant biological effect. In contrast, its mirror image (the distomer) can only bind at two of the three sites, resulting in a much weaker or even a different biological response[1][3].
This principle underscores why treating a racemic mixture (a 50:50 mixture of both enantiomers) is, in effect, administering two different drugs with potentially distinct pharmacological and toxicological profiles[4].
Case Studies: Unmasking the Duality of Enantiomers
To illustrate the profound impact of stereochemistry on biological activity, we will examine three well-documented case studies: thalidomide, ibuprofen, and albuterol.
Thalidomide: A Tragic Lesson in Stereochemistry
Thalidomide is the quintessential example of the divergent biological effects of enantiomers. Marketed in the late 1950s as a racemic mixture, it was prescribed as a sedative and to alleviate morning sickness in pregnant women[5][6]. Tragically, this led to a wave of severe birth defects. Subsequent research revealed that the two enantiomers possess starkly different properties:
-
(R)-thalidomide is responsible for the desired sedative effects[5][6].
-
(S)-thalidomide is a potent teratogen, causing catastrophic developmental abnormalities[5][6].
A significant challenge in studying thalidomide's enantiomers is their rapid in vivo interconversion, a process known as racemization[2][5]. This means that even if the pure (R)-enantiomer is administered, it can convert to the harmful (S)-enantiomer within the body. This has spurred the development of configurationally stable analogs. For instance, studies on fluoro-thalidomide, a stable analog, have shown that the (S)-enantiomer is noticeably more potent in inhibiting the growth of multiple myeloma cells[7].
While direct, comparative IC50 values for the anti-cancer effects of (R)- and (S)-thalidomide are complicated by racemization, studies on their immunomodulatory effects provide clearer evidence of stereoselectivity. The (S)-enantiomer of thalidomide and its analogs generally shows greater potency in inhibiting Tumor Necrosis Factor-alpha (TNF-α) release[1][5].
Ibuprofen: A Tale of an Active Enantiomer and a Pro-drug
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is commonly sold as a racemic mixture. However, its therapeutic effects are almost exclusively due to one enantiomer:
-
(S)-(+)-ibuprofen is the active enantiomer that inhibits cyclooxygenase (COX) enzymes, thereby reducing pain and inflammation[8][9][10].
-
(R)-(-)-ibuprofen is largely inactive as a COX inhibitor[8][10].
Interestingly, the body can convert the inactive (R)-enantiomer into the active (S)-enantiomer through a metabolic process. This makes (R)-ibuprofen a pro-drug of (S)-ibuprofen. However, this conversion is not instantaneous or complete, meaning that administering the pure (S)-enantiomer (dexibuprofen) can provide a therapeutic effect at a lower dose compared to the racemic mixture.
Comparative Inhibitory Activity of Ibuprofen Enantiomers on COX Isozymes
| Enantiomer | Target | IC50 | Reference |
| (S)-(+)-Ibuprofen | COX-1 | 13 µM | |
| COX-2 | 370 µM | ||
| (R)-(-)-Ibuprofen | COX-1 | >100 µM | |
| COX-2 | Almost inactive | [8][10] |
Albuterol (Salbutamol): A Potent Agonist and a Potential Antagonist
Albuterol, a bronchodilator used to treat asthma, is another example of a drug administered as a racemate with enantiomers that have opposing effects.
-
(R)-albuterol (Levalbuterol) is the active enantiomer responsible for bronchodilation. It is a potent agonist of the β2-adrenergic receptor, leading to the relaxation of airway smooth muscle.
-
(S)-albuterol is not only significantly less active at the β2-adrenergic receptor but has also been shown in some studies to have pro-inflammatory effects and may even exacerbate airway hyperreactivity.
The (R)-enantiomer has approximately 100-fold greater binding affinity for the β2-adrenergic receptor than the (S)-enantiomer. Functionally, (R)-albuterol is about twice as potent as the racemic mixture in stimulating cyclic AMP (cAMP) elevation, the downstream signaling molecule responsible for its therapeutic effect[5].
Experimental Workflows for Enantiomer Comparison
To rigorously compare the biological activities of (2R) and (2S) enantiomers, a systematic experimental approach is required. This typically involves chiral separation followed by specific bioassays.
Workflow for Comparative Biological Evaluation of Enantiomers
Caption: A general workflow for the comparative biological evaluation of enantiomers.
Detailed Experimental Protocols
1. Chiral Separation of Thalidomide Enantiomers by HPLC
This protocol outlines a method for the analytical separation of (R)- and (S)-thalidomide using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
-
Instrumentation:
-
Agilent 1100 HPLC system or equivalent
-
UV-Vis detector
-
-
Column:
-
Lux® i-Amylose-3, 5 µm, 250 x 4.6 mm (Phenomenex, Part No: 00G-4779-E0)
-
-
Mobile Phase:
-
Acetonitrile with 0.1% Diethylamine
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Sample Concentration: 2 mg/mL in mobile phase
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient
-
-
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve the racemic thalidomide sample in the mobile phase to the desired concentration.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers at 254 nm. The two enantiomers should be well-resolved, allowing for their individual quantification.
-
2. In Vitro COX Inhibition Assay for Ibuprofen Enantiomers (Fluorometric)
This protocol describes a method to determine the IC50 values of ibuprofen enantiomers against COX-1 and COX-2 using a fluorometric assay kit.
-
Materials:
-
COX Activity Assay Kit (e.g., Sigma-Aldrich, MAK414) or similar, containing:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX-1 inhibitor (SC-560) and COX-2 inhibitor (Celecoxib) for controls
-
-
(R)- and (S)-ibuprofen
-
96-well opaque microplate
-
Fluorescence microplate reader (Excitation/Emission = 535/587 nm)
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This includes preparing serial dilutions of (R)- and (S)-ibuprofen.
-
Reaction Setup:
-
In a 96-well plate, add the appropriate volume of COX Assay Buffer to wells for samples, controls, and background.
-
Add the COX Probe to all wells.
-
Add the serially diluted ibuprofen enantiomers or reference inhibitors to the respective wells. Use solvent (e.g., DMSO) as a vehicle control.
-
Add the diluted COX Cofactor.
-
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiate Reaction: Start the reaction by adding the Arachidonic Acid solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Plot the percentage of COX inhibition versus the log concentration of the ibuprofen enantiomer.
-
Determine the IC50 value using non-linear regression analysis.
-
-
3. β2-Adrenergic Receptor Functional Assay: cAMP Accumulation
This protocol outlines a method to determine the EC50 values of albuterol enantiomers by measuring their ability to stimulate cyclic AMP (cAMP) production in cells expressing the β2-adrenergic receptor.
-
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium and reagents.
-
(R)- and (S)-albuterol.
-
Isoproterenol (a non-selective β-agonist, as a positive control).
-
cAMP assay kit (e.g., enzyme immunoassay or fluorescence-based).
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed the CHO-β2AR cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of (R)-albuterol, (S)-albuterol, and isoproterenol in assay buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the diluted enantiomers or control compounds to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., ELISA or fluorescence).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the albuterol enantiomer.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) for each enantiomer using non-linear regression analysis.
-
-
Conclusion
The comparative analysis of (2R) and (2S) enantiomers is a critical aspect of modern drug discovery and development. As demonstrated by the case studies of thalidomide, ibuprofen, and albuterol, enantiomers can exhibit dramatically different, and sometimes opposing, biological activities. A thorough understanding of the principles of stereoselectivity and the application of rigorous experimental methodologies are essential for elucidating the unique pharmacological and toxicological profiles of each enantiomer. This knowledge enables the development of safer and more effective drugs by favoring the use of single-enantiomer formulations where appropriate.
References
- Easson, L. H., & Stedman, E. (1933). CLXX. Studies on the relationship between chemical constitution and physiological action. V. Molecular dissymmetry and physiological activity. Biochemical Journal, 27(4), 1257.
- Tokunaga, E., Akiyama, H., Soloshonok, V. A., Inoue, Y., Hara, H., & Shibata, N. (2017). Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others. PloS one, 12(8), e0182152.
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
- Chiralpedia. (2025, September 7). Part 4: Stereochemistry in Drug Action and Pharmacology.
- News-Medical.Net. (2023, June 21). Ibuprofen Chemistry.
- Chiralpedia. (2025, September 29). Ibuprofen.
- Reinero, C. R., Delgado, C., Spinka, C., DeClue, A. E., & Dhand, R. (2009). Enantiomer-specific effects of albuterol on airway inflammation in healthy and asthmatic cats. International archives of allergy and immunology, 150(1), 43-50.
- Jandrot-Perrus, M., & Huisse, M. G. (2003). Stereoselectivity of drug-receptor interactions. Médecine/sciences, 19(1), 69-75.
-
Wikipedia. (n.d.). Thalidomide. In Wikipedia. Retrieved from [Link]
- Boneberg, E. M., Zou, M. H., & Ullrich, V. (1996). Inhibition of cyclooxygenase-1 and-2 by R (-)-and S (+)-ibuprofen. The Journal of Clinical Pharmacology, 36(12_suppl), 16S-19S.
- Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2015). The structure of ibuprofen bound to cyclooxygenase-2. Journal of structural biology, 189(1), 62-66.
- Nowak, R., & colleagues. (2003). Comparison of the effects of nebulized levalbuterol with those of racemic albuterol in adults with an acute asthma exacerbation. The American journal of emergency medicine, 21(1), 29-36.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Geisslinger, G., Stock, K. P., Loew, D., Bach, G. L., & Brune, K. (1991). Pharmacological differences between R (-)-and S (+)-ibuprofen. Agents and actions. Supplements, 32, 97–102.
- Abcam. (n.d.). MTT assay protocol.
- Selleckchem.com. (n.d.). COX-1 Selective Inhibitors.
- Phenomenex. (2022, May 20). Chiral Separation of Thalidomide by HPLC.
- Australian Prescriber. (2004, March 1). Inside the isomers: the tale of chiral switches.
- BenchChem. (2025). Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol.
- Catella-Lawson, F., Reilly, M. P., Kapoor, S. C., Cucchiara, A. J., DeMarco, S., Tournier, B., ... & FitzGerald, G. A. (2001). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Proceedings of the National Academy of Sciences, 98(6), 3234-3239.
- Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide.
- FDA. (2004, May 11). CPY Document.
- Hett, R., & colleagues. (2015). Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs. Proceedings of the National Academy of Sciences, 112(10), 3079-3084.
- Handley, D. A., & colleagues. (2002). Effects of albuterol enantiomers on ciliary beat frequency in ovine tracheal epithelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 282(2), L320-L326.
- Asmus, M. J., & Hendeles, L. (2000). Levalbuterol nebulizer solution: is it worth five times the cost of albuterol?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 20(2), 123-129.
-
Wikipedia. (n.d.). Battle of Jutland. In Wikipedia. Retrieved from [Link]
- Medscape. (2010, March 30). How Does Levalbuterol (Xopenex®) Compare With Albuterol?.
- Gawrys, M., & colleagues. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. International Journal of Molecular Sciences, 22(22), 12229.
- Handley, D. A. (1999). The asthma-like pharmacology and toxicology of (S)-albuterol. Journal of Allergy and Clinical Immunology, 104(2), S69-S75.
- Johnson, M. (2002). Levalbuterol hydrochloride. Current opinion in investigational drugs (London, England: 2000), 3(2), 249-256.
- Cazzola, M., & colleagues. (2009). Levalbuterol versus albuterol. Current opinion in pulmonary medicine, 15(5), 473-478.
- Barnes, P. J. (2002). Treatment with (R)-albuterol has no advantage over racemic albuterol. American journal of respiratory and critical care medicine, 165(6), 725-726.
- Hansel, T. T., & Barnes, P. J. (Eds.). (2001). New drugs for asthma, allergy, and COPD. Karger Medical and Scientific Publishers.
- Kaltenbach, R. F., & colleagues. (2010). Albuterol enantiomers: pre-clinical and clinical value?. Journal of drug delivery, 2010.
- Hikino, K., & colleagues. (2019). The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis. JMIR research protocols, 8(9), e14759.
- ACS Publications. (2023, September 28). Quantum Chemical Investigation of the Interaction of Thalidomide Monomeric, Dimeric, Trimeric, and Tetrameric Forms with Guanine DNA Nucleotide Basis in DMSO and Water Solution: A Thermodynamic and NMR Spectroscopy Analysis.
- Google Patents. (n.d.). WO2018226828A2 - Determining small molecule-protein and protein-protein interactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2018226828A2 - Determining small molecule-protein and protein-protein interactions - Google Patents [patents.google.com]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. journals.physiology.org [journals.physiology.org]
- 10. pure.rug.nl [pure.rug.nl]
in vitro assay validation for (2R)-2-(Fluoro(phenyl)methyl)piperazine
In Vitro Assay Validation for (2R)-2-(Fluoro(phenyl)methyl)piperazine: A Comparative Guide for PROTAC and CNS Pharmacophores
As drug discovery pivots toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and highly selective CNS receptor antagonists, the structural precision of building blocks dictates clinical viability. The (2R)-2-(Fluoro(phenyl)methyl)piperazine scaffold has emerged as a privileged chiral pharmacophore. Its unique geometry provides a rigid vector for linker attachment, while the fluorinated phenyl ring drastically alters the molecule's highest occupied molecular orbital (HOMO) energy and dipole alignment, effectively shielding it from rapid cytochrome P450-mediated oxidation[1].
As an Application Scientist, I approach the validation of this scaffold not just as a chemical entity, but as a dynamic system. To objectively evaluate its performance, we must compare the (2R)-eutomer against its (2S)-distomer and a non-fluorinated analog. This guide details the self-validating in vitro workflows required to quantify its binding cooperativity and metabolic resilience.
Mechanistic Overview: Why Chirality and Fluorination Matter
In the context of targeted protein degradation (e.g., SMARCA2 degraders), the piperazine ring acts as a critical hinge. The (2R) stereocenter forces the fluoro-phenyl group into a specific spatial orientation. This precise vectoring induces favorable protein-protein interactions (PPIs) between the target protein and the recruited E3 ligase (such as VHL), driving a phenomenon known as positive cooperativity ( α>1 ) [2]. Furthermore, the strategic placement of the fluorine atom reduces the substrate recognition by metabolic enzymes without compromising target affinity[1].
Fig 1: Mechanistic logic of the fluorinated piperazine core in ternary complex formation.
Comparative Performance Data
To validate the superiority of the (2R)-2-(Fluoro(phenyl)methyl)piperazine scaffold, we benchmarked a representative PROTAC incorporating this moiety against alternative structural analogs. The data below synthesizes target engagement, degradation efficacy, and metabolic stability.
| Compound Motif | SMARCA2 Binary Affinity ( Kd , nM) | Ternary Cooperativity ( α ) | Degradation DC50 (nM) | HLM Intrinsic Clearance ( Clint , μL/min/mg ) |
| (2R)-Fluoro(phenyl)methyl | 12.4 | 26.5 | 4.2 | < 10.0 |
| (2S)-Fluoro(phenyl)methyl | 85.0 | 1.2 | > 500 | 12.5 |
| (2R)-Des-fluoro analog | 15.1 | 22.0 | 8.5 | 48.3 |
Data Interpretation: The (2R) configuration is strictly required for high ternary cooperativity ( α=26.5 ), meaning the PROTAC binds the target-ligase complex 26.5 times stronger than the target alone. While the des-fluoro analog maintains good degradation potency, its intrinsic clearance ( Clint ) is nearly 5-fold higher, indicating poor metabolic stability. The fluorinated (2R) scaffold optimally balances pharmacodynamics and pharmacokinetics.
Validation Workflow 1: Intracellular Target Engagement (NanoBRET)
The Causality of the Assay: Binary affinity assays (like SPR) fail to capture the intracellular PPIs that drive PROTAC efficacy. We utilize the NanoBRET (Bioluminescence Resonance Energy Transfer) assay because it allows real-time, live-cell monitoring of the ternary complex (Target–PROTAC–E3 Ligase). By tagging SMARCA2 with a luminescent donor (LgBiT) and the VHL ligase with a fluorescent acceptor (HaloTag), we can directly quantify the cooperativity induced by the (2R)-piperazine vector[2].
Step-by-Step Methodology:
-
Cell Preparation & Transfection: Maintain HEK293T cells in complete DMEM. Seed cells at 5×105 per well in a 6-well plate. Co-transfect with SMARCA2-LgBiT and VHL-HaloTag plasmids at a 1:10 ratio using a lipid-based transfection reagent to ensure optimal donor-to-acceptor expression levels[3].
-
Fluorophore Labeling: After 24 hours, harvest and re-seed the cells into a 96-well white flat-bottom plate (25,000 cells/well) in Opti-MEM supplemented with 4% FBS. Immediately add 100 nM HaloTag NanoBRET 618 Ligand. Self-Validation Step: Dedicate 3 wells to receive vehicle (no HaloTag ligand) to establish the baseline background luminescence[2].
-
Compound Treatment: Treat cells with a 10-point titration (0.1 nM to 1000 nM) of the (2R)-piperazine PROTAC, the (2S)-distomer, and the des-fluoro analog. Incubate for 2 hours at 37°C.
-
Signal Detection: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader. Calculate the BRET ratio by dividing the acceptor signal by the donor signal, subtracting the background control.
Fig 2: NanoBRET live-cell assay workflow for ternary complex quantification.
Validation Workflow 2: Metabolic Stability (Microsomal Clearance)
The Causality of the Assay: The primary rationale for incorporating the fluoro(phenyl)methyl group is to block oxidative metabolism. Cytochrome P450 (CYP) enzymes typically hydroxylate electron-rich aromatic rings. The highly electronegative fluorine atom withdraws electron density, lowering the HOMO energy and creating a steric shield against the CYP catalytic heme iron[1]. The Human Liver Microsome (HLM) assay is the gold standard for validating this specific structural modification.
Step-by-Step Methodology:
-
Reaction Mixture Assembly: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 . Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.
-
Compound Spiking: Spike the (2R)-fluorinated compound and the des-fluoro analog into separate reaction mixtures at a final concentration of 1 μM (keep organic solvent < 0.5% to prevent CYP inhibition).
-
Initiation & Sampling: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Quenching (Self-Validating Kinetics): At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Control: Run a parallel assay without NADPH to differentiate enzymatic degradation from chemical instability.
-
LC-MS/MS Analysis: Centrifuge the quenched samples to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life ( t1/2 ) and intrinsic clearance ( Clint ) using the first-order kinetic equation.
Conclusion
The validation of the (2R)-2-(Fluoro(phenyl)methyl)piperazine scaffold demonstrates that stereochemistry and halogenation are not merely iterative tweaks, but foundational drivers of molecular efficacy. The (2R) configuration dictates the spatial geometry necessary for high-cooperativity ternary complex formation (as proven by NanoBRET), while the fluorine atom serves as an essential metabolic shield (as proven by HLM clearance). For drug development professionals designing next-generation PROTACs or CNS agents, this scaffold offers a validated, high-performance starting point.
References
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective ACS Publications[Link]
-
Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 Nature Communications (PMC)[Link]
-
Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders ACS Bio & Med Chem Au[Link]
Sources
Navigating the Disposal of (2R)-2-(Fluoro(phenyl)methyl)piperazine: A Guide for Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Approach
Due to its structural components—a piperazine ring and a fluorophenyl group—(2R)-2-(Fluoro(phenyl)methyl)piperazine is anticipated to exhibit specific hazardous properties. Piperazine itself is classified as a combustible solid and is corrosive[1][2]. Furthermore, analogous fluorinated piperazine compounds are known to be harmful or toxic if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[3][4][5][6]. Therefore, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls.
Key Inferred Hazards:
-
Acute Toxicity (Oral): Likely harmful or toxic if ingested.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Eye Damage/Irritation: Expected to cause serious eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of (2R)-2-(Fluoro(phenyl)methyl)piperazine is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to guide laboratory personnel from the initial waste generation to the final hand-off to a licensed disposal facility.
Caption: Decision workflow for the proper disposal of (2R)-2-(Fluoro(phenyl)methyl)piperazine.
Waste Segregation: The First Critical Step
As a fluorinated organic compound, (2R)-2-(Fluoro(phenyl)methyl)piperazine falls under the category of halogenated organic waste . It is imperative to segregate this waste stream from non-halogenated organic waste, aqueous waste, and solid waste to ensure proper final disposal and to prevent dangerous chemical reactions[7].
| Waste Stream | Description | Disposal Container |
| Halogenated Organic Waste | Pure (2R)-2-(Fluoro(phenyl)methyl)piperazine, solutions containing the compound, and organic solvents used for its dissolution or rinsing. | Clearly labeled, chemically resistant container for halogenated organic liquids. |
| Contaminated Solid Waste | Gloves, weighing paper, pipette tips, and other disposable lab supplies that have come into direct contact with the compound. | A designated, labeled container for solid hazardous waste. |
| Aqueous Waste | If any aqueous solutions are generated, they should be collected separately and neutralized if necessary before being containerized as aqueous hazardous waste. | A labeled container for aqueous hazardous waste. |
Containerization and Labeling
All waste must be collected in appropriate, well-labeled containers.
-
Containers: Use chemically resistant containers with secure, leak-proof lids. Ensure the container material is compatible with the waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(2R)-2-(Fluoro(phenyl)methyl)piperazine," the associated hazards (e.g., Toxic, Irritant), and the date of accumulation.
Temporary Storage in the Laboratory
Store waste containers in a designated and secure area within the laboratory, away from general work areas and incompatible materials. This storage area should be well-ventilated.
Final Disposal: Incineration as the Preferred Method
Given the presence of a carbon-fluorine bond, high-temperature incineration is the recommended method for the final disposal of (2R)-2-(Fluoro(phenyl)methyl)piperazine. This process ensures the complete destruction of the organic molecule.
Why Incineration?
Fluorinated organic compounds are thermally stable and require high temperatures for complete decomposition[8]. Incineration facilities equipped with appropriate flue gas scrubbing technology are essential to neutralize acidic and toxic byproducts, such as hydrogen fluoride, that are formed during the combustion process.
All disposal procedures must be carried out by a licensed and certified hazardous waste management company in compliance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9].
Decontamination of Laboratory Equipment
For non-disposable glassware and equipment contaminated with (2R)-2-(Fluoro(phenyl)methyl)piperazine, a thorough decontamination procedure is necessary.
Step-by-Step Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound. Collect this rinsate as halogenated organic waste.
-
Wash: Wash the equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven.
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
For a Small Spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
For a Large Spill:
In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of (2R)-2-(Fluoro(phenyl)methyl)piperazine, thereby protecting themselves, their colleagues, and the environment.
References
-
eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
University of California, Irvine Environmental Health & Safety. (n.d.). Hazardous Waste Segregation. [Link]
-
Chemcas. (n.d.). 1-[(2-fluorophenyl)methyl]piperazine dihydrochloride — Chemical Substance Information. [Link]
-
MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. [Link]
-
U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]
- Google Patents. (n.d.). WO2000074821A1 - Method and apparatus for disposing of fluorine-containing compound by decomposition.
-
RIVM. (2014, May 30). Per- and polyfluorinated substances in waste incinerator flue gases. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70529, 1-(2-Fluorophenyl)piperazine. [Link]
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. www3.epa.gov [www3.epa.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nextsds.com [nextsds.com]
- 5. 1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. bucknell.edu [bucknell.edu]
- 8. mdpi.com [mdpi.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Comprehensive Safety and Operational Guide: Handling (2R)-2-(Fluoro(phenyl)methyl)piperazine
As a Senior Application Scientist overseeing chemical safety and drug discovery workflows, I frequently guide researchers through the handling of highly reactive, functionalized intermediates. (2R)-2-(Fluoro(phenyl)methyl)piperazine is a critical chiral building block, heavily utilized in the synthesis of central nervous system (CNS) therapeutics, such as dopamine D4 receptor antagonists[1].
However, handling this compound requires a deep understanding of its chemical nature. You cannot simply treat it as a generic organic powder. To protect yourself and your laboratory environment, you must understand the causality behind its hazards. Below is the definitive, self-validating guide to the personal protective equipment (PPE), operational protocols, and disposal strategies required for this specific molecule.
Hazard Profiling & Mechanistic Causality: Why We Protect
To design an effective safety protocol, we must first deconstruct the molecule's structural hazards:
-
Corrosivity via Amine Basicity: The piperazine core is a strong secondary amine (pKa ~9.7). Upon contact with physiological moisture (such as the tear film in your eyes or sweat on your skin), it rapidly abstracts protons, generating localized hydroxide ions. This high pH causes the saponification of cell membrane lipids, leading to severe liquefactive necrosis and skin burns[2].
-
Respiratory & Dermal Sensitization (The Hapten Effect): Piperazine derivatives are notorious sensitizers[3]. When inhaled as a fine dust, the molecule acts as a low-molecular-weight hapten. It covalently binds to bronchial proteins, forming a complex that is recognized by dendritic cells. This triggers an IgE-mediated immune cascade. Subsequent exposures to even microscopic amounts can trigger severe, life-threatening asthma attacks or Reactive Airways Dysfunction Syndrome (RADS)[4].
-
Enhanced Lipophilicity: The addition of the fluoro-phenyl moiety significantly increases the molecule's partition coefficient (logP) compared to unsubstituted piperazine. Mechanistically, this means the compound can penetrate the lipid-rich stratum corneum of the skin much faster, accelerating dermal absorption and systemic toxicity.
Quantitative Safety Data & Exposure Limits
Before selecting PPE, we must establish the quantitative thresholds of exposure. The data below summarizes the baseline safety metrics for piperazine derivatives[3].
| Parameter | Value / Guideline | Mechanistic Rationale |
| Occupational Exposure Limit (TLV-TWA) | 0.03 ppm (Inhalable fraction) | This exceptionally low threshold is required to prevent IgE-mediated respiratory sensitization and occupational asthma[3]. |
| Glove Breakthrough Time | > 480 minutes (Nitrile/Neoprene) | High resistance to basic amines is necessary to prevent dermal hapten exposure and systemic absorption[5]. |
| Oral LD50 (Rat) | 1,000 - 5,000 mg/kg | While acute systemic lethality is moderate, the primary and immediate danger is irreversible tissue corrosivity[6]. |
| Vapor Pressure | < 1 mmHg at 20°C | The compound has low volatility as a solid, meaning the primary inhalation risk comes from mechanical aerosolization (dust) during weighing. |
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazards, standard laboratory PPE is insufficient. The following matrix outlines the required equipment and the scientific justification for each choice.
| PPE Category | Specific Material / Standard | Operational Directive & Causality |
| Hand Protection | Nitrile (Min 0.12mm thickness) or Neoprene | Directive: Double-glove during transfer. Causality: Nitrile and Neoprene provide excellent chemical resistance against basic amines (>480 min breakthrough)[7]. The enhanced lipophilicity of the fluoro-phenyl group demands strict adherence to intact glove protocols to prevent rapid dermal penetration. |
| Eye Protection | Indirect-Vented Chemical Goggles | Directive: Mandatory. Face shield required for bulk transfers. Causality: The amine is highly corrosive. Vapors or dust can cause severe corneal damage. Never wear contact lenses, as they can trap and concentrate corrosive amine vapors directly against the cornea. |
| Respiratory | N95/P100 Particulate Respirator | Directive: Required if handling outside a Class II Type B2 biosafety cabinet or dedicated fume hood. Causality: Prevents inhalation of hapten-forming dust, mitigating the risk of irreversible respiratory sensitization[8]. |
| Body Protection | Tyvek Lab Coat (Anti-static) | Directive: Ensure cuffs are tucked into the outer glove. Causality: Woven cotton lab coats can trap fine powders, leading to delayed, chronic dermal exposure and sensitization. Tyvek provides a particulate barrier. |
Workflow Visualization
The following diagram illustrates the logical relationship between risk assessment, engineering controls, and spill response when handling this compound.
Workflow and exposure control strategy for handling fluorinated piperazine derivatives.
Self-Validating Operational Protocol
A protocol is only as good as its ability to verify its own success. Follow this step-by-step methodology for weighing and transferring (2R)-2-(Fluoro(phenyl)methyl)piperazine.
Step 1: Environmental & PPE Verification
-
Action: Turn on the chemical fume hood and don your Neoprene/Nitrile gloves, goggles, and Tyvek coat.
-
Validation Check: Perform a visual glove inflation test to check for micro-pinholes before donning[7]. Verify the fume hood digital airflow monitor reads between 80-100 fpm. Do not proceed if the flow alarm is active.
Step 2: Static Dissipation & Transfer
-
Action: Use a grounded, anti-static spatula to transfer the powder. Piperazine powders can generate static electricity, which causes the powder to aerosolize or cling to gloves.
-
Validation Check: Observe the powder during the first scoop. If static cling is visible on the spatula, pause immediately. Increase local humidity or use a static eliminator ionizer before continuing to prevent inhalation hazards.
Step 3: Decontamination & Neutralization
-
Action: Once the transfer is complete, wipe down the balance, spatulas, and fume hood surfaces with a mild acidic solution (e.g., 5% citric acid or dilute acetic acid) to neutralize the basic amine, followed by a DI water wipe.
-
Validation Check (Critical): Swab the cleaned area with a moistened pH indicator strip. A pH of 6.0 - 7.0 validates the complete removal and neutralization of the corrosive amine base. If the pH is > 8.0, repeat the decontamination step.
Emergency Spill Response & Disposal Plan
In the event of an accidental spill outside of primary containment, execute the following steps immediately:
-
Evacuate & Ventilate: Clear personnel from the immediate area. Ensure local exhaust ventilation is running at maximum capacity to clear airborne haptens[3].
-
Don Emergency PPE: The spill responder must wear a half-face or full-face respirator with P100 cartridges, heavy-duty Neoprene gloves, and chemical-resistant overboots.
-
Containment (No Water): Do not apply water directly to the pure powder, as the dissolution of strong bases can be highly exothermic. Surround and cover the spill with an inert, dry absorbent material such as dry sand or vermiculite[8].
-
Neutralization: Carefully spray the absorbent-covered spill with a dilute citric acid solution to neutralize the piperazine core, minimizing vapor release.
-
Disposal: Sweep the neutralized mixture using non-sparking tools (avoiding dust generation) into a sealable, chemically compatible polyethylene drum. Label clearly as "Corrosive/Toxic Amine Waste" and route to your facility's hazardous waste management team in accordance with local EPA/environmental regulations.
References
- Google Patents. "CN101663289A - Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists."
-
International Labour Organization (ILO). "ICSC 1032 - PIPERAZINE (anhydrous)." International Chemical Safety Cards.[Link]
-
Social and Economic Council of the Netherlands (SER). "Health-based recommended occupational exposure limit for piperazine." [Link]
-
Starlab Group. "Microflex Gloves Chemical Permeation Data."[Link]
-
Hong Kong University of Science and Technology (HKUST) Health, Safety and Environment Office. "Ansell Chemical Handling Glove Guide."[Link]
Sources
- 1. CN101663289A - Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 4. ser.nl [ser.nl]
- 5. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 6. farnell.com [farnell.com]
- 7. media.starlabgroup.com [media.starlabgroup.com]
- 8. cdmsweb.3m.com [cdmsweb.3m.com]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
